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Foundational

Solubility and stability profile of 2,3-Dihydroxybut-2-enedioic acid;hydrate in water

An In-depth Technical Guide to the Aqueous Solubility and Stability Profile of 2,3-Dihydroxybut-2-enedioic Acid Hydrate Introduction 2,3-Dihydroxybut-2-enedioic acid, more commonly known by its trivial name dihydroxymale...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Aqueous Solubility and Stability Profile of 2,3-Dihydroxybut-2-enedioic Acid Hydrate

Introduction

2,3-Dihydroxybut-2-enedioic acid, more commonly known by its trivial name dihydroxymaleic acid, is an organic compound with the chemical formula C₄H₄O₆.[1][2] In its solid state, it frequently crystallizes from water as a hydrate, incorporating water molecules into its crystal lattice.[1] This dicarboxylic acid, featuring two hydroxyl groups attached to a carbon-carbon double bond, presents a unique chemical structure that has garnered interest for its potential use as an antioxidant for frozen foods and in the detection of certain elements.[1][3]

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's behavior in aqueous media is fundamental. Aqueous solubility dictates bioavailability and formulation strategies, while stability determines shelf-life, storage conditions, and the reliability of experimental results.[][5] This is particularly critical for dihydroxymaleic acid, as preliminary reports indicate its aqueous solutions are unstable.[1]

This technical guide provides a comprehensive analysis of the aqueous solubility and stability profile of 2,3-dihydroxybut-2-enedioic acid hydrate. Moving beyond a simple data sheet, this document elucidates the causal mechanisms behind its physicochemical properties and provides detailed, field-proven protocols for its empirical evaluation. The objective is to equip scientists with the necessary knowledge to confidently handle, formulate, and study this compound.

Core Physicochemical Properties

A foundational understanding begins with the compound's key identifiers and physical characteristics. These properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name (Z)-2,3-dihydroxybut-2-enedioic acid[2][]
Common Name Dihydroxymaleic acid[1]
CAS Number 526-84-1[1][2]
Molecular Formula C₄H₄O₆[1][2]
Molecular Weight 148.07 g/mol [1][2][]
Appearance White crystalline solid, often as a hydrate.[1][3]
Melting Point The anhydrous form decomposes at 155°C without melting.[1][]

Aqueous Solubility Profile

The solubility of a compound in water is a critical parameter, governed by the interplay of its molecular structure and the properties of the solvent.

Theoretical Assessment & Reported Observations

The structure of dihydroxymaleic acid contains multiple polar functional groups: two carboxylic acid (-COOH) groups and two hydroxyl (-OH) groups. These groups are capable of forming hydrogen bonds with water molecules, suggesting a favorable interaction with polar solvents.[3][7] This aligns with the general principle of "like dissolves like."[7]

However, literature reports on its water solubility present a nuanced picture, with descriptions ranging from "slightly sol in cold water" to "soluble in water".[1][3] This apparent contradiction can be reconciled by understanding that solubility is a quantitative, concentration-dependent property. The compound is likely soluble enough for many applications, but not to the extent of highly soluble small organic acids.

Key Factors Influencing Aqueous Solubility

The solubility of dihydroxymaleic acid is not a static value but is highly dependent on the conditions of the aqueous medium.

  • pH: This is arguably the most significant factor. As a dicarboxylic acid, dihydroxymaleic acid can donate two protons. As the pH of the solution increases above its pKa values, the carboxylic acid groups will deprotonate to form carboxylate anions (-COO⁻). The formation of these charged species dramatically increases the molecule's polarity and its electrostatic interactions with water, leading to a substantial increase in solubility.[8]

  • Temperature: For most solid solutes, solubility in a liquid solvent increases with temperature.[9] The additional thermal energy helps overcome the lattice energy of the crystal and promotes dissolution, which is typically an entropically favorable process.[9] Therefore, heating the solution is expected to increase the amount of dihydroxymaleic acid that can be dissolved.

  • Particle Size: A smaller particle size increases the surface area available for interaction with the solvent, which can increase the rate of dissolution, though it does not affect the equilibrium solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain a definitive, quantitative measure of solubility under specific conditions, the shake-flask method is the gold standard. It is a self-validating system as it ensures that equilibrium is reached.

Methodology:

  • Preparation: Add an excess amount of solid 2,3-dihydroxybut-2-enedioic acid hydrate to a known volume of the desired aqueous medium (e.g., purified water, buffer of a specific pH) in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the container at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Phase Separation: Allow the suspension to stand, or centrifuge it, to sediment the excess, undissolved solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) may be necessary.

  • Dilution: Quantitatively dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV (see Section 4), to determine the concentration of the dissolved compound. The measured concentration represents the equilibrium solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_samp 4. Sampling & Analysis prep Add excess solid to known volume of solvent equil Agitate at constant temp (e.g., 24-48h) prep->equil sep Centrifuge or let stand to sediment solid equil->sep samp Withdraw clear supernatant sep->samp quant Quantify concentration (e.g., HPLC-UV) samp->quant Dilute as needed

Equilibrium solubility determination workflow.

Aqueous Stability Profile

The stability of an active ingredient in solution is a measure of its ability to retain its chemical integrity over time.[] For 2,3-dihydroxybut-2-enedioic acid, this is a paramount concern.

Inherent Instability and Potential Degradation Pathways

As noted in chemical literature, aqueous solutions of dihydroxymaleic acid are unstable.[1] This instability necessitates the use of freshly prepared solutions for any experimental work to ensure accurate and reproducible results. While the precise degradation mechanism is not fully elucidated in readily available literature, we can hypothesize pathways based on its structure and analogies to similar compounds.

  • Decarboxylation: A plausible pathway involves decarboxylation, similar to the decomposition of dihydroxymalonic acid upon heating in water, which yields glyoxylic acid and carbon dioxide.[10] The enol-like structure of dihydroxymaleic acid may be susceptible to rearrangement and subsequent loss of CO₂.

  • Hydrolysis & Oxidation: As with many complex organic molecules, hydrolysis and oxidation are potential degradation routes.[5][11] The double bond and hydroxyl groups are sites that could be susceptible to oxidative cleavage, particularly in the presence of dissolved oxygen, metal ions, or light.

Key Factors Influencing Aqueous Stability

A systematic evaluation of stability requires challenging the molecule with various environmental factors as outlined in international guidelines for stability testing.[11][12]

  • pH: The rate of degradation is often highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis reactions.[11][13] A pH-rate profile should be determined to identify the pH of maximum stability.

  • Temperature: Degradation reactions are accelerated by increased temperature.[11] Arrhenius kinetics can often be used to predict shelf-life at lower temperatures based on data from accelerated stability studies at higher temperatures.

  • Light (Photostability): Exposure to light, particularly in the UV range, can provide the energy to initiate degradation reactions. Photostability testing is a standard component of forced degradation studies.[11]

  • Oxidative Stress: The compound's susceptibility to oxidation can be tested by exposing the solution to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide).[11]

Experimental Protocol: Forced Degradation & Stability Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and develop a stability-indicating analytical method.[][11]

Methodology:

  • Solution Preparation: Prepare stock solutions of 2,3-dihydroxybut-2-enedioic acid hydrate in various aqueous media, including acidic (e.g., 0.1 M HCl), neutral (purified water), and basic (e.g., 0.1 M NaOH) conditions.

  • Stress Conditions: Subject aliquots of these solutions to a range of stress conditions:

    • Thermal: Heat at elevated temperatures (e.g., 60°C, 80°C).

    • Photolytic: Expose to a controlled light source (e.g., ICH-compliant photostability chamber).

    • Oxidative: Add a small percentage of an oxidizing agent (e.g., 3% H₂O₂).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each condition.

  • Sample Quenching: If necessary, neutralize the samples (e.g., acid-stressed sample with base) to halt further degradation before analysis.

  • Analysis: Analyze the samples using a stability-indicating method (see Section 4). This method must be able to separate the parent compound from all major degradation products.

  • Data Evaluation: For each condition, quantify the remaining parent compound and any new peaks corresponding to degradation products. The goal is to identify the conditions under which the compound degrades and to characterize the degradants.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis prep Prepare solutions at various pH values stress_thermal Thermal (e.g., 60°C) prep->stress_thermal stress_photo Photolytic (Light) prep->stress_photo stress_ox Oxidative (e.g., H₂O₂) prep->stress_ox sampling Sample at defined time points (t=0, 2, 4h...) stress_thermal->sampling stress_photo->sampling stress_ox->sampling analysis Analyze via stability- indicating method (HPLC) sampling->analysis evaluation Quantify parent compound and degradation products analysis->evaluation

Forced degradation study workflow.

Analytical Methodologies for Quantification

Reliable quantification is the cornerstone of both solubility and stability studies. The chosen analytical method must be accurate, precise, and specific for the analyte of interest.

Primary Recommended Technique: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely accessible technique for the quantification of organic acids.[14]

  • Principle: The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For dihydroxymaleic acid, a reversed-phase column (e.g., C18) is suitable. The separated components are then detected by their absorbance of UV light.

  • Causality of Method Choices:

    • Reversed-Phase (C18) Column: This nonpolar stationary phase is effective for retaining and separating moderately polar organic molecules like dihydroxymaleic acid from more polar impurities or degradants.

    • Acidified Mobile Phase: Adding a small amount of acid (e.g., phosphoric acid or formic acid) to the aqueous mobile phase suppresses the ionization of the carboxylic acid groups. This results in a single, uncharged form of the molecule, which leads to better peak shape and more reproducible retention times.

    • UV Detection: The presence of a carbon-carbon double bond conjugated with two carboxyl groups provides a chromophore that absorbs UV light, allowing for sensitive detection.

Example HPLC-UV Method Parameters:

ParameterExample Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 95:5 Water:Acetonitrile with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection Wavelength ~210-220 nm (requires empirical determination)
Injection Volume 10 µL
Column Temperature 30°C
Advanced Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For studies requiring higher sensitivity or for the structural elucidation of unknown degradation products, LC-MS/MS is the method of choice.[15][16] It offers superior selectivity by monitoring a specific mass-to-charge ratio transition for the parent compound and can provide structural information about its degradants.[16]

Conclusion

2,3-Dihydroxybut-2-enedioic acid hydrate is a compound whose utility in research and development is critically dependent on a clear understanding of its aqueous properties. This guide has established that while its structure suggests water solubility, this property is highly influenced by solution pH. More importantly, the compound is inherently unstable in aqueous solutions, a factor that must be at the forefront of any experimental design. For reliable and reproducible results, researchers must use freshly prepared solutions, control the pH and temperature of the medium, and employ validated, stability-indicating analytical methods for quantification. By following the protocols and understanding the principles outlined herein, scientists can effectively navigate the challenges presented by this compound and unlock its potential.

References

  • World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. [Link]

  • DrugFuture. Dihydroxymaleic Acid. Chemical Index Database. [Link]

  • Wikipedia. Dihydroxymalonic acid. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • MRIGlobal. Stability Testing for API Synthesis. [Link]

  • Singh, S., & Bakshi, M. (2012). Stability Testing of Pharmaceutical Products. ResearchGate. [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. [Link]

  • University of Toronto Scarborough. Solubility - Chemistry Online. [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]

  • ResearchGate. (n.d.). Proposed pathway for 2,3-DHB degradation by P. reinekei MT1. [Link]

  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Pogány, P., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. [Link]

  • Mars, A. E., et al. (2012). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. Journal of Bacteriology. [Link]

  • National Center for Biotechnology Information. Dihydroxymaleic acid. PubChem Compound Database. [Link]

  • Vedantu. 2,3-DIHYDROXYBUTANEDIOIC ACID. [Link]

  • NIST. Butanedioic acid, 2,3-dihydroxy-, [S-(R,R)]-. [Link]

  • LibreTexts. (2026). 17.5: Factors that Affect Solubility. [Link]

  • Journal of Medical pharmaceutical and Allied Sciences. IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]

  • Mars, A. E., et al. (2012). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. PubMed. [Link]

  • Chegg. (2024). What Factors Affect Solubility? | Professor Dave & Chegg Explain. YouTube. [Link]

  • Mao, Y., et al. (2015). Determination of ketoacids in drinking water by DNPH derivatization and LC-ESI-MS/MS. Analytical Methods. [Link]

  • van der Heijden, E., et al. (2014). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. Biotechnology for Biofuels. [Link]

  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. AMB Express. [Link]

  • Walther, T., et al. (2018). Construction of a synthetic metabolic pathway for the production of 2,4-dihydroxybutyric acid from homoserine. Metabolic Engineering. [Link]

  • Li, Y., et al. (2021). Highly efficient biosynthesis of 2,4-dihydroxybutyric acid by a methanol assimilation pathway in engineered Escherichia coli. Green Chemistry. [Link]

  • IntechOpen. (2018). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

Sources

Exploratory

Spectroscopic Characterization and NMR of 2,3-Dihydroxybut-2-enedioic Acid Hydrate

Executive Summary 2,3-Dihydroxybut-2-enedioic acid hydrate—commonly known as dihydroxyfumaric acid (DHF) or dihydroxymaleic acid hydrate—is a highly reactive, naturally occurring enediol dicarboxylic acid. It serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Dihydroxybut-2-enedioic acid hydrate—commonly known as dihydroxyfumaric acid (DHF) or dihydroxymaleic acid hydrate—is a highly reactive, naturally occurring enediol dicarboxylic acid. It serves as a vital intermediate in biosynthetic pathways and functions as a potent reducing agent[1]. Due to its complex structural dynamics, which encompass keto-enol tautomerism, E/Z geometric isomerization, and variable hydration states, precise spectroscopic characterization requires meticulous solvent selection and environmental control[2]. This whitepaper provides an authoritative technical guide to the Nuclear Magnetic Resonance (NMR), FT-IR, and UV-Vis profiling of this compound, establishing self-validating analytical protocols for researchers and drug development professionals.

Structural Dynamics & Speciation

Historically, the compound was referred to as dihydroxymaleic acid (the Z -isomer) following its initial discovery via Fenton's oxidation of tartaric acid[3]. However, modern crystallographic and spectroscopic evidence confirms that the stable crystalline form, as well as the predominant species in solution, is the trans-isomer: dihydroxyfumaric acid[2].

The molecule's amphoteric and redox-active nature stems directly from its enediol core[4]. In solution, DHF exists in a delicate thermodynamic equilibrium:

  • Enediol Form ( E/Z -2,3-dihydroxybut-2-enedioic acid): The thermodynamically favored state due to extended π -conjugation between the carboxylate groups and the enolic double bond.

  • Keto Form (2-oxo-3-hydroxybutanedioic acid): A transient tautomer that facilitates nucleophilic and electrophilic reactivity, as well as degradation pathways (e.g., decarboxylation to glycolaldehyde or tartronic acid)[4].

Speciation E_Enol E-Enol Form (Dihydroxyfumaric Acid) Z_Enol Z-Enol Form (Dihydroxymaleic Acid) E_Enol->Z_Enol Geometric Isomerization (Slow) Keto Keto Form (Hydroxyoxaloacetic Acid) E_Enol->Keto Tautomerization (Solvent Dependent) Z_Enol->Keto Tautomerization Hydrate Hydrated State (Crystal Lattice Water) Hydrate->E_Enol Thermal Dehydration

Thermodynamic equilibria of 2,3-dihydroxybut-2-enedioic acid speciation in solution.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR characterization of DHF hydrate is uniquely challenging because the pure enediol form possesses no carbon-bound protons (C-H). All protons in the molecule are exchangeable heteroatom protons (O-H).

¹H NMR: The "Invisible" Protons and Solvent Exchange

The choice of solvent dictates the visibility of the molecule. If dissolved in deuterium oxide (D₂O) or deuterated methanol (CD₃OD), rapid H/D exchange replaces the enolic and carboxylic protons with deuterium. This renders the intact molecule "invisible" in ¹H NMR, leaving only the residual HOD peak.

To observe the intact molecule, an aprotic, polar solvent such as DMSO-d₆ must be utilized. In DMSO-d₆:

  • Enolic Protons (-OH): Appear as a broad singlet around 9.5 – 10.5 ppm.

  • Carboxylic Protons (-COOH): Appear as a highly deshielded, broad singlet around 12.0 – 13.0 ppm.

  • Hydrate Water (H₂O): Resonates near 3.33 ppm. While it often overlaps with the residual water peak of DMSO, it can be quantified via careful integration relative to an internal standard.

Causality Insight: If the keto tautomer (hydroxyoxaloacetic acid) is present due to solvent-induced tautomerization or degradation, a distinct singlet for the aliphatic C-H proton emerges near 4.5 – 5.0 ppm. Monitoring this region is the primary method for validating sample integrity.

¹³C NMR: Symmetry and Carbonyl Resonances

Because the E -isomer is highly symmetric, the ¹³C NMR spectrum of pure DHF exhibits only two distinct carbon environments:

  • Carboxyl Carbons (C=O): ~168 – 172 ppm.

  • Enolic Carbons (C-OH): ~135 – 142 ppm.

The complete absence of signals in the 30–80 ppm aliphatic region confirms the purity of the enediol form and the absence of the keto tautomer or degradation products like tartronic acid[4].

Vibrational & Electronic Signatures

FT-IR Spectroscopy: The solid-state IR spectrum of the hydrate is dominated by a massive, broad absorption band from 3500 to 2800 cm⁻¹, representing the overlapping O-H stretches of the enol, carboxylic acid, and lattice water. The conjugated carbonyl (C=O) stretch is typically shifted to a lower frequency (~1680 cm⁻¹) compared to standard aliphatic carboxylic acids, reflecting extensive intermolecular hydrogen bonding and π -conjugation. The C=C enediol stretch appears around 1640 cm⁻¹.

UV-Vis Spectroscopy: The extended π -conjugation across the O=C-C=C-C=O system results in a strong π→π∗ transition. In acidic aqueous solutions, DHF exhibits a distinct absorption maximum ( λmax​ ) near 290 nm.

Validated Experimental Protocols

To ensure analytical trustworthiness, the following self-validating workflow must be strictly adhered to. The protocol incorporates internal checks to differentiate between the active enediol form and its degradation products.

Workflow Sample DHF Hydrate Sample Prep Inert Atmosphere Preparation Sample->Prep NMR NMR (DMSO-d6) Temp: 298K Prep->NMR Add TMS Standard IR FT-IR (ATR) Inert Background Prep->IR Direct Solid Analysis UV UV-Vis (Acidic H2O) λmax = 290 nm Prep->UV pH Control < 3.0

Self-validating spectroscopic workflow for 2,3-dihydroxybut-2-enedioic acid hydrate.

Step-by-Step Protocol: Solution-State NMR
  • Sample Preparation: Weigh 15–20 mg of 2,3-dihydroxybut-2-enedioic acid hydrate under an inert nitrogen atmosphere to prevent premature autoxidation, a known vulnerability of the compound[3].

  • Solvent Addition: Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Crucial: Do NOT use D₂O or protic solvents to prevent H/D exchange of the diagnostic enolic protons.

  • Temperature Calibration: Equilibrate the NMR probe to exactly 298 K. Temperature fluctuations will drastically shift the hydrogen-bonded -OH and -COOH signals, ruining reproducibility.

  • Acquisition (¹H): Acquire ¹H NMR with a minimum of 16 scans, using a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the broad exchangeable protons.

  • Acquisition (¹³C): Acquire ¹³C{¹H} decoupled NMR with a minimum of 1024 scans. Set the D1 to 3–5 seconds. Causality: Quaternary and carboxyl carbons lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ relaxation times. A short D1 will cause these peaks to artificially vanish.

  • System Validation: Check for an aliphatic peak at ~4.5 ppm (¹H) or ~75 ppm (¹³C). If present, the sample has partially tautomerized or degraded to tartronic acid[4]. A pure enediol spectrum validates the workflow.

Quantitative Data Summaries

Table 1: Consensus NMR Chemical Shifts (DMSO-d₆, 298 K)

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H 12.50 Broad Singlet -COOH (Carboxylic)
¹H 9.80 Broad Singlet -OH (Enolic)
¹H 3.33 Singlet Hydrate H₂O
¹³C 169.5 Singlet C=O (Carboxyl)

| ¹³C | 138.2 | Singlet | C-OH (Enol) |

Table 2: Key FT-IR Vibrational Frequencies (ATR, Solid-State)

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3400 – 2800 Strong, Broad O-H stretch (Enol, COOH, H₂O)
1680 Strong, Sharp C=O stretch (Conjugated)
1640 Medium C=C stretch (Enediol)
1350 Strong C-O stretch (Carboxyl)

| 1120 | Medium | C-O stretch (Enol) |

References

  • [3] Kinetics of autoxidation of tartaric acid in presence of iron. AIP Publishing.3

  • [1] Observations on the antioxidant activity of novel dihydroxyfumaric acid derivatives. SciSpace. 1

  • [4] Base-Mediated Cascade Aldol Addition and Fragmentation Reactions of Dihydroxyfumaric Acid... ACS Publications. 4

  • [2] Occurrence and chemistry of dihydroxyfumaric acid. SciSpace. 2

Sources

Foundational

Comprehensive Technical Guide on 2,3-Dihydroxybut-2-enedioic Acid Hydrate: Molecular Characteristics, Mechanistic Pathways, and Analytical Methodologies

Executive Summary 2,3-Dihydroxybut-2-enedioic acid hydrate , commonly known as dihydroxyfumaric acid (DHF) hydrate, is a highly reactive, endogenous organic acid that plays a pivotal role in plant metabolism, redox biolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Dihydroxybut-2-enedioic acid hydrate , commonly known as dihydroxyfumaric acid (DHF) hydrate, is a highly reactive, endogenous organic acid that plays a pivotal role in plant metabolism, redox biology, and synthetic chemistry. As a structural analog to ascorbic acid, DHF exhibits potent antioxidant properties and serves as a critical intermediate in the glyoxylic and tricarboxylic acid (TCA) cycles. For drug development professionals and analytical scientists, understanding its precise physicochemical properties, hydration states, and chemodivergent reactivity is essential for leveraging its potential as an electrophilic/nucleophilic building block and a free-radical scavenger.

Chemical Identity & Physicochemical Properties

Accurate molecular identification is critical in high-resolution mass spectrometry (HRMS) and gravimetric standard preparation. The hydration state of DHF significantly alters its exact mass and molarity calculations in biological assays. In solution, DHF exists in a keto-enol tautomeric equilibrium, heavily favoring the enol form (approx. 80%) due to stabilization via intramolecular hydrogen bonding ()[1].

Quantitative Chemical Data Summary
PropertyValueClinical/Analytical Significance
IUPAC Name (E)-2,3-dihydroxybut-2-enedioic acid hydrateDenotes the trans (E) stereochemistry of the double bond.
CAS Registry Number (Hydrate) 199926-38-0Primary identifier for the commercially available hydrated solid.
CAS Registry Number (Anhydrous) 133-38-0[]Used when referencing the completely desiccated form.
Exact Mass (Monohydrate) 166.01135 Da[]Critical for HRMS calibration (Formula: C₄H₆O₇).
Exact Mass (Anhydrous) 148.00078 DaTarget mass for gas-phase or fully desolvated MS/MS detection.
Exact Mass (Dihydrate) 184.02191 Da[4]Relevant for crystallographic studies (Formula: C₄H₈O₈).
SMILES (Anhydrous) OC(=O)C(O)=C(O)C(=O)OUsed for in silico molecular docking and QSAR modeling.

Mechanistic Role in Biological Systems & Drug Development

Antioxidant and Free-Radical Scavenging

DHF is a potent natural reductone. Its mechanism of action mimics that of ascorbic acid, neutralizing reactive oxygen species (ROS) through three primary pathways: Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET) ()[5]. In pharmacological contexts, DHF has been shown to effectively inhibit the endogenous formation of carcinogenic N-nitrosamines (e.g., N'-nitrosonornicotine) by up to 86%[1].

Chemodivergent Organic Synthesis

In drug discovery, the diester derivative of DHF is traditionally utilized as an electrophile. However, under carefully controlled basic conditions, the ene-diol moiety of the free acid acts as a powerful nucleophile. By modulating the pH, DHF undergoes base-mediated cascade aldol additions with aromatic aldehydes. If the base is too strong, DHF spontaneously fragments into glycolate and oxalate through a deoxalative mechanism ()[6].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each critical step.

Protocol A: Base-Mediated Cascade Aldol Addition of DHF

Objective: To utilize DHF as a nucleophile for synthesizing complex heterocyclic scaffolds while preventing auto-degradation.

  • Preparation of the DHF²⁻ Intermediate:

    • Action: Dissolve 10 mmol of DHF hydrate (CAS 199926-38-0) in 50 mL of degassed THF/H₂O (1:1 v/v). Cool to 0°C and add 2.0 equivalents of Lithium Hydroxide (LiOH) dropwise.

    • Causality: Degassing the solvent prevents premature peroxidase-like auto-oxidation[1]. LiOH is chosen over NaOH because the lithium cation provides tighter ion-pairing with the enolate, stabilizing the highly reactive DHF²⁻ intermediate and preventing rapid deoxalative fragmentation into oxalate[6].

  • Electrophile Addition:

    • Action: Add the target aromatic aldehyde (1.0 eq) via a syringe pump over 30 minutes.

    • Causality: Slow addition prevents localized depletion of the DHF²⁻ pool and minimizes competing aldehyde self-condensation reactions.

  • Quenching and Isolation:

    • Action: After 4 hours of stirring at room temperature, rapidly quench the reaction with 1M HCl to pH 3. Extract with ethyl acetate.

    • Causality: Rapid acidification instantly re-protonates the unreacted enolate and the newly formed aldol adduct, halting any further base-catalyzed cascade fragmentation.

Protocol B: LC-MS/MS Analytical Quantification of DHF in Biological Matrices

Objective: To accurately quantify endogenous DHF, overcoming its high polarity and rapid oxidation in biological samples.

  • Sample Stabilization and Derivatization:

    • Action: Homogenize the biological matrix in 0.1% formic acid containing Butylated hydroxytoluene (BHT). React the extract with O-benzylhydroxylamine (BHA) in the presence of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Causality: BHT prevents the oxidation of DHF into diketosuccinic acid during extraction[1]. Derivatizing the carboxylic acid groups with BHA drastically increases the hydrophobicity of the molecule, allowing it to be retained on a standard reversed-phase C18 column.

  • Chromatographic Separation:

    • Action: Run a gradient elution using Mobile Phase A (0.1% Formic acid in H₂O) and Mobile Phase B (Acetonitrile).

    • Causality: Maintaining an acidic mobile phase ensures the enol hydroxyls remain fully protonated, preventing peak tailing and signal suppression.

  • MRM Detection:

    • Action: Monitor the specific mass transition of the derivatized precursor ion to its product ion using ESI+ mode.

    • Causality: Multiple Reaction Monitoring (MRM) provides a self-validating layer of specificity, easily distinguishing DHF from its geometric isomer (dihydroxymaleic acid) based on distinct collision cross-sections and retention times.

Signaling & Reaction Pathways

The following diagrams visualize the metabolic lifecycle of DHF and the analytical workflow required for its quantification.

Endogenous Metabolic Pathway of DHF

DHF is synthesized from tartaric acid and acts as a redox catalyst before being degraded into smaller organic acids.

DHF_Pathway TART Tartaric Acid ENZ1 Tartaric Acid Dehydrogenase (NAD+, Fe2+) TART->ENZ1 DHF 2,3-Dihydroxybut-2-enedioic Acid (DHF) ENZ1->DHF Dehydrogenation ENZ2 DHF Oxidase / Peroxidase (O2) DHF->ENZ2 DKS Diketosuccinic Acid ENZ2->DKS Oxidation DEG Degradation Products: Mesoxalic & Glycolic Acids DKS->DEG Cleavage / Decarboxylation

Caption: Endogenous biosynthesis of DHF from tartaric acid and its subsequent oxidative degradation.

Analytical LC-MS/MS Workflow

A visual representation of the self-validating protocol required to quantify DHF accurately.

Analytical_Workflow Sample Biological Matrix (Contains DHF) Degas Antioxidant Addition (BHT / Formic Acid) Sample->Degas Prevent Oxidation Deriv Derivatization (EDC + BHA) Degas->Deriv Stabilization LC Reversed-Phase LC (C18 Column) Deriv->LC Enhance Retention MS ESI-MS/MS (MRM Mode) LC->MS Exact Mass Detection

Caption: Step-by-step analytical workflow for the stabilization and MS quantification of DHF.

References

  • PubChem. "Dihydroxyfumaric acid dihydrate | C4H8O8 | CID 71311555". National Institutes of Health (nih.gov). URL:[Link]

  • Chemistry & Biology Interface. "The role of dihydroxyfumaric acid in biological systems". cbijournal.com. URL: [Link]

  • The Journal of Organic Chemistry (ACS Publications). "Base-Mediated Cascade Aldol Addition and Fragmentation Reactions of Dihydroxyfumaric Acid and Aromatic Aldehydes". acs.org. URL:[Link]

  • ResearchGate. "Dihydroxyfumaric Acid: A Review of Transformations, New Derivatives, Importance, and Applications". researchgate.net. URL:[Link]

Sources

Exploratory

Advanced Thermodynamic Profiling of 2,3-Dihydroxybut-2-enedioic Acid Hydrate in Aqueous Systems

Executive Summary 2,3-Dihydroxybut-2-enedioic acid hydrate, commonly known as 1[], is a highly reactive organic building block and a potent antioxidant. Historically significant as the primary product of tartaric acid ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Dihydroxybut-2-enedioic acid hydrate, commonly known as 1[], is a highly reactive organic building block and a potent antioxidant. Historically significant as the primary product of tartaric acid oxidation in 3[3], DHF exhibits complex thermodynamic behaviors in aqueous solution, including pH-dependent keto-enol tautomerization, sequential ionization, and spontaneous decarboxylation. This whitepaper provides researchers and formulation scientists with an authoritative, in-depth analysis of the thermodynamic parameters governing DHF stability, speciation, and degradation.

Structural Dynamics and Keto-Enol Tautomerization

In aqueous environments, DHF exists in a dynamic equilibrium between its keto form (oxaloglycolic acid) and its enol form (the trans-enediol structure). The thermodynamic stability of these forms is highly dependent on the pH of the surrounding medium.

Density Functional Theory (DFT) studies have identified up to 45 isomers of DHF, but the trans-enediol configuration is thermodynamically favored in acidic to neutral aqueous solutions due to a stabilizing double internal hydrogen-bonding network[4]. In 0.5 M H₂SO₄, the keto form accounts for approximately 30% of the population, but as the pH increases toward the neutral region (pH 6–8), the equilibrium 5[5].

Causality of pH-Dependent Speciation: The enol form possesses two ionizable hydroxyl protons. As the pH rises, deprotonation of the enol form generates the monoanion and subsequently the dianion. According to Le Chatelier’s principle, this continuous consumption of the neutral enol species drives the tautomeric equilibrium away from the keto form, effectively locking the molecule into the enediolate state in neutral buffers.

Speciation Keto Keto Form (Oxaloglycolic Acid) Enol Enol Form (trans-Enediol) Keto->Enol Tautomerization ΔG = 3.1 kJ/mol Monoanion Monoanion (Active Species) Enol->Monoanion pKa1 = 1.57 Dianion Dianion (Neutral pH) Monoanion->Dianion pKa2 = 3.36

Figure 1: Thermodynamic speciation and keto-enol tautomerization of DHF in aqueous environments.

Thermodynamics of Aqueous Ionization and Decarboxylation

The ionization of the trans-enediol form is a critical precursor to its primary degradation pathway: decarboxylation. At 25°C, the 6 are K1​=2.7×10−2 (pKa ≈ 1.57) and K2​=4.36×10−4 (pKa ≈ 3.36)[6].

DHF decomposes spontaneously in water to yield carbon dioxide and glycolaldehyde. Kinetic profiling reveals a strict pH-rate dependence with an optimum at pH 2.6–2.7.

Mechanistic Causality: This pH optimum perfectly aligns with the maximum molar fraction of the DHF monoanion. The monoanion is the active species for decarboxylation ( k=2.69×10−2 min−1 ) because the localized negative charge on the carboxylate group facilitates the initial C-C bond cleavage, releasing the first equivalent of CO₂ and forming a transient hydroxymaleic acid hemialdehyde intermediate, which rapidly loses a second CO₂ molecule[6].

Quantitative Data Summary

Table 1: Thermodynamic Parameters of Keto-Enol Equilibrium (0.5 M H₂SO₄)

Parameter Value Units Mechanistic Implication
ΔH (Enthalpy) 27.6 kJ/mol Endothermic transition from enol to keto[5].
ΔS (Entropy) 82.4 J/mol·K Increased degrees of freedom as internal H-bonds break[5].

| ΔG (Gibbs Free Energy, 25°C)| 3.1 | kJ/mol | Positive ΔG confirms the enol form is thermodynamically more stable[5]. |

Table 2: Ionization and Kinetic Constants (Aqueous, 25°C) | Parameter | Value | Description | |-----------|-------|-------------| | K₁ | 2.7×10−2 | First thermodynamic ionization constant[6]. | | K₂ | 4.36×10−4 | Second thermodynamic ionization constant[6]. | | k (Decarboxylation) | 2.69×10−2 min−1 | First-order rate constant of the active monoanion[6]. | | k_OH (Ketonization) | | Rate of enol + OH⁻ → keto + OH⁻ in alkaline conditions[6]. |

Field-Proven Experimental Methodologies

To accurately determine the thermodynamic properties of DHF without interference from its rapid degradation, highly controlled, self-validating analytical protocols are required.

Protocol A: Cyclic Voltammetry for Keto-Enol Equilibrium Quantification

Purpose: To determine the equilibrium constant ( Kketo−enol​ ) by exploiting the differential electroactivity of the tautomers. Only the enol form can be electrochemically oxidized to diketosuccinic acid at the working electrode[5].

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.5 M H₂SO₄ supporting electrolyte solution using triply distilled water to suppress ionization and isolate the pure keto-enol equilibrium.

  • Deaeration (Crucial Step): Purge the cell with high-purity N₂ gas for 15 minutes. Causality: Dissolved oxygen reduces at potentials that overlap with the enol oxidation wave, skewing the integration of the faradaic current.

  • Analyte Introduction: Dissolve DHF hydrate to a final concentration of 10−3 M immediately prior to scanning to minimize background decarboxylation.

  • Thermal Control: Thermostat the electrochemical cell precisely between 15°C and 35°C using a water jacket.

  • Voltammetric Sweep: Execute an anodic sweep using a Hanging Mercury Drop Electrode (HMDE). Causality: HMDE provides a continuously renewable, pristine surface, preventing electrode fouling from the diketosuccinic acid oxidation products.

  • Self-Validation Mechanism: Conduct sweeps at varying scan rates ( v ). Plot the anodic peak current ( ip​ ) against v1/2 . A linear relationship validates that the oxidation is purely diffusion-controlled and not convoluted by adsorption or catalytic side-reactions.

CV_Protocol Step1 1. Solution Prep 0.5 M H2SO4 Step2 2. Thermal Equilibration 15°C - 35°C Step1->Step2 Step3 3. Deaeration N2 Purge Step2->Step3 Step4 4. Voltammetry HMDE Anodic Sweep Step3->Step4 Step5 5. Data Extraction Integrate Enol Peak Step4->Step5 Validation Self-Validation: Vary scan rate (i_p ∝ v^1/2) Step4->Validation QC Check

Figure 2: Self-validating cyclic voltammetry workflow for quantifying DHF tautomer equilibrium.

Protocol B: Spectrophotometric Tracking of Decarboxylation Kinetics

Purpose: To derive the activation energy and rate constants of DHF decomposition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of non-coordinating buffers (e.g., acetate/phosphate) ranging from pH 1.0 to 5.0.

  • Baseline Correction: Blank the UV-Vis spectrophotometer with the respective buffer at 25°C.

  • Kinetic Initiation: Inject a concentrated stock of DHF into the cuvette (final concentration ~ 10−4 M).

  • Spectral Monitoring: Monitor the decay of the strong UV absorption band associated with the conjugated π -system of the trans-enediol.

  • Self-Validation Mechanism: Continuously scan the full UV spectrum rather than a single wavelength. The maintenance of a strict isosbestic point throughout the decay process validates that the reaction proceeds cleanly from DHF to glycolaldehyde without the buildup of long-lived, UV-active side products[6].

References

  • The uncatalysed and nickel(II) catalysed decarboxylation of dihydroxyfumaric acid Australian Journal of Chemistry
  • CAS 199926-38-0 (Dihydroxyfumaric acid hydr
  • CYCLOVOLTAMMETRIC STUDY OF THE HOMOGENEOUS KETO-ENOL EQUILIBRIUM OF DIHYDROXYFUMARIC ACID IN ACID AND NEUTRAL MEDIA Collection of Czechoslovak Chemical Communic
  • DFT study of geometric isomerization and keto–enol tautomerization of dihydroxyfumaric acid ResearchG
  • Ferryl for real. The Fenton reaction near neutral pH RSC Publishing

Sources

Foundational

Crystal Structure Analysis of 2,3-Dihydroxybut-2-enedioic Acid Hydrate: A Technical Guide for Solid-State Characterization

Executive Summary 2,3-Dihydroxybut-2-enedioic acid hydrate, commonly known as dihydroxyfumaric acid (DHF) dihydrate, is a highly functionalized dicarboxylic acid with profound implications in coordination chemistry, preb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Dihydroxybut-2-enedioic acid hydrate, commonly known as dihydroxyfumaric acid (DHF) dihydrate, is a highly functionalized dicarboxylic acid with profound implications in coordination chemistry, prebiotic models, and pharmaceutical formulation. As a Senior Application Scientist, I approach the solid-state characterization of this compound not merely as a structural exercise, but as a crucial predictive tool. The solid-state architecture of DHF dictates its stability, solubility, and reactivity. This whitepaper deconstructs the crystallographic properties, supramolecular hydrogen-bonding logic, and the self-validating experimental workflows required to accurately characterize DHF dihydrate.

Crystallographic Architecture & Molecular Geometry

Understanding the solid-state geometry of DHF dihydrate is critical because the molecule exhibits extreme tautomeric flexibility in solution. While computational studies indicate that DHF can exist as an equilibrium of up to 45 different isomers (including 23 keto and 22 enediol forms) in aqueous media[1], crystallization strictly locks the molecule into its most thermodynamically stable trans-enediol configuration[2].

The compound crystallizes in the monoclinic system within the P21​/c space group[2]. Because the unit cell contains two molecules ( Z=2 ), the DHF molecule must sit on a crystallographic inversion center. This symmetry constraint mathematically dictates that the molecule is centrosymmetric, proving its trans-configuration (fumaric rather than maleic derivative)[2].

Table 1: Quantitative Crystallographic Data of DHF Dihydrate
Crystallographic ParameterValue / Description
Chemical Formula C₄H₄O₆ · 2H₂O
Molecular Weight 184.10 g/mol
Crystal System Monoclinic[2]
Space Group P21​/c [2]
Unit Cell Dimension a 6.40 Å[2]
Unit Cell Dimension b 13.03 Å[2]
Unit Cell Dimension c 5.34 Å[2]
Angle β 126.5°[2]
Molecules per Unit Cell ( Z ) 2[2]
Calculated Density ( ρcalc​ ) 1.708 g/cm³[2]
Observed Density ( ρobs​ ) 1.715 g/cm³[2]

Supramolecular Hydrogen Bonding Logic

The crystal packing of DHF dihydrate is entirely governed by a robust, multi-dimensional hydrogen-bonding network. The DHF molecules are nearly planar and arrange themselves into distinct 2D sheets[2].

The Interlayer Bridging Mechanism: The structural integrity of the crystal relies on the dihydrate water molecules, which act as the "mortar" between the DHF "bricks." These water molecules are sandwiched between the layers of DHF. They cross-link adjacent sheets by forming short, highly directional hydrogen bonds with the oxygen atoms of the DHF carboxyl (COOH) groups[2]. The causality here is thermodynamic: the formation of these 2.56 Å and 2.85 Å O-H···O bonds releases sufficient lattice energy to overcome the entropic penalty of crystallization, stabilizing the trans-enediol form over competing keto tautomers.

HBond_Network DHF_A DHF Molecule (Layer n) Trans-Enediol Core Water_1 Water Molecule 1 Interlayer Bridge DHF_A->Water_1 O-H···O (2.56 Å) Water_2 Water Molecule 2 Interlayer Bridge DHF_A->Water_2 O-H···O (2.85 Å) DHF_B DHF Molecule (Layer n+1) Trans-Enediol Core Water_1->DHF_B O-H···O (2.85 Å) Water_2->DHF_B O-H···O (2.56 Å)

Figure 1: Logical relationship of the supramolecular hydrogen bonding network in DHF dihydrate.

Experimental Workflow: Self-Validating SCXRD Protocol

To accurately determine the structure of highly hydrogen-bonded hydrates, researchers must employ a self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocol. The following methodology ensures that the resulting structural model is both mathematically minimized and chemically sound.

Phase 1: Crystal Growth & Selection
  • Causality: DHF is highly polar. Using a binary solvent system modulates the dielectric constant, allowing for controlled supersaturation and the prevention of amorphous precipitation.

  • Action: Dissolve DHF in a 1:1 (v/v) mixture of glass-distilled water and dry acetone[2]. Store the solution at 4°C overnight. Harvest the resulting thin, diamond-shaped colorless plates (focusing on the (010) platy face)[2].

Phase 2: Data Collection & Reduction
  • Causality: Monoclinic crystals frequently exhibit pseudo-symmetry. Collecting a full sphere of diffraction data provides high redundancy, which is essential for accurately locating the electron density of the bridging hydrogen atoms.

  • Action: Mount a high-quality single crystal on a cryoloop using perfluoropolyether oil to prevent dehydration. Collect diffraction data using Cu Kα ( λ=1.5418 Å) or Mo Kα radiation. Apply rigorous multi-scan absorption corrections to the raw data.

Phase 3: Structure Solution & Refinement
  • Causality: The systematic absences in the diffraction pattern ( h0l absent when l is odd; 0k0 absent when k is odd) uniquely determine the P21​/c space group[2].

  • Action: Solve the phase problem using Direct Methods. Refine the structure using full-matrix least-squares on F2 . Anisotropically refine all non-hydrogen atoms. Locate the water hydrogen atoms objectively from the difference Fourier map to confirm the bridging network.

Phase 4: Self-Validation & Model Verification
  • Causality: A low R-factor alone does not guarantee a correct structure; it must be validated against crystallographic standards to rule out twinning or missed symmetry.

  • Action: Verify that the final R1​ factor is < 0.05. Submit the final .cif file to the IUCr CheckCIF/PLATON server. Resolve any Level A or B alerts. This acts as an automated, self-validating gatekeeper.

SCXRD_Workflow Start 1. Crystal Growth (Acetone/Water System) Mount 2. Crystal Selection & Cryo-Mounting Start->Mount Collect 3. X-Ray Data Collection (Full Sphere, Cu/Mo Kα) Mount->Collect Process 4. Data Reduction & Absorption Correction Collect->Process Solve 5. Structure Solution (Direct Methods, P21/c) Process->Solve Refine 6. Least-Squares Refinement (Anisotropic, F²) Solve->Refine Validate 7. Self-Validation (R1 < 0.05, CheckCIF) Refine->Validate Validate->Refine High R-factor / Alerts

Figure 2: Step-by-step self-validating workflow for Single-Crystal X-Ray Diffraction (SCXRD).

Implications for Coordination Chemistry & Drug Formulation

For drug development professionals and inorganic chemists, the solid-state stability of DHF dihydrate is somewhat deceptive. While the crystal is a stable trans-enediol, introducing DHF into standard laboratory procedures or physiological conditions triggers rapid chemical evolution.

When utilized as a ligand to formulate hybrid coordination polymers (e.g., with Lanthanum(III) or Copper ions), DHF is highly susceptible to in situ aerial oxidation and rearrangement[3]. Instead of coordinating intact, DHF frequently breaks down into smaller components, such as oxalates and acetates, which then bridge the metal centers[3]. Consequently, while DHF dihydrate is an excellent subject for studying complex hydrogen-bonding architectures, it is considered a poor, unpredictable reagent for the rational design of stable metallo-pharmaceuticals unless reactions are performed under strictly controlled, inert environments[3].

Sources

Exploratory

Discovery and Isolation of 2,3-Dihydroxybut-2-enedioic Acid Hydrate in Biological Samples: A Comprehensive Technical Guide

Executive Summary The isolation and quantification of highly reactive, transient metabolites from complex biological matrices is one of the most demanding challenges in modern bioanalytical chemistry. 2,3-Dihydroxybut-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation and quantification of highly reactive, transient metabolites from complex biological matrices is one of the most demanding challenges in modern bioanalytical chemistry. 2,3-Dihydroxybut-2-enedioic acid hydrate , more commonly known as dihydroxyfumaric acid (DHF) dihydrate , is a prime example of such a molecule[1]. As a dicarboxylic hydroxy acid with a highly reactive ene-diol moiety, DHF plays a pivotal role in plant metabolism, yeast fermentation, and mammalian glyconeogenesis[2].

This whitepaper provides an authoritative, field-proven framework for the discovery, stabilization, and isolation of DHF hydrate from biological samples. By understanding the thermodynamic and kinetic vulnerabilities of DHF—specifically its tautomerism and susceptibility to rapid oxidation—we can engineer a self-validating analytical workflow that guarantees high recovery, structural integrity, and reproducible LC-MS/MS quantification.

Historical Discovery and Biological Significance

The discovery of DHF bridges the gap between synthetic chemistry and enzymology. DHF was first chemically synthesized in 1894 by H.J.H. Fenton via the oxidation of tartaric acid using hydrogen peroxide and an iron(II) catalyst (Fenton's reagent)[2].

Its biological significance was later unveiled through a series of landmark discoveries:

  • 1915: Neuberg observed the fermentation of DHF by yeast, providing the first evidence of its natural occurrence[2].

  • 1934: The role of DHF in animal metabolism was established when researchers observed increased glycogen content in muscle tissue incubated with DHF, linking it to glyconeogenesis[2].

  • 1938–1940: Banga, Szent-Györgyi, and Theorell isolated specific plant enzymes—DHF oxidase and peroxidase—that catalyze the oxidation of DHF into diketosuccinic acid with the uptake of oxygen[2].

Today, advanced techniques like 3D Mass Spectrometry Imaging (LARAPPI/CI-MSI) have mapped DHF in the extracellular matrix of environmental microorganisms, such as Bacillus species, underscoring its role in the biosynthesis of sugars and uronic acids.

MetabolicPathway TART Tartaric Acid DHF 2,3-Dihydroxybut-2-enedioic Acid (DHF) TART->DHF Tartaric Acid Dehydrogenase (NAD+, Fe2+) DKS Diketosuccinic Acid DHF->DKS DHF Oxidase / Peroxidase (O2 Uptake) GLY Glycogen / Pentose Phosphates (Glyconeogenesis) DHF->GLY Aldolase / Glyceraldehyde (Muscle Extract)

Fig 1: Core metabolic pathways involving DHF in biological systems.

Physicochemical Properties & The Causality of Extraction

To successfully isolate DHF, one must design protocols that counteract its natural degradation pathways. In aqueous solution, DHF exists in a tautomeric equilibrium: approximately 80% is in the enolic form, while 20% adopts the keto form[2]. The ene-diol structure is highly susceptible to metal-catalyzed auto-oxidation and enzymatic degradation[3].

The hydrate form (specifically the dihydrate, C4​H8​O8​ ) is the preferred standard for analytical reference because the water molecules stabilize the crystal lattice via extensive hydrogen bonding, mitigating the extreme hygroscopicity of the anhydrous form[1].

Table 1: Quantitative Physicochemical Data of DHF Dihydrate
PropertyValue / DescriptionAnalytical Implication
IUPAC Name (E)-2,3-dihydroxybut-2-enedioic acid; dihydrateStandard nomenclature for LIMS tracking[1].
Molecular Weight 184.10 g/mol (Dihydrate) / 148.07 g/mol (Anhydrous)Crucial for exact mass calculation in MS[1].
Tautomeric Ratio ~80% Enol : ~20% Keto (in aqueous media)Peak splitting can occur in slow chromatography[2].
LUMO Energy -0.76 eV (DHF dianion)Highly reactive as a reducing/nucleophilic agent[3].
pKa Values ~1.5 and ~3.5Requires highly acidic mobile phases for retention.

Causality in Protocol Design: Why do we use cold, acidified methanol for extraction?

  • Thermodynamic Quenching: Sub-zero temperatures (-20°C) halt DHF oxidase and peroxidase activity instantly[4].

  • Protein Precipitation: Methanol denatures the metalloenzymes responsible for DHF oxidation.

  • pH Control: Acidification (e.g., 0.1% formic acid) protonates the carboxylate groups, shifting the equilibrium toward the stable enol form and preventing base-mediated cascade fragmentation[3].

Step-by-Step Methodology: Isolation and Extraction

The following protocol represents a self-validating system. By integrating a stable isotope-labeled internal standard (SIL-IS) or employing Chemical Isotope Labeling (CIL) at the earliest step, we account for any matrix-induced ion suppression or oxidative loss during sample handling[4].

Phase 1: Sample Quenching and Lysis
  • Tissue Harvesting: Rapidly excise the biological sample (e.g., plant tissue, microbial pellet) and immediately submerge it in liquid nitrogen.

  • Internal Standard Addition: Spike the frozen sample with a known concentration of 13C4​ -labeled DHF (or a structurally analogous 13C -dicarboxylic acid if SIL-DHF is unavailable).

  • Solvent Addition: Add 900 µL of cold extraction solvent (-20°C, 80:20 Methanol:Water containing 0.1% Formic Acid and 1 mM EDTA) per 200 mg of sample. Note: EDTA chelates Fe2+ and Cu2+ , preventing Fenton-like auto-oxidation.

  • Homogenization: Add stainless steel beads and homogenize using a bead-beater (e.g., BeadBug 6) for 3 cycles of 1 minute each at 4°C.

Phase 2: Protein Precipitation and Clarification
  • Precipitation: Incubate the homogenate at -20°C for 30 minutes to ensure complete protein precipitation[4].

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to a clean, pre-chilled microcentrifuge tube.

Phase 3: Solid-Phase Extraction (SPE) Cleanup
  • Conditioning: Condition a Weak Anion Exchange (WAX) SPE cartridge with 1 mL of Methanol, followed by 1 mL of 0.1% Formic Acid in water.

  • Loading: Dilute the supernatant with 1 mL of 0.1% Formic Acid in water to ensure DHF is fully protonated, and load it onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove neutral lipids and basic interferents.

  • Elution: Elute DHF using 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Drying: Immediately evaporate the eluate to dryness under a gentle stream of nitrogen gas at 4°C, and reconstitute in 100 µL of the initial LC mobile phase.

ExtractionWorkflow A Biological Sample (Snap-Frozen) B Quenching & Lysis (-20°C MeOH + EDTA) A->B C Centrifugation (14,000 x g, 4°C) B->C D SPE Cleanup (WAX Cartridge) C->D E N2 Drying & Reconstitution D->E F UHPLC-MS/MS Analysis E->F

Fig 2: Optimized workflow for the isolation of DHF from biological matrices.

Analytical Quantification via LC-MS/MS

Due to its high polarity and low molecular weight, DHF is poorly retained on standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase columns with ion-pairing agents are required. Mass spectrometry is typically performed in Negative Electrospray Ionization (ESI-) mode, as dicarboxylic acids readily deprotonate to form [M−H]− ions.

Table 2: Optimized LC-MS/MS MRM Parameters for DHF
ParameterSetting / ValueRationale
Ionization Mode ESI NegativeOptimal for dicarboxylic acids.
Precursor Ion [M−H]− m/z 147.0Corresponds to the anhydrous deprotonated mass.
Quantifier Product Ion m/z 103.0Loss of CO2​ (44 Da), highly specific and abundant.
Qualifier Product Ion m/z 85.0Loss of CO2​ + H2​O (62 Da), used for peak confirmation.
Collision Energy (CE) 15 eV (Quant) / 25 eV (Qual)Empirically derived for optimal fragmentation.
Column Chemistry Waters Acquity BEH AmideHILIC chemistry prevents early elution in the void volume.

Advanced Discovery Techniques: In exploratory metabolomics, Chemical Isotope Labeling (CIL) LC-MS is increasingly utilized. By derivatizing the hydroxyl or carboxyl groups of DHF with 12C

  • and 13C -reagents, researchers can create a mass differential that enhances ionization efficiency and allows for precise relative quantification across large sample cohorts without needing a specific DHF standard for every run[4].

Conclusion

The successful discovery and isolation of 2,3-Dihydroxybut-2-enedioic acid hydrate hinge on a deep understanding of its chemical instability. By enforcing strict temperature controls, utilizing metal chelators (EDTA), and manipulating pH to favor the stable enol tautomer, scientists can transition DHF from a transient, easily lost intermediate to a reliably quantifiable biomarker. Integrating these extraction principles with high-resolution LC-MS/MS or CIL-metabolomics ensures a self-validating, robust analytical pipeline suitable for advanced drug development and systems biology research.

References

  • Dihydroxyfumaric acid dihydrate | C4H8O8 | CID 71311555 - PubChem - NIH. PubChem.
  • Secara, N., Duca, Gh., Vlad, L., & Macaev, F. (2011). Occurrence and chemistry of dihydroxyfumaric acid. Chemistry Journal of Moldova.
  • Direct 3D Mass Spectrometry Imaging Analysis of Environmental Microorganisms. (2025). MDPI.
  • Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. TMIC Li Node.
  • Base-Mediated Cascade Aldol Addition and Fragmentation Reactions of Dihydroxyfumaric Acid and Aromatic Aldehydes: Controlling Chemodivergence via Choice of Base, Solvent, and Substituents. (2018). The Journal of Organic Chemistry - ACS Publications.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Synthesis of Coordination Polymers via In Situ Transformation of 2,3-Dihydroxybut-2-enedioic Acid Hydrate

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Researchers Document Type: Technical Guide & Experimental Protocol Executive Summary In the design of Metal-Organic Frameworks (MOFs) and co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Researchers Document Type: Technical Guide & Experimental Protocol

Executive Summary

In the design of Metal-Organic Frameworks (MOFs) and coordination polymers, ligands are traditionally viewed as static structural pillars. However, 2,3-Dihydroxybut-2-enedioic acid hydrate (commonly known as dihydroxyfumaric acid hydrate, DHF) challenges this paradigm. Under specific hydrothermal conditions, DHF acts not as a final bridging ligand, but as a highly reactive pro-ligand .

Historically considered a "poor reagent" due to its instability in standard laboratory procedures, modern coordination chemistry harnesses this exact instability[1]. By utilizing DHF, researchers can trigger controlled in situ oxidative cleavage or metal-templated carbon-carbon (C–C) bond rearrangements. This slow, in situ generation of active ligands prevents the rapid, amorphous precipitation typically seen when mixing metal salts with pre-formed ligands, allowing for the growth of highly ordered, single-crystal coordination polymers[2].

Mechanistic Insights: The Pro-Ligand Paradigm

Understanding the causality behind DHF's behavior is critical for experimental success. Depending on the metal node and atmospheric conditions, DHF undergoes one of two primary transformations:

  • Aerial Oxidative Cleavage (The Lanthanide Pathway): When reacted with hard Lewis acids like La(III) in the presence of ambient oxygen, DHF undergoes oxidative cleavage. This generates a mixture of smaller carboxylate components—specifically oxalate and 2-hydroxypropanedioate (tartronate)[1]. The slow release of oxalate is crucial; direct addition of La(III) and oxalate results in instantaneous, insoluble powders. DHF acts as a "Trojan horse," releasing oxalate slowly enough to permit 2D and 3D crystal growth.

  • C–C Bond Rearrangement (The Transition Metal Pathway): When exposed to transition metals like Ni(II) or Co(II) under slightly acidic to neutral pH, DHF avoids simple oxidation. Instead, the metal centers act as templates, driving a complex C–C bond rearrangement to form the fully deprotonated conjugate base of hydroxymethanetricarboxylic acid. This results in highly symmetric, octanuclear secondary building units (SBUs)[2].

Mechanistic Pathway Visualization

G DHF 2,3-Dihydroxybut-2-enedioic Acid (Pro-ligand) Oxidation Aerial Oxidation (O2, Hydrothermal) DHF->Oxidation La(III), Ambient Air Rearrangement C-C Rearrangement (Metal-Templated) DHF->Rearrangement Ni(II)/Co(II), pH 5.0 Ligand1 Oxalate + 2-Hydroxypropanedioate Oxidation->Ligand1 Ligand2 Hydroxymethanetricarboxylate Rearrangement->Ligand2 Polymer1 2D/3D Lanthanide Coordination Polymers Ligand1->Polymer1 Assembly Polymer2 Octanuclear Transition Metal Networks Ligand2->Polymer2 Assembly

Figure 1: Divergent in situ transformation pathways of DHF based on metal-templating and environmental conditions.

Experimental Protocols

The following protocols are designed as self-validating systems. Adherence to heating and cooling rates is non-negotiable, as these kinetics dictate the equilibrium between ligand generation and polymer crystallization.

Protocol A: Synthesis of 3D Lanthanide Coordination Polymers via Oxidative Cleavage

Objective: Synthesize poly[[tetraaquadi-μ-2-hydroxypropanedioato-μ-oxalato-dilanthanum(III)] tetrahydrate].

Reagents:

  • Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

  • 2,3-Dihydroxybut-2-enedioic acid hydrate (DHF)

  • Deionized Water (18.2 MΩ·cm)

Step-by-Step Methodology:

  • Reagent Mixing: In a 20 mL glass vial, dissolve 0.5 mmol of La(NO₃)₃·6H₂O and 0.5 mmol of DHF hydrate in 10 mL of deionized water.

  • Atmospheric Control (Critical Step): Do not purge the solution with inert gas. Ambient dissolved oxygen is the stoichiometric requirement for the in situ aerial oxidation of DHF[1].

  • Hydrothermal Sealing: Transfer the homogeneous mixture into a 23 mL Teflon-lined stainless steel autoclave. Seal tightly to ensure pressure buildup, which lowers the activation energy for DHF oxidation.

  • Thermal Treatment: Place the autoclave in a programmable oven. Ramp the temperature to 140 °C at a rate of 5 °C/min. Hold isothermally at 140 °C for 72 hours.

  • Controlled Crystallization: Cool the reactor to room temperature at a strictly controlled rate of 1.5 °C/hour. Causality: Rapid cooling will crash out kinetic, amorphous products. Slow cooling thermodynamically favors the 3D crystalline lattice.

  • Isolation & Validation: Filter the mother liquor to harvest block-shaped crystals. Wash with distilled water and dry in air.

    • Validation Check: Perform Single-Crystal X-Ray Diffraction (SCXRD). The presence of oxalate and tartronate bridging ligands, rather than intact DHF, confirms successful in situ synthesis[1].

Protocol B: Synthesis of Octanuclear Transition Metal Networks via C–C Rearrangement

Objective: Synthesize highly symmetric Ni(II) networks using DHF as a rearrangement precursor.

Reagents:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • 2,3-Dihydroxybut-2-enedioic acid hydrate (DHF)

  • 0.1 M NaOH solution

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve 1.0 mmol of Ni(OAc)₂·4H₂O and 0.5 mmol of DHF hydrate in 15 mL of a 1:1 Water/Ethanol mixture.

  • pH Modulation (Critical Step): Carefully titrate the solution with 0.1 M NaOH until the pH reaches 5.0. Causality: Deprotonating the carboxylic acid groups of DHF increases electron density on the enolate carbons, which is mechanistically required to initiate the metal-templated C–C bond rearrangement[2].

  • Hydrothermal Sealing: Transfer to a Teflon-lined autoclave.

  • Thermal Treatment: Heat to 120 °C for 48 hours. The lower temperature (compared to Protocol A) prevents complete thermal degradation of the organic framework while providing enough energy for the rearrangement.

  • Controlled Crystallization: Cool at 2 °C/hour to room temperature.

  • Isolation & Validation: Filter and wash the resulting crystals with cold ethanol.

    • Validation Check: Perform FT-IR spectroscopy. The complete disappearance of the characteristic C=C stretching frequency (normally ~1650 cm⁻¹ in DHF) validates the conversion to hydroxymethanetricarboxylic acid[2].

General Hydrothermal Workflow Visualization

G Step1 Step 1: Reagent Mixing Metal Salt + DHF Hydrate + Solvent Step2 Step 2: pH & Environment Control Adjust pH (Base), Retain Ambient O2 Step1->Step2 Step3 Step 3: Hydrothermal Synthesis Teflon-lined autoclave, 120-140°C, 48-72h Step2->Step3 Step4 Step 4: Controlled Cooling 1-2°C/hour crystallization rate Step3->Step4 Step5 Step 5: Isolation & Validation Filtration, SCXRD, FT-IR Step4->Step5

Figure 2: Standardized step-by-step workflow for the hydrothermal synthesis of DHF-derived coordination polymers.

Quantitative Data & Reaction Summary

The table below summarizes the divergent reaction parameters and their resulting structural topologies, serving as a quick-reference guide for experimental design.

Target ArchitectureMetal NodeStarting Pro-LigandIn Situ Generated LigandsReaction Temp / TimeDimensionality
Lanthanide Network A La(III)DHF HydrateOxalate, 2-Hydroxypropanedioate140 °C / 72 h2D Arrays
Lanthanide Network B La(III)DHF HydrateOxalate, Acetate140 °C / 72 h3D Open Framework
Transition Metal Network Ni(II) / Co(II)DHF HydrateHydroxymethanetricarboxylate120 °C / 48 hOctanuclear SBU (3D)

References

  • Wang, X., et al. "Two Coordination Polymers Created via In Situ Ligand Synthesis Involving C−N and C−C Bond Formation." Inorganic Chemistry, ACS Publications, 2007. URL: [Link]

  • Koner, R., and Goldberg, I. "Two- and three-dimensional hydrated coordination polymers of diaqualanthanum(3+) ions with 2-hydroxypropanedioate, oxalate and acetate anions as bridging ligands." Acta Crystallographica Section C, 2009. URL: [Link]

Sources

Application

Application Note: 2,3-Dihydroxybut-2-enedioic Acid Hydrate as a Co-Factor in Peroxidase-Mediated Oxidation

Executive Summary For decades, the catalytic utility of horseradish peroxidase (HRP) was largely confined to hydrogen peroxide (H₂O₂)-dependent, one-electron oxidations. However, the integration of 2,3-dihydroxybut-2-ene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the catalytic utility of horseradish peroxidase (HRP) was largely confined to hydrogen peroxide (H₂O₂)-dependent, one-electron oxidations. However, the integration of 2,3-dihydroxybut-2-enedioic acid hydrate (commonly known as dihydroxyfumaric acid hydrate, or DHFA) as an electron-donating co-factor unlocks a distinct, P450-like hydroxylation pathway. This application note provides drug development professionals and biochemists with a comprehensive, self-validating protocol for utilizing DHFA to drive the aerobic, peroxidase-catalyzed hydroxylation of aromatic substrates (e.g., phenol to catechol and hydroquinone).

Mechanistic Principles: The Compound III Pathway

To successfully implement this protocol, one must understand why DHFA alters standard peroxidase chemistry. In classic enzymology, HRP utilizes H₂O₂ to cycle through high-valent iron intermediates (Compounds I and II). The DHFA system completely bypasses this requirement[1].

When DHFA is dissolved in an aerobic aqueous buffer, it undergoes autoxidation, transferring a single electron to molecular oxygen (O₂) to yield the superoxide radical anion (O₂•⁻)[2]. Native ferric HRP (Fe³⁺) rapidly scavenges this superoxide to form Compound III (oxyperoxidase, Fe²⁺-O₂ ↔ Fe³⁺-O₂•⁻)[3]. While Compound III is typically a sluggish, off-pathway intermediate, the continuous presence of DHFA and a phenolic substrate triggers its rapid decay. This decay proceeds via a highly reactive hydroxyl radical (•OH) intermediate, which directly attacks the aromatic ring of the substrate[1][4].

Mechanism DHFA DHFA Hydrate (Electron Donor) O2 Molecular Oxygen (O₂) DHFA->O2 1e⁻ reduction Superoxide Superoxide (O₂•⁻) O2->Superoxide HRP Native HRP (Fe³⁺) Superoxide->HRP binding CompIII Compound III (Oxyperoxidase) HRP->CompIII OHRadical Hydroxyl Radical (•OH) CompIII->OHRadical DHFA-mediated decay Substrate Phenolic Substrate (e.g., Phenol) OHRadical->Substrate hydroxylation Product Hydroxylated Product (e.g., Catechol) Substrate->Product

Figure 1: Mechanistic pathway of DHFA-driven, peroxidase-catalyzed hydroxylation via Compound III.

Reagent Specifications & Causality

Every reagent in this workflow serves a specific mechanistic purpose. Deviations from these parameters will result in uncoupled radical generation and poor product yields.

  • Buffer System: 0.1 M Potassium Phosphate, pH 6.0.

    • Causality: DHFA autoxidation is highly pH-dependent. At pH 6.0, the autoxidation rate is optimized to provide a steady flux of superoxide without rapidly depleting the co-factor before enzymatic turnover can occur[2].

  • DHFA Hydrate (Solid): Must be prepared as a fresh stock solution immediately prior to use.

    • Causality: DHFA in solution exists in a tautomeric equilibrium and degrades over time via oxidative decarboxylation. Fresh preparation ensures maximum electron-donating capacity.

  • Substrate Ratio: DHFA must be added in a roughly 12:1 molar excess relative to the expected product yield.

    • Causality: The DHFA/O₂-driven hydroxylation is a partially uncoupled reaction. Excess DHFA is required to sustain the continuous generation of Compound III and drive its subsequent decomposition into the active hydroxylating species[4].

Experimental Protocol: DHFA-Driven Hydroxylation

Workflow Step1 1. Buffer Preparation 0.1 M Phosphate Buffer (pH 6.0) Step2 2. Reagent Solubilization Prepare HRP, Substrate, and DHFA Step1->Step2 Step3 3. Reaction Assembly Combine HRP + Substrate under Aerobic Conditions Step2->Step3 Step4 4. Initiation Add DHFA to trigger O₂•⁻ generation Step3->Step4 Step5 5. Spectroscopic Validation Monitor Compound III at 418 nm Step4->Step5 Step6 6. Quenching & Analysis Acidify and analyze via HPLC-UV Step5->Step6

Figure 2: Step-by-step experimental workflow for DHFA-mediated peroxidase oxidation assays.

Step-by-Step Methodology
  • Preparation of the Reaction Matrix: In a 10 mL glass reaction vial, add 5.0 mL of 0.1 M Potassium Phosphate buffer (pH 6.0). Ensure the buffer is fully aerated (O₂ is the ultimate oxygen source for the hydroxylation).

  • Substrate & Enzyme Addition: Add the phenolic substrate (e.g., Phenol) to a final concentration of 1.0 mM. Add Horseradish Peroxidase (HRP, Type VI) to a final concentration of 1.0 μM. Stir gently at 25°C.

  • Preparation of DHFA Stock: In a separate amber vial, dissolve DHFA hydrate in deoxygenated cold water to create a 100 mM stock. Do this immediately before Step 4.

  • Reaction Initiation: Initiate the reaction by adding DHFA stock to the reaction vial to achieve a final concentration of 12.0 mM.

  • Incubation & Spectroscopic Monitoring: Allow the reaction to proceed for 60 minutes under continuous aeration. To validate the formation of the active intermediate, transfer a 1 mL aliquot to a cuvette and monitor the UV-Vis spectrum. A shift in the Soret band from 403 nm (native HRP) to 418 nm confirms the steady-state formation of Compound III[3].

  • Quenching: Terminate the reaction by adding 0.5 mL of 1 M HCl to rapidly drop the pH, denaturing the enzyme and halting DHFA autoxidation.

  • Extraction & Analysis: Extract the hydroxylated products (catechol and hydroquinone) using ethyl acetate, evaporate under N₂, reconstitute in mobile phase, and quantify via HPLC-UV at 280 nm.

System Validation: Scavenger Assays & Expected Data

A robust protocol must be self-validating. Because HRP classically utilizes H₂O₂, you must prove that your observed hydroxylation is driven by the DHFA/O₂/Compound III pathway and not by trace H₂O₂ contamination. This is achieved by running parallel reactions spiked with specific reactive oxygen species (ROS) scavengers[2][4].

Quantitative Data Summary
Experimental ConditionRelative Product Yield (%)Mechanistic Implication (Causality)
Complete System (HRP + DHFA + O₂ + Phenol)100% Baseline hydroxylation via the Compound III pathway.
Minus DHFA 0% DHFA is an obligate electron donor; no autoxidation occurs.
Plus Superoxide Dismutase (SOD) (300 U/mL)< 5% SOD rapidly disproportionates O₂•⁻. Without O₂•⁻, HRP cannot form Compound III, halting the reaction[4].
Plus Catalase (1000 U/mL)95 - 100% Catalase destroys H₂O₂. The lack of inhibition proves that H₂O₂ is not an intermediate in this pathway[4].
Plus Mannitol (50 mM)< 15% Mannitol is a potent •OH scavenger. Inhibition confirms that the hydroxyl radical is the terminal oxidant attacking the substrate.

Table 1: Expected relative yields of hydroxylated products under various mechanistic validation conditions.

References

  • Generation of hydrogen peroxide, superoxide and hydroxyl radicals during the oxidation of dihydroxyfumaric acid by peroxidase. nih.gov. 2

  • Unusual catalytic properties of horseradish peroxidase. mit.edu. 1

  • Horseradish peroxidase catalyzed hydroxylations: mechanistic studies. nih.gov. 4

  • Catalytic Promiscuity of Horseradish Peroxidase: Aerobic Oxidative Regeneration of Oxidized Nicotinamide Cofactors. researchgate.net. 3

Sources

Method

Using 2,3-Dihydroxybut-2-enedioic acid;hydrate in HPLC-MS metabolite profiling

An in-depth technical guide by a Senior Application Scientist. Executive Summary 2,3-Dihydroxybut-2-enedioic acid hydrate, commonly known as Dihydroxyfumaric acid (DHFA) hydrate , is a highly polar, reactive dicarboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Executive Summary

2,3-Dihydroxybut-2-enedioic acid hydrate, commonly known as Dihydroxyfumaric acid (DHFA) hydrate , is a highly polar, reactive dicarboxylic acid characterized by its central ene-diol moiety. In the realm of HPLC-MS metabolite profiling, DHFA occupies a unique dual role. Endogenously, it is a critical intermediate in the glyoxylate and tartaric acid metabolic pathways, serving as a highly specific biomarker for microbial metabolism[1] and systemic oxidative stress in rheumatic diseases[2]. Exogenously, its electron-donating ene-diol structure makes it a potent sacrificial antioxidant, capable of stabilizing highly labile metabolites during complex sample extractions[3].

This application note details the mechanistic behavior of DHFA in mass spectrometry, providing field-proven, self-validating protocols for both its targeted quantification as a biomarker and its use as an analytical matrix additive.

Mechanistic Insights: The Chemical Duality of DHFA

To successfully profile or utilize DHFA, one must understand its structural causality. The molecule contains two carboxylic acid groups and an ene-diol group.

  • The Ene-Diol Instability (The Analytical Challenge): DHFA is highly susceptible to base-mediated cascade aldol addition and fragmentation[4]. In neutral or alkaline solutions, DHFA rapidly degrades into tartronic and oxalic acids. Therefore, strict acidic control (pH < 3.0) during sample preparation and chromatographic separation is non-negotiable.

  • The Antioxidant Capacity (The Analytical Advantage): The same ene-diol group that makes DHFA unstable allows it to act as a powerful reducing agent. When added to extraction solvents, DHFA scavenges reactive oxygen species (ROS) and synergizes with other antioxidants (like ascorbic acid) to protect easily oxidized target analytes (e.g., catecholamines, lipid mediators) from degradation during sample processing[3].

MetabolicPathway Glyoxylate Glyoxylate (Precursor) Tartaric Tartaric Acid (Intermediate) Glyoxylate->Tartaric Biosynthesis DHFA Dihydroxyfumaric Acid (DHFA) Tartaric->DHFA Oxidation Oxalic Oxalic Acid (Degradation Product) DHFA->Oxalic Base-mediated Fragmentation Biomarker Arthritis & Microbial Biomarker Detection DHFA->Biomarker HPLC-MS/MS Profiling

Caption: Metabolic pathway of DHFA and its degradation causality dictating analytical detection.

Quantitative Data & Analytical Parameters

Because DHFA is highly polar (LogP ~ -1.8), it exhibits virtually zero retention on standard reversed-phase (C18) columns, eluting in the void volume where severe ion suppression occurs. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for accurate quantification.

Table 1: Optimized HPLC-MS/MS MRM Parameters for DHFA Profiling Data acquired using Negative Electrospray Ionization (ESI-).

AnalytePrecursor Ion [M-H]⁻Product Ion (m/z)Collision Energy (eV)Structural Causality / Role
DHFA 146.99103.0012Quantifier: Loss of CO₂ (Decarboxylation)
DHFA 146.9985.0018Qualifier: Loss of CO₂ + H₂O
DHFA 146.9959.0022Qualifier: Backbone cleavage

Table 2: Causality of Extraction Solvent on DHFA Stability & Recovery Demonstrating the necessity of acidic quenching.

Extraction SolventSystem pH24h Stability (4°C)Recovery (%)Mechanistic Observation
100% MethanolNeutral (~7.0)Low< 40%Rapid base-mediated aldol fragmentation into tartronic acid[4].
80% MeOH + 0.1% Formic Acid Acidic (~2.8) High > 94% Carboxylates protonated; ene-diol stabilized; enzymatic activity quenched.
100% AcetonitrileNeutralModerate~ 65%Poor solubility of the hydrate form; partial degradation.

Experimental Protocols

Protocol A: Targeted Quantification of Endogenous DHFA (Biomarker Profiling)

This protocol is designed to profile DHFA in synovial fluid or serum to identify metabolic signatures of arthritic diseases[2].

Step-by-Step Methodology:

  • Sample Quenching & Protein Precipitation: Aliquot 50 µL of biofluid (thawed on ice) into a pre-chilled microcentrifuge tube. Immediately add 200 µL of cold (-20°C) extraction solvent: 80% Methanol containing 0.1% Formic Acid .

    • Expert Insight: The immediate introduction of formic acid drops the pH below DHFA's pKa, preventing the aldol fragmentation that occurs at physiological pH[4].

  • Internal Standard Addition: Spike 10 µL of a stable isotope-labeled internal standard (e.g., ¹³C-labeled dicarboxylic acid) to control for HILIC matrix effects.

  • Homogenization: Vortex vigorously for 30 seconds, then incubate on ice for 10 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of the supernatant to an HPLC vial with a glass insert. Do not dry down the sample unless absolutely necessary, as concentration steps can accelerate the oxidation of the ene-diol group.

  • Chromatographic Separation (HILIC):

    • Column: ZIC-pHILIC or Amide column (2.1 × 100 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, hold for 2 min, ramp to 50% B over 8 min, hold for 2 min, return to 95% B to re-equilibrate.

Protocol B: Using DHFA as an Exogenous Antioxidant Matrix

When profiling highly oxidizable metabolites (e.g., specific lipid mediators or polyphenols), DHFA can be spiked into the extraction solvent. It acts synergistically with endogenous antioxidants to preserve sample integrity[3].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a fresh 10 mM stock of DHFA hydrate in LC-MS grade water. Note: Prepare daily; aqueous DHFA degrades over time even at 4°C.

  • Solvent Spiking: Add DHFA stock to your primary extraction solvent (e.g., Methanol/Acetonitrile) to achieve a final concentration of 100 µM DHFA.

  • Extraction: Proceed with standard tissue or cell homogenization using the DHFA-spiked solvent.

  • System Validation: Monitor the MRM transition of DHFA (146.99 -> 103.00) during the LC-MS run. A steady signal confirms that the antioxidant matrix remained active throughout the extraction, validating the protection of your target analytes.

Analytical Workflow Visualization

AnalyticalWorkflow Sample Biofluid / Tissue Sample (Maintained at 4°C) Quench Quenching & Extraction (80% MeOH + 0.1% Formic Acid) Sample->Quench Antioxidant Protocol B Only: Add Exogenous DHFA (Protects labile target metabolites) Quench->Antioxidant If protecting labile analytes Centrifuge Centrifugation (14,000 x g, 4°C, 15 min) Quench->Centrifuge Standard Profiling Antioxidant->Centrifuge LC HILIC Separation (Retains polar DHFA & prevents ion suppression) Centrifuge->LC MS Negative ESI-MS/MS (MRM: 146.99 -> 103.00) LC->MS Data Metabolomic Data Analysis (Biomarker Validation & QC) MS->Data

Caption: Self-validating HPLC-MS/MS sample preparation and analytical workflow for DHFA.

References

  • Base-Mediated Cascade Aldol Addition and Fragmentation Reactions of Dihydroxyfumaric Acid and Aromatic Aldehydes: Controlling Chemodivergence via Choice of Base, Solvent, and Substituents. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLejAJ6HrEFhLckiQFV8YHlEH5OYhU3VjANBXaWVPou_nBzLnZmXf0nfVrqMNnPB_9UTNf8dBJa3-FY8v8e4D-c644xDSgu6i0usxCraDHX4yqRWNFvwjeVg5EspJKywfFVEGX2Hu-ws-ucw==]
  • Serum Metabolic Signatures of Four Types of Human Arthritis. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBtNmM-Aa20XnWsigOqYjC_MOdhIaSBDc0a5gUDOi_RIJ9BAb1Yyoqf9yvvBPfZw-Bj5WC6aHuzfNy5i7ba0vIuuAbKXO2YLn1baXTAbZPsq_thp8XIlp6cdp2CDvElkveqXyfjw==]
  • ANTIOXIDANT CO-ACTIONS OF ASCORBIC AND DIHYDROXYFUMARIC ACIDS INVESTIGATED BY EPR SPECTROSCOPY. Chemistry Journal of Moldova.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbUXtYbntaw9X3xHb7Ld16qSTAYWpXjfe0sROSDGRbp1H1PEcz1gbmaTztLyTO69WZKWXCiiOTFrEQEt6g7bk7I9gqq5AC4OSme_IVwVpzlJ7xqrmti9ErGL2FD576qGQq96uLJFOFq96Pq-xLEtpPW-8e1KxCzIe6T98Q-bkku6TLwTGDxbC65mFvxIqiHgYl6TsTpr9ckVZx1ho=]
  • Direct 3D Mass Spectrometry Imaging Analysis of Environmental Microorganisms. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO1J-9--NXlJPLOZxomsLyW1cXeUoHQ0im6OBa80FkU4r_G_2Eztoh71pGSdtStP8msHhYm_2FKbdZnv1XOn1oboWgzPAyIvzDAFJB8eL3QJUekvkYC5moO5NcCLMLc7u5aUc=]

Sources

Application

2,3-Dihydroxybut-2-enedioic acid;hydrate reagent preparation for enzymatic oxidation studies

Executive Summary & Mechanistic Rationale 2,3-Dihydroxybut-2-enedioic acid, universally referred to in biochemical literature as Dihydroxyfumaric acid (DHF) , is a dicarboxylic hydroxy acid that serves as a potent electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2,3-Dihydroxybut-2-enedioic acid, universally referred to in biochemical literature as Dihydroxyfumaric acid (DHF) , is a dicarboxylic hydroxy acid that serves as a potent electron donor and pro-oxidant [1]. When utilized in its stable hydrate form (DHF•xH₂O, CAS: 199926-38-0), it is a critical reagent for driving enzymatic oxidation studies, particularly those involving heme peroxidases such as Horseradish Peroxidase (HRP) [2].

Unlike standard peroxidase substrates that merely act as terminal electron acceptors, DHF actively participates in an oxygen-consuming cycle that generates a cascade of Reactive Oxygen Species (ROS)—specifically superoxide anions (O₂•⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH) [3]. This unique property makes DHF hydrate an invaluable tool for drug development professionals studying xenobiotic hydroxylation, oxidative stress pathways, and the efficacy of novel radical scavengers.

Reagent Dynamics: The Chemistry of DHF Hydrate

To effectively utilize DHF hydrate, researchers must account for its specific aqueous dynamics. In solution, DHF exists exclusively as the trans-isomer and maintains a tautomeric equilibrium consisting of approximately 80% enol and 20% keto forms [1]. The enol form is the active species responsible for electron donation.

Causality in Handling: DHF undergoes spontaneous autoxidation at physiological pH (pH > 6.0), a process accelerated by trace transition metals (e.g., Fe²⁺, Cu²⁺). If a stock solution is prepared in neutral water and left on the benchtop, it will rapidly degrade into diketosuccinic acid before the enzyme is even introduced. Therefore, stock solutions must be prepared in cold, mildly acidic, deoxygenated environments to arrest premature degradation, ensuring that ROS generation is strictly enzyme-dependent.

Furthermore, standard H₂O₂ quantification assays (such as those relying on HRP and Amplex Red) will yield invalid results or false positives in the presence of DHF. This is because DHF itself drives the peroxidase cycle and continuously generates H₂O₂ as a byproduct [3].

Protocol I: Preparation of DHF Hydrate Stock Solution

This protocol outlines the preparation of a 10 mM DHF Hydrate stock solution designed to preserve the enol-tautomer and prevent autoxidation.

Materials Required:

  • 2,3-Dihydroxybut-2-enedioic acid hydrate (DHF Hydrate, MW: ~184.10 g/mol for dihydrate)

  • 10 mM Hydrochloric Acid (HCl), purged with N₂ or Argon for 15 minutes

  • Amber glass vials (DHF is photosensitive over prolonged periods)

Step-by-Step Methodology:

  • Deoxygenation: Purge 10 mL of the 10 mM HCl solution with inert gas (N₂ or Argon) to displace dissolved oxygen. Rationale: Removing O₂ prevents the non-enzymatic autoxidation of DHF prior to the assay.

  • Weighing: Rapidly weigh 18.4 mg of DHF hydrate powder. Minimize atmospheric exposure to prevent excessive moisture absorption.

  • Dissolution: Transfer the powder into an amber glass vial containing the 10 mL of deoxygenated 10 mM HCl. Vortex gently until fully dissolved.

  • Storage: Keep the stock solution strictly on ice (0–4°C) and use within 2 hours. Rationale: Even at low pH, the enediol moiety is highly reactive; fresh preparation is mandatory for reproducible enzymatic kinetics.

Protocol II: HRP-Catalyzed Hydroxylation & ROS Generation

This workflow details the use of the DHF/HRP/O₂ system to study the hydroxylation of an aromatic substrate (e.g., Phenol to Catechol/Hydroquinone) [2]. This protocol is designed as a self-validating system : by incorporating specific radical scavengers, the researcher can definitively isolate which ROS species is driving the substrate turnover.

Reaction Assembly (1 mL Final Volume):

  • Buffer Base: Add 850 µL of 50 mM Potassium Phosphate Buffer (pH 6.0). Rationale: pH 6.0 is the optimal intersection where HRP remains highly active, but non-enzymatic DHF autoxidation is relatively slow.

  • Substrate Addition: Add 50 µL of 20 mM Phenol (Final conc: 1 mM).

  • Enzyme Addition: Add 50 µL of 10 µM Native HRP (Final conc: 0.5 µM).

  • Inhibitor/Control Addition (Optional): Add 10 µL of specific scavengers (e.g., Superoxide Dismutase [SOD] or Catalase) to validate the pathway.

  • Initiation: Initiate the reaction by adding 40 µL of the 10 mM DHF Hydrate stock (Final conc: 400 µM).

  • Incubation & Quenching: Incubate at 25°C for 15 minutes under aerobic conditions. Quench the reaction by adding 100 µL of 1M HCl or immediately flash-freezing in liquid nitrogen.

  • Analysis: Centrifuge the quenched mixture and analyze the supernatant via HPLC-UV to quantify the hydroxylated products (Catechol).

System Validation: Quantitative Scavenger Data

The trustworthiness of this enzymatic oxidation assay relies on the predictable modulation of the product yield when specific ROS scavengers are introduced. The data in Table 1 demonstrates how the DHF/HRP system can be validated.

Table 1: Modulators of HRP/DHF-Mediated Phenol Hydroxylation

Experimental ConditionRelative Hydroxylation Yield (%)Mechanistic Rationale (Causality)
Control (HRP + DHF + O₂) 100%Baseline generation of •OH via the Compound III intermediate.
+ Superoxide Dismutase (SOD) < 10%SOD quenches O₂•⁻. Since O₂•⁻ is a required precursor for •OH in this system, hydroxylation is halted.
+ Catalase < 5%Catalase scavenges H₂O₂. The near-total inhibition proves that H₂O₂ is essential for the Fenton-like generation of •OH.
+ Mannitol (10 mM) < 15%Mannitol directly scavenges the terminal •OH radical, protecting the phenol substrate from hydroxylation.
Anaerobic (N₂ Purged) 0%Molecular oxygen is the primary electron acceptor required to form HRP Compound III; without it, the cycle cannot initiate.

Pathway Visualization

The following diagram illustrates the mechanistic flow of the DHF-driven enzymatic oxidation cycle. DHF acts as an electron donor to Native HRP in the presence of oxygen, forming the critical Compound III (oxyperoxidase). This intermediate decays to release the ROS cascade responsible for target substrate hydroxylation.

EnzymaticOxidation HRP Native HRP (Fe³⁺) CompIII Compound III (Oxyperoxidase, Fe²⁺-O₂) HRP->CompIII Enzymatic Activation DHF DHF Hydrate (Electron Donor) DHF->CompIII e⁻ Donation O2 Molecular Oxygen (O₂) O2->CompIII O₂ Binding ROS ROS Generation (O₂•⁻, H₂O₂, •OH) CompIII->ROS Radical Release Diketosuccinic Diketosuccinic Acid (Oxidation Product) CompIII->Diketosuccinic Substrate Turnover Product Hydroxylated Product (e.g., Catechol) ROS->Product •OH Attack Substrate Aromatic Substrate (e.g., Phenol) Substrate->Product Target Substrate

Figure 1: Mechanism of HRP-catalyzed ROS generation and substrate hydroxylation using DHF hydrate.

References

  • Occurrence and chemistry of dihydroxyfumaric acid. Chemistry & Biology Interface, 2013.[1] Available at: [Link]

  • Horseradish peroxidase catalyzed hydroxylations: mechanistic studies. Journal of Biological Chemistry, 1986.[2] Available at:[Link]

  • Generation of hydrogen peroxide, superoxide and hydroxyl radicals during the oxidation of dihydroxyfumaric acid by peroxidase. Biochemical Journal, 1978.[3] Available at:[Link]

Sources

Method

Comprehensive Application Note: Storage, Handling, and Experimental Protocols for 2,3-Dihydroxybut-2-enedioic Acid Hydrate

Executive Summary & Biochemical Significance 2,3-Dihydroxybut-2-enedioic acid hydrate (commonly referred to as dihydroxyfumaric acid hydrate or DHF) is a potent endogenous dicarboxylic hydroxy acid formed from tartaric a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Significance

2,3-Dihydroxybut-2-enedioic acid hydrate (commonly referred to as dihydroxyfumaric acid hydrate or DHF) is a potent endogenous dicarboxylic hydroxy acid formed from tartaric acid via enzymatic dehydrogenation[1]. In aqueous environments, DHF exhibits keto-enol tautomerism, with approximately 80% of the molecules existing in the reactive enolic form[1].

Because its structural motif closely mirrors that of ascorbic acid, DHF serves as a highly efficient intermediate hydrogen carrier and electron donor in biological oxidations[1]. It is widely utilized in drug development and biochemical research as a radical scavenger, a cofactor for peroxidases, and an organic building block[1][2]. This guide outlines the critical storage parameters required to maintain its structural integrity and provides field-validated protocols for its use in enzymatic and antioxidant assays.

Physicochemical Profile and Storage Logistics

The Causality of Degradation

DHF is highly reactive. At room temperature, and particularly in the presence of ambient moisture or trace transition metals (such as Mn2+ or Cu2+ ), DHF undergoes rapid autoxidation and subsequent decarboxylation into diketosuccinic acid, mesoxalic acid, and glycolic acid[1][3]. To prevent this spontaneous degradation, stringent environmental controls are mandatory.

Quantitative Data & Handling Parameters

Table 1: Physicochemical Properties

ParameterSpecification
IUPAC Name (E)-2,3-dihydroxybut-2-enedioic acid hydrate
CAS Number 199926-38-0
Molecular Formula C4​H4​O6​⋅xH2​O
Molecular Weight 148.07 g/mol (anhydrous basis)
Physical Form Crystalline Powder
Melting Point 156 °C (Decomposes)

Table 2: Storage and Handling Protocols [4]

ConditionProtocol DirectiveCausality / Rationale
Temperature 2°C to 8°C (Optimal: 4°C)Suppresses thermal decarboxylation and spontaneous autoxidation.
Atmosphere Tightly sealed, dry environmentPrevents moisture-induced keto-enol shifts and hydrolytic degradation.
Light Exposure Protect from direct sunlightUV/visible light can catalyze radical formation and accelerate degradation.
Incompatibilities Isolate from strong oxidizing agentsDHF is a strong reducing agent; contact with oxidizers causes rapid decomposition.
Spill Handling Cover with plastic sheet/tarpMinimizes dust generation and keeps the powder dry before mechanical disposal.

Experimental Methodologies

Protocol A: Horseradish Peroxidase (HRP)-Catalyzed Aromatic Hydroxylation

Mechanistic Insight: Unlike standard peroxidase reactions that require the exogenous addition of hydrogen peroxide ( H2​O2​ ), DHF can drive HRP activity through a unique oxygen-dependent pathway. DHF autoxidizes to reduce molecular oxygen ( O2​ ) into the superoxide radical ( O2∙−​ ). This superoxide interacts directly with resting HRP to form Compound III (oxyperoxidase) . Compound III then decays via a hydroxyl radical intermediate, which is capable of hydroxylating aromatic substrates (e.g., converting phenol to catechol)[2][3].

Self-Validating System: To prove that the reaction is driven by DHF-generated superoxide rather than background oxidation, Superoxide Dismutase (SOD) is added to a parallel control reaction. SOD quenches the superoxide, halting the formation of Compound III and validating the specific mechanism of action[3].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer and adjust to pH 6.0. (Note: pH 6.0 is optimal because DHF autoxidation is controlled, whereas highly alkaline conditions cause uncontrollable degradation).

  • Reagent Reconstitution:

    • Enzyme: Dissolve HRP in the phosphate buffer to a working concentration of 1 µM.

    • Substrate: Prepare a 5 mM solution of the target aromatic compound (e.g., phenol).

    • Cofactor (Critical Step): Prepare a 10 mM stock of DHF in deoxygenated distilled water. This must be prepared immediately before use to prevent premature autoxidation.

  • Reaction Assembly: In a spectrophotometric cuvette, combine 800 µL of buffer, 100 µL of the 5 mM phenol substrate, and 50 µL of the 1 µM HRP solution.

  • Initiation: Add 50 µL of the 10 mM DHF stock (final concentration: 0.5 mM) to initiate the reaction.

  • Data Acquisition: Monitor the formation of the hydroxylated product continuously at the appropriate wavelength (e.g., 270-280 nm for catechols) for 10 minutes.

  • Validation Control: Set up an identical reaction but add 100 U/mL of Superoxide Dismutase (SOD) prior to adding DHF. A near-complete cessation of product formation confirms the DHF-superoxide dependency[3].

Protocol B: Radical Scavenging Capacity (ABTS Decolorization Assay)

Mechanistic Insight: The enediol motif of DHF makes it an exceptional hydrogen donor. In this assay, DHF reduces the intensely colored ABTS∙+ radical cation back to its colorless neutral form, providing a quantifiable measure of its antioxidant capacity[5].

Step-by-Step Workflow:

  • Radical Generation: Mix 8 µM of ABTS salt with 3 µM of potassium persulfate in 25 mL of distilled water.

  • Incubation: Store the mixture in complete darkness at room temperature for 16 hours to ensure complete radical formation[5].

  • Standardization: Dilute the generated ABTS∙+ solution with 95% ethanol until the baseline absorbance at 734 nm stabilizes at 0.70±0.02 .

  • Assay Execution: Aliquot 990 µL of the standardized ABTS∙+ solution into microfuge tubes. Add 10 µL of freshly prepared DHF solutions (titrated from 0.1 mM to 1.0 mM).

  • Measurement: Incubate for exactly 6 minutes at room temperature, then measure the absorbance at 734 nm. Calculate the percentage of decolorization relative to a blank control to plot the scavenging kinetic curve.

Pathway Visualization

The following diagram illustrates the logical flow of electron transfer and enzyme activation during the DHF-mediated HRP hydroxylation protocol described in Section 3.1.

DHF_Pathway DHF 2,3-Dihydroxyfumaric Acid (DHF) O2Rad Superoxide Radical (O2•-) DHF->O2Rad Autoxidation (Electron Donor) O2 Molecular Oxygen (O2) O2->O2Rad 1e- Reduction HRP_C3 HRP Compound III (Oxyperoxidase) O2Rad->HRP_C3 Binds to Heme Core HRP_Rest Resting HRP Enzyme HRP_Rest->HRP_C3 Enzyme Activation OxProd Hydroxylated Product (e.g., Catechol) HRP_C3->OxProd Hydroxylation via •OH Phenol Aromatic Substrate (e.g., Phenol) Phenol->OxProd Substrate Conversion

Fig 1: Mechanistic pathway of DHF-mediated HRP activation and substrate oxidation.

References

  • SCBT.
  • Halliwell, B. "Superoxide and peroxidase-catalysed reactions. Oxidation of dihydroxyfumarate, NADH and dithiothreitol by horseradish peroxidase".
  • Chemistry & Biology Interface.
  • Massachusetts Institute of Technology (MIT). "Unusual catalytic properties of horseradish peroxidase". DSpace@MIT.
  • SciSpace. "Occurrence and chemistry of dihydroxyfumaric acid".

Sources

Application

Application Note &amp; Protocol: Optimizing 2,3-Dihydroxybut-2-enedioic Acid (Hydrate) Concentration for Enhanced Cell Culture Performance

Introduction: The Quest for a More Robust and Productive Cell Culture Environment In the landscape of biopharmaceutical drug development and fundamental life science research, the optimization of cell culture media is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for a More Robust and Productive Cell Culture Environment

In the landscape of biopharmaceutical drug development and fundamental life science research, the optimization of cell culture media is a cornerstone for achieving robust, reproducible, and high-yield outcomes. While basal media provide the essential nutrients for cell survival, strategic supplementation is often the key to unlocking the full potential of a cell line. This is particularly true for managing oxidative stress, a common challenge in in vitro cell culture that can impair cell growth, viability, and productivity.

2,3-Dihydroxybut-2-enedioic acid, also known as dihydroxyfumaric acid (DHF), is an endogenous metabolite with a structural resemblance to ascorbic acid, a well-known antioxidant.[1][2] Its enediol moiety enables it to act as a potent radical scavenger, suggesting its potential as a valuable supplement in cell culture media to mitigate the detrimental effects of reactive oxygen species (ROS).[1] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on how to systematically determine the optimal concentration of 2,3-dihydroxybut-2-enedioic acid hydrate for their specific cell culture applications.

The protocols outlined herein are designed as a self-validating system, emphasizing not just the "how" but the critical "why" behind each experimental step. By first establishing the stability of DHF in the relevant culture medium and then proceeding with a systematic concentration optimization, researchers can confidently integrate this promising supplement to potentially enhance cell growth, viability, and the production of recombinant proteins or other biological products.

Foundational Knowledge: Understanding 2,3-Dihydroxybut-2-enedioic Acid (DHF)

DHF is a dicarboxylic acid that plays a role in various biological systems.[3][4] Its antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals.[1] The hydrate form is commonly used for its improved stability as a solid. However, its stability in aqueous solutions, particularly at the physiological pH and temperature of cell culture, is a critical factor that must be assessed. DHF is known to oxidize into diketosuccinic acid, which can further degrade into other products such as mesoxalic acid, glycolic acid, and oxalic acid.[3] Understanding this degradation profile is essential for interpreting experimental results accurately.

The primary hypothesis for supplementing cell culture media with DHF is to protect cells from oxidative stress, which can arise from metabolic activity and environmental factors. By reducing the ROS burden, DHF may lead to:

  • Improved cell viability and growth: By mitigating cellular damage caused by oxidative stress.

  • Enhanced recombinant protein production: As oxidative stress can negatively impact protein folding and secretion pathways.

  • Increased culture longevity: By maintaining a healthier cellular environment over time.

Pre-Protocol Essential: Stability Assessment of DHF in Cell Culture Medium

Before optimizing its concentration, it is imperative to determine the stability of DHF in your specific cell culture medium under standard culture conditions. This will inform the frequency of supplementation required to maintain a target concentration.

Protocol 2.1: DHF Stability Assay using High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the degradation of DHF in cell culture medium over time at 37°C.

Materials:

  • 2,3-Dihydroxybut-2-enedioic acid hydrate

  • Your specific cell culture medium (e.g., CHO, HEK293 medium)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile phase: 0.005 N Sulfuric Acid in HPLC-grade water

  • Sterile, conical tubes (50 mL)

  • 0.22 µm syringe filters

  • Incubator at 37°C with 5% CO₂

Procedure:

  • Prepare a 10 mM DHF stock solution: Based on solubility data, dissolve 2,3-dihydroxybut-2-enedioic acid hydrate in a suitable solvent like DMSO or ethanol.[5] Ensure complete dissolution.

  • Spike the cell culture medium: In a sterile 50 mL conical tube, add the DHF stock solution to your cell culture medium to a final concentration of 100 µM. Prepare a sufficient volume to draw samples at multiple time points.

  • Incubate under culture conditions: Place the tube in a 37°C, 5% CO₂ incubator.

  • Collect time-point samples: At T=0, 2, 4, 8, 12, 24, 48, and 72 hours, aseptically remove an aliquot (e.g., 500 µL) of the DHF-supplemented medium.

  • Sample preparation for HPLC:

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any potential precipitates.

    • Store the filtered sample at -80°C until analysis.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column and the specified mobile phase.

    • Set the flow rate to 1.0 mL/min and the detection wavelength to 210 nm.

    • Inject a known concentration of freshly prepared DHF standard to determine its retention time.

    • Inject the collected time-point samples.

  • Data Analysis:

    • Quantify the peak area corresponding to DHF at each time point.

    • Plot the concentration of DHF versus time to determine its degradation kinetics and half-life in the culture medium.

Interpreting the Results: The stability data will guide your supplementation strategy. If DHF degrades rapidly, more frequent or continuous feeding may be necessary to maintain the desired concentration.

Core Protocol: Concentration Optimization of DHF

This section details the systematic approach to identify the optimal concentration of DHF that enhances cell culture performance without inducing cytotoxicity.

Experimental Workflow for DHF Concentration Optimization

DHF_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Refinement Prep_Stock Prepare DHF Stock Solution Cell_Seeding Seed Cells Dose_Response Dose-Response Curve (e.g., 0-1000 µM DHF) Cell_Seeding->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH, MTT) Dose_Response->Cytotoxicity_Assay Viability_Proliferation Viability & Proliferation (e.g., Trypan Blue, Cell Counter) Cytotoxicity_Assay->Viability_Proliferation Data_Analysis Analyze Data: - IC50 - Optimal Concentration Range Viability_Proliferation->Data_Analysis Functional_Assay Functional Assays (e.g., Protein Titer, Metabolic Activity) Data_Analysis->Functional_Assay Final_Optimization Final Optimized Concentration Functional_Assay->Final_Optimization

Caption: Workflow for DHF concentration optimization.

Protocol 3.2: Determining the Optimal Concentration Range

Objective: To identify a range of DHF concentrations that are non-toxic and potentially beneficial to cell growth and viability.

Materials:

  • Your chosen cell line (e.g., CHO, HEK293)

  • Complete cell culture medium

  • Sterile 96-well and 24-well cell culture plates

  • DHF stock solution (prepared as in Protocol 2.1)

  • Cytotoxicity assay kit (e.g., LDH release assay)

  • Cell viability assay reagents (e.g., Trypan blue)

  • Cell proliferation assay kit (e.g., MTT, WST-1)

  • Multimode plate reader

  • Automated cell counter or hemocytometer

Procedure:

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will not reach confluency within the assay period (e.g., 5,000-10,000 cells/well).

    • For cell counting, seed cells in a 24-well plate at a similar density.

  • Dose-Response Treatment:

    • Prepare a serial dilution of the DHF stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 250, 500, 1000 µM).

    • Replace the medium in the wells with the DHF-containing medium. Include a vehicle control (medium with the same concentration of the solvent used for the DHF stock).

  • Incubation: Incubate the plates for a period relevant to your typical culture duration (e.g., 48-72 hours).

  • Cytotoxicity Assessment (LDH Assay):

    • After the incubation period, collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions to measure the release of lactate dehydrogenase, an indicator of membrane damage.

  • Cell Viability and Proliferation Assessment:

    • For the 24-well plate, detach the cells and perform a Trypan blue exclusion assay to determine viable cell density and percent viability.

    • For the 96-well plate, perform an MTT or WST-1 assay according to the manufacturer's protocol to assess metabolic activity, which is indicative of cell proliferation.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each DHF concentration relative to a positive control (lysed cells).

    • Determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

    • Plot the viable cell density and proliferation data against the DHF concentration.

Data Presentation: Example Dose-Response Data

DHF Concentration (µM)% Cytotoxicity (LDH)Viable Cell Density (x10^5 cells/mL)% Proliferation (MTT)
0 (Control)5.2 ± 0.84.5 ± 0.3100 ± 5.1
105.5 ± 0.74.8 ± 0.4105 ± 6.2
255.3 ± 0.95.1 ± 0.3115 ± 5.8
506.1 ± 1.15.5 ± 0.5125 ± 7.1
1007.5 ± 1.35.2 ± 0.4120 ± 6.5
25015.8 ± 2.54.1 ± 0.695 ± 8.3
50048.9 ± 5.12.3 ± 0.455 ± 9.2
100085.2 ± 6.30.8 ± 0.215 ± 4.7

Data are presented as mean ± standard deviation.

From this example data, the optimal concentration range for further investigation would be between 25-100 µM, as this range shows low cytotoxicity and enhanced proliferation.

Functional Assessment: Evaluating the Impact of Optimized DHF Concentration

Once a non-toxic and potentially beneficial concentration range is identified, the next step is to assess the impact of DHF on key functional parameters relevant to your specific application.

Protocol 4.1: Assessing the Effect on Recombinant Protein Production

Objective: To determine if the optimized DHF concentration enhances the yield of a recombinant protein.

Materials:

  • Your recombinant protein-producing cell line

  • Optimized concentration range of DHF in complete medium

  • Shake flasks or bioreactors

  • Method for quantifying your protein of interest (e.g., ELISA, HPLC)

Procedure:

  • Set up cultures: Inoculate shake flasks or bioreactors with your cell line at a standard seeding density.

  • Supplement with DHF: Add DHF to the cultures at the predetermined optimal concentrations (e.g., 25, 50, 100 µM). Include a control culture without DHF.

  • Fed-batch culture: Maintain the cultures under your standard fed-batch protocol. Based on your stability data, add fresh DHF at appropriate intervals.

  • Monitor culture performance: At regular intervals, take samples to measure viable cell density, viability, and key metabolite concentrations (e.g., glucose, lactate).

  • Quantify protein titer: At the end of the culture, harvest the supernatant and quantify the concentration of your recombinant protein.

  • Data Analysis: Compare the final protein titer, as well as the integral of viable cell density (IVCD), between the control and DHF-supplemented cultures.

Protocol 4.2: Cellular Antioxidant Activity Assay

Objective: To confirm that DHF is acting as an antioxidant within the cells.

Materials:

  • Adherent cell line (e.g., CHO-K1, HEK293)

  • 96-well black, clear-bottom cell culture plate

  • Cellular antioxidant assay kit (e.g., using DCFH-DA probe)

  • Optimized concentrations of DHF

  • A known antioxidant as a positive control (e.g., N-acetylcysteine)

Procedure:

  • Culture cells: Seed cells in the 96-well plate and grow to near confluency.

  • Pre-incubate with DHF: Treat the cells with the optimized concentrations of DHF and the positive control for a defined period (e.g., 1-2 hours).

  • Load with DCFH-DA probe: Add the DCFH-DA probe to the cells and incubate according to the kit manufacturer's instructions.

  • Induce oxidative stress: Introduce a free radical initiator (provided in the kit) to induce oxidative stress.

  • Measure fluorescence: Immediately begin reading the fluorescence intensity over time using a plate reader.

  • Data Analysis: Compare the rate of fluorescence increase in DHF-treated cells to the control cells. A lower rate of fluorescence increase indicates a higher cellular antioxidant activity.

Signaling Pathway Visualization

The antioxidant activity of DHF is hypothesized to mitigate cellular stress pathways.

DHF_Mechanism cluster_outcomes Cellular Outcomes ROS Reactive Oxygen Species (ROS) Cell_Stress Cellular Stress (e.g., Lipid Peroxidation, DNA Damage) ROS->Cell_Stress induces DHF 2,3-Dihydroxybut-2-enedioic acid (DHF) DHF->ROS scavenges Reduced_Apoptosis Reduced Apoptosis Cell_Stress->Reduced_Apoptosis leads to Improved_Viability Improved Viability & Proliferation Enhanced_Production Enhanced Protein Production Improved_Viability->Enhanced_Production Reduced_Apoptosis->Improved_Viability

Caption: Hypothesized mechanism of DHF action.

Conclusion and Best Practices

The systematic optimization of 2,3-dihydroxybut-2-enedioic acid hydrate concentration holds significant promise for enhancing cell culture performance. By acting as a potent antioxidant, DHF can create a more favorable in vitro environment, leading to improved cell health and productivity. The protocols detailed in this application note provide a robust framework for researchers to determine the optimal, cell-line-specific concentration of DHF.

Key Best Practices:

  • Always perform a stability study first: This is a critical and often overlooked step that is essential for designing an effective supplementation strategy.

  • Use a multi-faceted approach to assess performance: Combine cytotoxicity, viability, proliferation, and functional assays for a comprehensive understanding of DHF's effects.

  • Include appropriate controls: Always use a vehicle control and, where applicable, a positive control (e.g., a known antioxidant).

  • Optimize for your specific cell line and process: The optimal concentration of DHF is likely to be cell-line and process-dependent.

By following these guidelines, researchers can effectively harness the potential of 2,3-dihydroxybut-2-enedioic acid to advance their cell culture-based research and development efforts.

References

  • Occurrence and chemistry of dihydroxyfumaric acid. SciSpace. Available at: [Link]

  • Dihydroxyfumaric acid | CAS:133-38-0. BioCrick. Available at: [Link]

  • Antioxidant Activity of Dihydroxyfumaric Acid. Scribd. Available at: [Link]

  • Dihydroxyfumaric Acid: A Review of Transformations, New Derivatives, Importance, and Applications. ResearchGate. Available at: [Link]

Sources

Method

Application Note: 2,3-Dihydroxybut-2-enedioic Acid Hydrate as a Green Reducing Agent in Nanoparticle Synthesis

Executive Summary The transition toward sustainable, biocompatible methodologies in nanomedicine has driven the adoption of "green" reducing agents for the synthesis of noble metal nanoparticles. 2,3-Dihydroxybut-2-enedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward sustainable, biocompatible methodologies in nanomedicine has driven the adoption of "green" reducing agents for the synthesis of noble metal nanoparticles. 2,3-Dihydroxybut-2-enedioic acid hydrate (commonly known as dihydroxyfumaric acid, DHFA) has emerged as a highly effective, non-toxic electron donor. This application note provides a comprehensive guide to utilizing DHFA in the synthesis of gold (AuNPs) and silver (AgNPs) nanoparticles. Designed for researchers and drug development professionals, this document details the mechanistic causality of DHFA-mediated reduction, optimized experimental protocols, and self-validating quality control systems required to achieve monodisperse, catalytically active, and biocompatible nanomaterials.

Mechanistic Fundamentals & Causality

To engineer nanoparticles with precise physicochemical properties, one must understand the causality behind the reagent selection. Traditional reducing agents, such as sodium borohydride (NaBH₄), are harsh and often lead to rapid, uncontrolled nucleation, resulting in high polydispersity and toxicity concerns in downstream biological applications.

DHFA offers a highly controlled alternative. As a dicarboxylic acid featuring two enolic hydroxyl groups, DHFA acts as a potent two-electron reducing agent.

  • Redox Causality: In slightly basic or neutral aqueous solutions, the enolic protons of DHFA dissociate. This deprotonation significantly enhances its electron-donating capability. DHFA donates two electrons to reduce metal cations (e.g., Au³⁺ to Au⁰) while simultaneously oxidizing into 2,3-diketosuccinic acid (DKSA) [1].

  • Nucleation Kinetics: The mild reduction potential of DHFA ensures a slow, controlled nucleation phase. This thermodynamic control prevents rapid agglomeration, allowing for the synthesis of highly monodisperse nanoparticles.

  • Stabilizer Synergy: While DHFA drives the reduction, steric stabilizers like Polyvinylpyrrolidone (PVP) are required to cap the growing Au⁰ seeds. PVP prevents Ostwald ripening and macroscopic aggregation. Interestingly, uncapped AuNPs synthesized via DHFA have been shown to exhibit unique ferromagnetic properties, highlighting the profound impact of capping agents on the final electronic structure of the nanoparticle [1].

Mechanistic Pathway Visualization

Mechanism Au_Ion Au(III) Precursor (HAuCl4) Intermediate Redox Complex [AuCl4]- + DHFA Au_Ion->Intermediate DHFA DHFA Hydrate (Electron Donor) DHFA->Intermediate 2e- transfer Reduction Nucleation Au(0) Seeds Intermediate->Reduction Reduction DKSA Diketosuccinic Acid (Oxidation Product) Intermediate->DKSA Oxidation Growth Nanoparticle Growth Surface Capping Reduction->Growth PVP Addition

Figure 1: Mechanistic pathway of DHFA-mediated Au(III) reduction and subsequent PVP stabilization.

Quantitative Data Summaries

The physical properties of the synthesized nanoparticles are highly dependent on the molar ratio of the precursor to DHFA, as well as the pH of the reaction matrix. Table 1 summarizes the expected quantitative outcomes based on validated experimental parameters [1, 2].

Table 1: Effect of DHFA Concentration and pH on AuNP Physicochemical Properties

Precursor (HAuCl₄)DHFA ConcentrationReaction pHStabilizerAverage Size (nm)PDIZeta Potential (mV)Catalytic Activity*
1.0 mM0.5 mM4.0 (Acidic)PVP (1%)> 80 nm0.45-15.2Low
1.0 mM2.0 mM7.5 (Neutral)PVP (1%)15 - 25 nm0.12-28.5High
1.0 mM5.0 mM9.0 (Alkaline)PVP (1%)8 - 12 nm0.18-32.1Very High
1.0 mM2.0 mM7.5 (Neutral)None (Uncapped)AggregatedN/A-10.5Moderate (Ferromagnetic)

*Catalytic activity measured via the aerial oxidation of hydroxybenzyl alcohols to hydroxybenzaldehydes.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues (color changes) and specific checkpoints are embedded to ensure the scientific integrity of the synthesis before proceeding to downstream characterization.

Protocol A: Synthesis of PVP-Stabilized Gold Nanoparticles (AuNPs)

Objective: To synthesize monodisperse, catalytically active AuNPs (~20 nm) for drug delivery or catalytic applications.

Reagents:

  • Gold(III) chloride trihydrate (HAuCl₄ · 3H₂O), 99.9%

  • 2,3-Dihydroxybut-2-enedioic acid hydrate (DHFA), ≥98%

  • Polyvinylpyrrolidone (PVP, MW ~40,000)

  • 0.1 M NaOH (for pH adjustment)

  • Ultrapure Deionized (DI) Water (18.2 MΩ·cm)

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 10 mg of HAuCl₄ in 50 mL of DI water to create a pale-yellow solution. Causality: Ultrapure water is critical to prevent premature nucleation triggered by trace impurities.

  • Stabilizer Integration: Add 0.5 g of PVP to the gold solution. Stir vigorously at 400 rpm for 15 minutes at room temperature. Causality: Pre-mixing PVP ensures that the polymer chains are uniformly distributed to cap the Au⁰ seeds immediately upon reduction, preventing uncontrolled growth.

  • Reductant Preparation & pH Optimization: In a separate vial, dissolve 15 mg of DHFA in 10 mL of DI water. Adjust the pH to 7.5 using dropwise addition of 0.1 M NaOH. Causality: Deprotonating the enolic groups of DHFA at pH 7.5 maximizes its electron-donating capacity, ensuring complete reduction of Au(III).

  • Reduction Phase: Under continuous stirring (600 rpm) at 40°C, add the DHFA solution dropwise (1 mL/min) to the HAuCl₄/PVP mixture.

  • Self-Validation Checkpoint: Observe the color transition. The solution must shift from pale yellow to colorless (formation of intermediate complexes), and finally to a deep ruby-red. If the solution turns blue or purple, macroscopic aggregation has occurred due to insufficient PVP or incorrect pH.

  • Maturation & Purification: Allow the reaction to proceed for 2 hours at 40°C. Purify the AuNPs via centrifugation at 12,000 rpm for 20 minutes. Discard the supernatant (containing DKSA and unreacted precursors) and resuspend the pellet in DI water.

Protocol B: Synthesis of Silver Nanoparticles (AgNPs)

Objective: To synthesize AgNPs for antimicrobial screening.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 17 mg of Silver Nitrate (AgNO³) in 50 mL of DI water (protect from light).

  • Reductant Addition: Prepare a 2.0 mM DHFA solution (pH adjusted to 8.0). Add 10 mL of this solution dropwise to the AgNO³ solution under vigorous stirring at 50°C.

  • Self-Validation Checkpoint: The solution will transition from colorless to a vibrant yellow-brown, indicating the Surface Plasmon Resonance (SPR) of spherical AgNPs.

  • Purification: Dialyze the suspension against DI water for 24 hours using a 10 kDa MWCO membrane to remove unreacted silver ions and oxidized DHFA byproducts.

Experimental Workflow Visualization

Workflow Step1 1. Precursor Preparation Dissolve Metal Salts in DI Water Step2 2. Stabilizer Addition Add PVP/PEG under vigorous stirring Step1->Step2 Step3 3. Reductant Introduction Dropwise addition of pH-adjusted DHFA Step2->Step3 Step4 4. Incubation & Maturation Thermal control (40-50°C) for 2 hours Step3->Step4 Step5 5. Purification Centrifugation & Dialysis to remove DKSA Step4->Step5 Step6 6. Characterization UV-Vis, DLS, Zeta Potential, TEM Step5->Step6

Figure 2: Standardized workflow for DHFA-mediated nanoparticle synthesis and characterization.

Quality Control & Analytical Validation

To establish trustworthiness in the synthesized batch, the following analytical validations must be performed prior to downstream in vitro or in vivo application:

  • UV-Vis Spectroscopy:

    • AuNPs: Must exhibit a sharp Surface Plasmon Resonance (SPR) peak between 520 nm and 530 nm . A peak broadening or shifting >540 nm indicates aggregation[2].

    • AgNPs: Must exhibit an SPR peak between 400 nm and 420 nm .

  • Dynamic Light Scattering (DLS) & Zeta Potential:

    • The Polydispersity Index (PDI) should be < 0.2, confirming a monodisperse population.

    • Zeta potential should be strongly negative (< -25 mV) due to the adsorption of PVP and residual carboxylate groups, ensuring colloidal stability via electrostatic repulsion.

  • Transmission Electron Microscopy (TEM):

    • Utilized to confirm the spherical morphology and validate the DLS hydrodynamic size data.

References

  • Mohapatra, S., Ramachandran, K. K., & Maji, T. (2011). Green synthesis of catalytic and ferromagnetic gold nanoparticle. Chemical Physics Letters. URL:[Link]

  • Aromal, S. A., & Philip, D. (2012). Green synthesis of gold nanoparticles using Trigonella foenum-graecum and its size-dependent catalytic activity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Preventing auto-oxidation of 2,3-Dihydroxybut-2-enedioic acid;hydrate during long-term storage

Welcome to the Application Support Center for 2,3-Dihydroxybut-2-enedioic acid hydrate (commonly known as Dihydroxyfumaric acid hydrate or DHFA). As a highly reactive enediol compound, DHFA is notoriously susceptible to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for 2,3-Dihydroxybut-2-enedioic acid hydrate (commonly known as Dihydroxyfumaric acid hydrate or DHFA). As a highly reactive enediol compound, DHFA is notoriously susceptible to auto-oxidation and spontaneous decarboxylation.

This guide provides drug development professionals and analytical researchers with the mechanistic insights and self-validating protocols necessary to ensure long-term stability and reproducibility in experimental workflows.

Part 1: The Causality of DHFA Degradation

To successfully prevent degradation, researchers must first understand the thermodynamic and kinetic drivers of DHFA instability. DHFA undergoes two primary modes of degradation during storage and handling:

  • Auto-Oxidation to Diketosuccinic Acid: The enediol moiety of DHFA is highly electron-rich, making it prone to oxidation by molecular oxygen ( O2​ ). This process is aggressively catalyzed by trace transition metals (e.g., Fe3+ , Cu2+ , Ni2+ ) via single-electron transfer mechanisms .

  • Decarboxylation to Glycolaldehyde: In aqueous micro-environments (such as moisture absorbed from humid air), DHFA exists in equilibrium with its monoanion (pKa1 ~1.57). The monoanion is the kinetically active species that undergoes a spontaneous two-step decarboxylation, releasing CO2​ gas and yielding glycolaldehyde .

DHFADegradation DHFA Dihydroxyfumaric Acid (Enol Form) Monoanion DHFA Monoanion (Active Species) DHFA->Monoanion Aqueous Solution (pH > 1.5) Diketosuccinic Diketosuccinic Acid (Oxidation Product) DHFA->Diketosuccinic O2, Transition Metals (Fe3+, Cu2+) Glycolaldehyde Glycolaldehyde + CO2 (Decarboxylation Product) Monoanion->Glycolaldehyde Spontaneous Decarboxylation

Figure 1: Mechanistic pathways of DHFA degradation via auto-oxidation and decarboxylation.

Part 2: Diagnostic Q&A (Troubleshooting Guide)

Q1: My DHFA powder has changed from off-white to a yellowish-brown color. Is it still usable for enzymatic assays? A1: No. The color shift indicates that auto-oxidation has occurred, forming diketosuccinic acid and subsequent polymerized browning products.

  • Causality: While DHFA is a hydrate and requires its structural water, excess free moisture from ambient humidity acts as a solvent micro-environment. This facilitates keto-enol tautomerization and subsequent oxidation.

  • Action: Discard the compromised batch. Always store DHFA in tightly sealed, desiccated containers .

Q2: When I dissolve DHFA in my physiological assay buffer (pH 7.4), I observe micro-bubbles forming. What is happening? A2: The bubbling is CO2​ gas evolving from the rapid decarboxylation of DHFA into glycolaldehyde.

  • Causality: At pH 7.4, DHFA is fully deprotonated. The monoanion and dianion forms are highly unstable and degrade rapidly .

  • Action: Never store DHFA in aqueous buffers. Prepare solutions fresh on ice immediately before use. To inhibit concurrent metal-catalyzed oxidation, add a metal chelator like EDTA (1-5 mM) to your buffer to sequester trace Fe3+ or Cu2+ ions .

Q3: How do I ensure my long-term storage conditions are actually preserving the chemical integrity of the hydrate? A3: Implement a self-validating analytical check. Before storing a new batch, record its baseline UV-Vis absorbance (DHFA has a characteristic enol absorption peak in acidic water). Every 3-6 months, dissolve a single control aliquot in deoxygenated 0.1MHCl and measure the absorbance. A drop in peak intensity mathematically validates the extent of degradation.

Part 3: Self-Validating Protocol for Long-Term Storage

To prevent auto-oxidation, researchers must isolate the compound from oxygen, uncontrolled moisture, light, and heat. The following protocol utilizes a self-validating system to ensure the integrity of the storage environment.

Step-by-Step Methodology:

  • Environmental Control: Open the bulk DHFA container inside a continuous-flow Argon or Nitrogen glove box. If a glove box is unavailable, work rapidly in a dry environment.

  • Aliquoting: Divide the bulk powder into single-use amber glass vials.

    • Causality: Amber glass prevents photo-induced excitation of the enediol double bond. Single-use aliquots prevent the repeated freeze-thaw condensation and oxygen introduction that occurs when accessing a bulk stock.

  • Inert Gas Purging: Gently purge each vial with Argon gas for 30 seconds before capping tightly with PTFE-lined septa.

    • Causality: Argon is heavier than air and will effectively blanket the solid powder, displacing O2​ to halt auto-oxidation.

  • Desiccation & Validation: Place the sealed vials inside a secondary container (e.g., a Mylar pouch or desiccator jar) containing indicating silica gel packets.

    • Self-Validation Step: The indicating silica gel acts as a continuous, visual validation of the moisture barrier. If the gel transitions from blue to pink (or orange to green), the environmental seal is compromised and must be replaced immediately.

  • Thermal Control: Store the secondary container at 2-8°C for routine use, or -20°C for long-term storage (>1 month) .

StorageWorkflow Receive 1. Receive DHFA (Hydrate Powder) Aliquoting 2. Aliquot into Amber Vials Receive->Aliquoting Minimize O2 Purging 3. Purge with Argon/N2 Aliquoting->Purging Displace Air Desiccate 4. Add Desiccant (Silica Gel) Purging->Desiccate Control H2O Store 5. Store at 2-8°C (or -20°C) Desiccate->Store Thermal Stability

Figure 2: Self-validating standard operating procedure for the long-term storage of DHFA.

Part 4: Quantitative Data & Storage Parameters

The following table summarizes the critical thresholds for DHFA stability, allowing for rapid comparison and implementation of mitigation strategies.

ParameterOptimal Range / ConditionDegradation TriggerMitigation Strategy
Temperature 2-8°C (Short-term) -20°C (Long-term)>15°C accelerates the kinetics of both oxidation and decarboxylation.Store aliquots in continuously monitored cold storage; transport on dry ice.
Atmosphere Inert (Argon/Nitrogen)Ambient O2​ acts as the primary electron acceptor for auto-oxidation.Purge vials with Argon prior to sealing; use airtight PTFE caps.
Moisture Desiccated (Retaining hydrate)Free water enables keto-enol tautomerism and monoanion formation.Enclose vials with indicating silica gel in a secondary Mylar pouch.
pH (In Solution) < 1.5 (or prepare fresh)pH > 1.5 maximizes the unstable monoanion species.Do not store in aqueous buffers. Prepare fresh on ice and use immediately.
Metal Ions < 1 µM (Trace levels) Fe3+ , Cu2+ , and Ni2+ act as potent oxidation catalysts.Utilize high-purity reagents and add 1-5 mM EDTA to assay buffers.
References
  • A Heme Peroxidase with a Functional Role as an L-Tyrosine Hydroxylase in the Biosynthesis of Anthramycin National Center for Biotechnology Information (NIH PMC) URL:[Link]

  • Kinetics of decarboxylation of dihydroxyfumaric acid Australian Journal of Chemistry (CSIRO Publishing) URL:[Link]

  • Kinetic Study of the Hexacyanoferrate (III) Oxidation of Dihydroxyfumaric Acid in Acid Media ResearchGate URL:[Link]

Optimization

Troubleshooting poor solubility of 2,3-Dihydroxybut-2-enedioic acid hydrate in organic solvents

Welcome to the Application Scientist Support Center. Working with 2,3-Dihydroxybut-2-enedioic acid hydrate (commonly known as Dihydroxyfumaric acid hydrate or DHF) presents unique solvation challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Working with 2,3-Dihydroxybut-2-enedioic acid hydrate (commonly known as Dihydroxyfumaric acid hydrate or DHF) presents unique solvation challenges. Despite its highly polar functional groups, its solubility behavior in organic solvents can be counterintuitive and highly sensitive to environmental factors.

This guide provides field-proven methodologies and mechanistic explanations to help researchers achieve consistent, high-concentration stock solutions for downstream assays and organic syntheses.

Quantitative Solubility Profile

To establish a baseline for your experimental design, refer to the validated solubility parameters below. Always verify the purity and hydration state of your solvents before proceeding.

SolventMax SolubilityOptimal TempNotes / Troubleshooting Cautions
DMSO (Anhydrous) 33 mg/mL (~198.7 mM)25°C - 37°CHighly recommended. Moisture contamination drastically reduces solubility.
Ethanol (Absolute) 33 mg/mL (~198.7 mM)25°C - 37°CGood alternative to DMSO. Requires vigorous sonication for complete dissolution.
Tetrahydrofuran (THF) Soluble25°CExcellent for synthetic organic workflows; supports free acid solubility.
Water InsolubleN/AThe free acid is insoluble. Must be converted to a dilithium salt for aqueous assays.
Frequently Asked Questions (FAQs)

Q1: Mechanistically, why does DHF struggle to dissolve in standard organic solvents despite being an organic acid? A1: The solvation thermodynamics of DHF are dictated by its complex hydrogen-bonding network. In its crystalline hydrate form, DHF adopts a highly ordered intramolecular hydrogen-bond arrangement. This conformation effectively "hides" its multiple highly polar hydroxyl and carboxyl groups, which paradoxically increases its potential solubility in organic solvents like THF and DMSO compared to its diester derivatives [1]. However, if the solvent polarity or environmental conditions disrupt this delicate intramolecular network, the molecules rapidly form intermolecular bonds, leading to aggregation and precipitation.

SolvationMechanics DHF DHF Hydrate (Solid) Anhydrous Anhydrous DMSO DHF->Anhydrous Dissolved in Moisture Moisture Contamination DHF->Moisture Exposed to IntraBond Intramolecular H-Bonds (Masks Polarity) Anhydrous->IntraBond Promotes InterBond Intermolecular H-Bonds (Exposes Polarity) Moisture->InterBond Forces Soluble High Organic Solubility IntraBond->Soluble Result Insoluble Precipitation / Aggregation InterBond->Insoluble Result

Logical relationship between solvent purity, hydrogen bonding, and DHF solubility.

Q2: My DHF is precipitating in DMSO at concentrations well below 33 mg/mL. What is going wrong? A2: The most common culprit is moisture contamination. DMSO is highly hygroscopic. When water is introduced into the system—either through atmospheric absorption or by using older, improperly sealed DMSO—the water molecules competitively hydrogen-bond with DHF. This disrupts the intramolecular masking effect, exposing the polar groups and drastically reducing solubility [2]. You must use fresh, strictly anhydrous DMSO (≥99.9% purity).

Q3: How can I force a stubborn pellet of DHF into solution without degrading the compound? A3: Solvation requires overcoming the initial lattice energy of the hydrate crystal. We recommend a two-pronged kinetic approach: thermal energy and acoustic cavitation. Warming the tube to 37°C provides the thermodynamic push, while placing it in an ultrasonic bath physically breaks apart micro-aggregates, allowing the solvent to fully encapsulate the DHF monomers [3].

Q4: I need to perform an aqueous biological assay. How do I transition from an organic stock to an aqueous buffer? A4: While the free acid form of DHF is practically insoluble in water, its salts behave differently. If your downstream application requires an aqueous environment, consider generating the dilithium salt of DHF in situ. Research has shown that the DHF dilithium salt is significantly more soluble in water than both the free acid and the sodium salt [1]. Alternatively, perform rapid dilutions of your anhydrous DMSO stock directly into the assay buffer immediately prior to use, keeping the final DMSO concentration below 1% to prevent precipitation.

Self-Validating Protocol: Preparation of a Stable DHF Stock Solution

Objective: Prepare a 33 mg/mL (~198.7 mM) stock solution of DHF in DMSO while preventing moisture-induced precipitation.

Materials Required:

  • 2,3-Dihydroxybut-2-enedioic acid hydrate powder

  • Fresh, anhydrous DMSO (≥99.9% purity, sealed under argon)

  • Desiccator

  • Ultrasonic water bath (set to 37°C)

  • Argon or Nitrogen gas (for purging)

Step-by-Step Methodology:

  • Thermal Equilibration : Remove the DHF vial from cold storage (-20°C) and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric condensation, which immediately compromises the hygroscopic powder and alters its solubility profile.

  • Weighing : Rapidly weigh the required mass of DHF (e.g., 33 mg) into a sterile, dry microcentrifuge tube.

  • Solvent Addition : In a low-humidity environment, add 1.0 mL of anhydrous DMSO to the tube. Immediately cap the tube to minimize atmospheric exposure.

  • Initial Dispersion : Vortex the mixture vigorously for 60 seconds to disperse the solid into a crude suspension.

  • Thermodynamic Solvation : Transfer the tube to an ultrasonic water bath pre-heated to 37°C. Sonicate for 5 to 10 minutes.

    • Causality: The acoustic cavitation forces break apart micro-aggregates, while the thermal energy overcomes the hydrate's lattice energy, allowing the DMSO to stabilize the monomers.

  • Visual Validation : Inspect the solution against a light source. It should be completely clear with no visible particulates. If cloudy, verify the purity of your DMSO and repeat step 5.

  • Aliquot and Storage : Purge the headspace of the tube with Argon or Nitrogen gas. Aliquot the solution into single-use volumes and store immediately at -20°C.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which are the primary vector for moisture introduction in stored stocks.

Workflow Step1 1. Desiccate Reagents Step2 2. Add Anhydrous DMSO Step1->Step2 Step3 3. Vortex (1 min) Step2->Step3 Step4 4. Sonicate at 37°C Step3->Step4 Step5 5. Visual Inspection Step4->Step5 Step5->Step4 Cloudy Step6 6. Aliquot & Store (-20°C) Step5->Step6 Clear

Step-by-step experimental workflow for preparing stable DHF stock solutions.

References
  • Title: Base-Mediated Cascade Aldol Addition and Fragmentation Reactions of Dihydroxyfumaric Acid and Aromatic Aldehydes: Controlling Chemodivergence via Choice of Base, Solvent, and Substituents Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Dihydroxyfumaric acid hydrate | CAS 199926-38-0 Source: Selleck Chemicals URL
  • Title: Dihydroxyfumaric acid | CAS:133-38-0 | Miscellaneous | High Purity Source: BioCrick URL
Troubleshooting

Technical Support Center: Optimizing pH Levels for 2,3-Dihydroxybut-2-enedioic Acid (DHF) Stability in Biochemical Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 2,3-Dihydroxybut-2-enedioic acid (commonly known as dihydroxyfumari...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of 2,3-Dihydroxybut-2-enedioic acid (commonly known as dihydroxyfumaric acid, DHF, or its dihydrate) in aqueous assays. DHF is a highly reactive enediol used in ketosugar synthesis, Fenton-like oxidations, and enzymatic studies. However, its stability is intrinsically linked to the pH of the microenvironment. This guide provides field-proven troubleshooting workflows, causality-driven FAQs, and self-validating protocols to ensure reproducible results.

Core FAQs

Q1: Why does my DHF solution rapidly lose absorbance at 290 nm when I use a neutral pH buffer? A: This is a classic case of pH-induced tautomerization and decarboxylation. In highly acidic aqueous solutions (pH 1–2), DHF exists predominantly as a stable trans-enol (enediol)[1]. As the pH increases past its first pKa (thermodynamic ionization constant of 2.7 × 10⁻²), the molecule shifts into its monoanion form[1]. The monoanion is the primary active species responsible for spontaneous decarboxylation into glycolaldehyde and CO₂ [1]. Furthermore, in alkaline solutions, the enol-keto equilibrium shifts almost exclusively to the keto form [1]. The loss of the enediol chromophore causes the rapid drop in UV absorbance at 290 nm.

Q2: What is the optimal pH for long-term storage versus active assay use? A: For storage, DHF should be kept as a solid dihydrate at 4 °C [2]. If a stock solution must be prepared, dissolve it in degassed, highly acidic water (pH ~1.5) and keep it on ice; under these conditions, the low pH impedes the conversion to the open α-keto acid form, making it remarkably stable for up to 48 hours [3]. For active assays requiring neutral pH (e.g., pH 7.0–8.0), DHF must be prepared immediately before use, as its half-life drops to minutes at room temperature [3].

Q3: How do transition metals affect DHF stability in my buffers? A: Transition metals act as potent catalysts for DHF degradation. For instance, Ni(II) ions catalyze the decarboxylation of DHF at low concentrations [1]. In Fenton chemistry, Fe(II) complexes with DHF (or its isomer dihydroxymaleic acid) to rapidly activate dissolved oxygen, leading to autocatalytic oxidation [4]. Always use strictly degassed buffers and consider adding metal chelators like EDTA if metal-catalyzed oxidation is not your intended reaction pathway.

Troubleshooting Workflows

Issue: Rapid Decarboxylation and Glycolaldehyde Accumulation in Neutral Assays

  • Symptom: Unintended formation of glycolaldehyde and loss of DHF before the primary biochemical reaction can occur.

  • Causality: The decarboxylation of the DHF monoanion occurs in two consecutive steps, with a rate constant of k = 2.69 × 10⁻² min⁻¹ at 25 °C [1]. At neutral pH, this spontaneous reaction outpaces many slower enzymatic or synthetic processes.

  • Resolution: Lower the temperature. Studies have demonstrated that maintaining the reaction at 4 °C significantly extends the half-life of DHF and its intermediate adducts from minutes to hours [3]. Always pre-chill buffers and conduct the initial mixing on ice.

Issue: Inconsistent Oxidation Rates in Fenton-like Systems

  • Symptom: Highly variable oxygen consumption and radical generation when using DHF/Fe(II) systems.

  • Causality: The autoxidation of tartaric acid derivatives (like DHF) displays critical pH-dependent behavior[5]. At low pH (e.g., 2.5), the autocatalytic curve displays linear propagation, but this feature disappears at higher pH (e.g., 4.5) due to the precipitation of catalytically inactive ferric iron complexes [5].

  • Resolution: Strictly control the pH to 2.5 for optimal and reproducible propagation of the Fenton chain reaction [5]. If near-neutral pH is required, you must account for the rapid decay of the active [FeHO]²⁺ or FeO²⁺ intermediates [4].

Data Presentation: pH-Dependent Stability Profile of DHF
pH RangeDominant SpeciesStructural StateStability / Half-lifePrimary Degradation Pathway
< 2.0 Undissociated Acidtrans-EnediolHigh (Days at 4 °C)Negligible [3]
2.5 – 4.5 MonoanionEnediol / Keto mixLow (Minutes at 25 °C)Spontaneous Decarboxylation (k = 2.69 × 10⁻² min⁻¹) [1]
7.0 – 8.0 DianionKeto FormVery Low (Seconds to Minutes)Rapid Decarboxylation & Tautomerization [3]
> 9.0 DianionKeto FormExtremely LowBase-catalyzed degradation[1]
Experimental Protocol: Preparation of Stabilized DHF Solutions for Neutral Assays

To ensure a self-validating system, this protocol relies on thermal and atmospheric control to decouple the preparation of DHF from its rapid neutral-pH degradation.

Step 1: Reagent Preparation

  • Purge high-purity deionized water with N₂ gas for 30 minutes to remove dissolved oxygen, minimizing autoxidation.

  • Chill the degassed water to 4 °C.

Step 2: Acidic Stock Formulation

  • Weigh the required amount of 2,3-Dihydroxybut-2-enedioic acid dihydrate (Solid, stored at 4 °C) [2].

  • Dissolve the solid in the chilled, degassed water. The natural acidity of the compound will drop the solution pH to ~1.5–2.0.

  • Validation Check: Measure the UV absorbance at 290 nm. A strong, stable peak confirms the presence of the intact trans-enediol form.

Step 3: In Situ Neutralization

  • Prepare your target assay buffer (e.g., phosphate or HEPES) at pH 7.5, chilled to 4 °C.

  • Immediately before initiating the assay, add the acidic DHF stock to the buffered system.

  • Critical Step: Keep the reaction vessel on ice (4 °C) to suppress the monoanion decarboxylation rate. This thermal suppression provides a 30–60 minute window of stability for downstream reactions (e.g., formaldehyde or glycolaldehyde condensation)[3].

DHF Degradation Pathway Visualization

DHF_Stability DHF_Solid DHF Dihydrate (Solid) Storage at 4°C DHF_Acidic Acidic Solution (pH 1-2) Stable trans-Enediol DHF_Solid->DHF_Acidic Dissolve in degassed H2O (pH ~1.5) DHF_Monoanion Monoanion (pH 2.5-4.5) Highly Reactive DHF_Acidic->DHF_Monoanion Increase pH (pKa1 ~ 1.5) DHF_Keto Keto Form (pH > 7) Alkaline Shift DHF_Monoanion->DHF_Keto Increase pH (OH- catalyzed) Glycolaldehyde Glycolaldehyde + CO2 Decarboxylation Product DHF_Monoanion->Glycolaldehyde Spontaneous Decarboxylation (k = 2.69 x 10^-2 min^-1) Metal_Complex Metal-Catalyzed Oxidation (Fe2+, Ni2+) DHF_Monoanion->Metal_Complex Add Transition Metals DHF_Keto->Glycolaldehyde Rapid Degradation Metal_Complex->Glycolaldehyde Accelerated Decay

pH-dependent structural shifts and decarboxylation pathways of DHF.

References
  • Sagi, V. N., et al. (2012). Exploratory Experiments on the Chemistry of the “Glyoxylate Scenario”: Formation of Ketosugars from Dihydroxyfumarate. Journal of the American Chemical Society, 134(8), 3590–3593. URL: [Link]

  • Hay, R. W., & Harvie, S. J. (1965). The uncatalysed and nickel(II) catalysed decarboxylation of dihydroxyfumaric acid. Australian Journal of Chemistry, 18(8), 1197-1209. URL: [Link]

  • Koppenol, W. H. (2022). Ferryl for real. The Fenton reaction near neutral pH. RSC Advances, 12(48), 31227-31235. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71311555, Dihydroxyfumaric acid dihydrate. URL: [Link]

  • Tishin, A., et al. (2023). Chain Reaction of Fenton Autoxidation of Tartaric Acid: Critical Behavior at Low pH. The Journal of Physical Chemistry A, 127(19), 4087–4095. URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Degradation of 2,3-Dihydroxybut-2-enedioic Acid Hydrate in Aqueous Buffers

Welcome to the Technical Support Center for 2,3-Dihydroxybut-2-enedioic acid hydrate (commonly referred to as Dihydroxyfumaric acid or DHF). While DHF is a highly valuable organic building block and potent reducing agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,3-Dihydroxybut-2-enedioic acid hydrate (commonly referred to as Dihydroxyfumaric acid or DHF). While DHF is a highly valuable organic building block and potent reducing agent, its inherent instability in aqueous media presents a significant bottleneck for analytical and synthetic workflows.

This guide is engineered for researchers, scientists, and drug development professionals. It bypasses superficial fixes to address the exact thermodynamic and kinetic mechanisms driving DHF degradation, providing you with field-proven, self-validating protocols to ensure reproducible experimental outcomes.

Mechanistic Overview of DHF Degradation

Before troubleshooting, it is critical to understand why DHF degrades. In aqueous solutions, DHF is simultaneously attacked by two independent degradation pathways: Spontaneous Decarboxylation and Autooxidation .

DHF_Degradation DHF DHF (Enol Form) pH < 1.5 Monoanion DHF Monoanion pH 2.6 - 2.7 (Highly Unstable) DHF->Monoanion Deprotonation Oxidation Diketo Form + ROS (Autooxidation) DHF->Oxidation Trace Metals / O2 Glycolaldehyde Glycolaldehyde + 2CO2 (Decarboxylation) Monoanion->Glycolaldehyde Spontaneous Decarboxylation Dianion DHF Dianion pH > 4.0 (Keto Form) Monoanion->Dianion Deprotonation Dianion->Oxidation Trace Metals / O2

Logical relationship of DHF degradation pathways via decarboxylation and autooxidation.

Troubleshooting & FAQs

Q1: Why does my DHF solution rapidly evolve gas and lose its active concentration?

A: The gas evolution is carbon dioxide ( CO2​ ), resulting from the spontaneous decarboxylation of DHF into glycolaldehyde. This process is strictly pH-dependent. The monoanion form of DHF is the highly reactive species driving this degradation. Because the thermodynamic ionization constants of DHF are pKa1​≈1.57 and pKa2​≈3.36 , the concentration of the unstable monoanion peaks at pH 2.6–2.7 . At this pH optimum, the decarboxylation rate is maximized, leading to rapid sample loss[1][2][3]. Causality Fix: Never formulate DHF in buffers between pH 2.0 and 4.0. Force the equilibrium either fully protonated (pH < 1.5) or fully deprotonated (pH > 6.0) to stabilize the molecule.

Q2: I observe a color change (yellow/brown) in my DHF buffer over time. What causes this?

A: Colorimetric shifts typically indicate autooxidation. DHF is a strong reducing agent and is highly susceptible to transition-metal-catalyzed oxidation (e.g., Fenton-like reactions involving trace Fe2+ or Cu2+ ). This pathway generates reactive oxygen species (ROS) and oxidizes DHF into diketosuccinic acid (or related diketo forms)[4]. Causality Fix: Aqueous buffers naturally contain trace heavy metals. You must actively sequester these by adding metal chelators (like EDTA or DTPA) and purge dissolved oxygen from your solvent prior to DHF introduction.

Q3: Does temperature significantly impact the stability of DHF in aqueous solutions?

A: Yes. Both decarboxylation and oxidation kinetics are exponentially temperature-dependent. Storing and handling DHF solutions at 4°C significantly reduces the rate of spontaneous degradation. Research demonstrates that reactive intermediates of DHF can be stabilized for 12–24 hours at 4°C, whereas they degrade within minutes to hours at room temperature[5].

Quantitative Degradation Parameters

To engineer a stable system, you must design your experiments around DHF's established kinetic limits.

Table 1: Kinetic and Thermodynamic Parameters of DHF Degradation

ParameterValueConditionsScientific Significance
1st Ionization Constant ( K1​ ) 2.7×10−2 25°C, AqueousDefines the formation threshold of the highly unstable monoanion.
2nd Ionization Constant ( K2​ ) 4.36×10−4 25°C, AqueousDefines the transition to the more stable dianion (keto form).
Decarboxylation Rate ( k ) 2.69×10−2 min−1 25°C, pH 2.6–2.7Peak degradation rate; half-life is ~25 mins at this specific pH.
Enol-Keto Isomerization Rate 2.9 L mol−1 s−1 25°C, AlkalineIndicates rapid conversion to the keto form in basic conditions.

Self-Validating Experimental Protocol: Preparation of Stabilized DHF Solutions

This methodology utilizes a multi-barrier approach (Deoxygenation, Chelation, pH Control, and Thermal Control) to suppress both degradation pathways simultaneously.

Protocol_Workflow Step1 1. Solvent Deoxygenation (Ar/N2 sparging for 30 min) Step2 2. Buffer & Chelator Prep (Add 1 mM EDTA/DTPA) Step1->Step2 Step3 3. Temperature Control (Pre-chill to 4°C) Step2->Step3 Step4 4. pH Optimization (Adjust to pH < 1.5 or > 6.0) Step3->Step4 Step5 5. DHF Dissolution (Add immediately before use) Step4->Step5

Step-by-step experimental workflow for preparing stabilized aqueous DHF solutions.

Step-by-Step Methodology

Step 1: Solvent Deoxygenation

  • Action: Boil ultrapure water (18.2 MΩ·cm) and immediately sparge with high-purity Argon or Nitrogen gas for a minimum of 30 minutes.

  • Rationale: Removes dissolved O2​ , effectively shutting down the primary electron acceptor required for autooxidative degradation.

Step 2: Chelator Addition

  • Action: Dissolve EDTA or DTPA into the deoxygenated water to achieve a final concentration of 1.0 mM.

  • Rationale: Sequesters trace transition metals (e.g., iron, copper) that act as catalysts for Fenton-like oxidative cleavage.

Step 3: Buffer Selection and pH Adjustment

  • Action: Select a buffer system that operates strictly outside the DHF instability window (pH 2.0–4.0).

    • For acidic assays: Use HCl/KCl to adjust the pH to < 1.5 (keeps DHF fully protonated).

    • For neutral/alkaline assays: Use Phosphate or HEPES buffer adjusted to pH > 6.0 (forces DHF into the more stable keto-dianion form).

  • Rationale: Prevents the formation of the highly reactive DHF monoanion, halting spontaneous decarboxylation.

Step 4: Thermal Control

  • Action: Transfer the prepared buffer to an ice bath and pre-chill to 4°C. Maintain this temperature throughout the dissolution process.

Step 5: Just-In-Time DHF Dissolution

  • Action: Weigh and add the 2,3-Dihydroxybut-2-enedioic acid hydrate to the chilled buffer immediately prior to the start of your experiment. Mix gently via inversion to avoid re-introducing oxygen. Do not vortex vigorously.

Step 6: System Validation (Self-Validation Step)

  • Action: To ensure the integrity of your protocol, pull a 10 µL aliquot immediately after preparation and analyze it via UV-Vis spectrophotometry (monitoring the enol absorbance peak) or HPLC. The concentration should remain >98% of the theoretical yield for at least 4 hours if the protocol was executed correctly.

Sources

Troubleshooting

Dihydroxyfumaric Acid Hydrate (DHFA) Technical Support Center: Impurity Minimization &amp; Troubleshooting

Welcome to the DHFA Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the high reactivity of 2,3-Dihydroxybut-2-enedioic acid hydrate (commonly known as Dihydroxyfuma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the DHFA Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the high reactivity of 2,3-Dihydroxybut-2-enedioic acid hydrate (commonly known as Dihydroxyfumaric acid hydrate, or DHFA). While DHFA is an exceptional chiral building block and reducing agent, its ene-diol moiety makes it highly susceptible to decarboxylation, oxidation, and tautomerization.

This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and kinetic drivers behind DHFA's degradation, we can implement self-validating protocols that proactively eliminate impurities before they form.

Part 1: Mechanistic Pathways of Impurity Formation

To control impurities, you must first understand their origins. DHFA degrades through three primary pathways depending on the chemical environment:

DHFA_Degradation DHFA Dihydroxyfumaric Acid (Enol Form) Keto Keto Tautomer (20% in Solution) DHFA->Keto Alkaline pH (k = 2.9 L/mol·s) Glycolaldehyde Glycolaldehyde + CO2 (Decarboxylation Impurity) DHFA->Glycolaldehyde pH 2.6-2.7 (Monoanion Active Species) DKSA Diketosuccinic Acid (Oxidation Impurity) DHFA->DKSA O₂, Fe³⁺, or Oxidants (Redox Pathway) MetalComplex Metal-DHFA Complex (Catalytically Active) DHFA->MetalComplex Trace Ni²⁺ / Cu²⁺ MetalComplex->Glycolaldehyde Catalyzed Decarboxylation

Mechanistic pathways of DHFA degradation into major impurities.

Part 2: Quantitative Kinetic Data for Degradation Pathways

The table below summarizes the kinetic parameters of DHFA degradation. Use this data to establish the operational boundaries of your synthesis.

Degradation PathwayKey Impurity FormedKinetic/Thermodynamic DriverOptimal Mitigation Strategy
Decarboxylation Glycolaldehyde + CO₂pH 2.6–2.7 (Monoanion active, k=2.69×10−2 min−1 )[1]Shift pH away from 2.6; maintain T < 25°C.
Metal-Catalyzed Decarboxylation Glycolaldehyde + CO₂Ni(II), Cu(II) trace impurities[1]Use metal-free vessels; add EDTA scavengers.
Oxidation Diketosuccinic Acid (DKSA)Hexacyanoferrate(III), O₂, Fe(III)[2]Degas solvents (Ar/N₂); use a glovebox.
Tautomerization Keto-formAlkaline conditions (Rate = 2.9 L/mol·s at 25°C)[1]Maintain mildly acidic/neutral pH to preserve enol[3].
Part 3: Troubleshooting Guide & FAQs

Q1: Why is my DHFA reaction yielding significant amounts of glycolaldehyde? A1: Glycolaldehyde is the primary byproduct of DHFA decarboxylation[1]. This reaction is highly pH-dependent. At pH 2.6–2.7, DHFA forms a highly reactive monoanion, which rapidly loses CO₂ in two consecutive steps[1]. Furthermore, trace transition metals like Ni(II) catalyze this decarboxylation by forming catalytically active metal complexes[1]. Causality & Fix: You are likely operating too close to the pKa₁ of DHFA. Buffer your reaction away from pH 2.6, keep temperatures below 25°C, and ensure your glassware is rigorously acid-washed to remove trace metals.

Q2: How do I prevent the formation of diketosuccinic acid and mesoxalic acid? A2: These are oxidation byproducts. DHFA acts as a potent reducing agent (mechanistically similar to ascorbic acid) and readily donates electrons to dissolved oxygen or transition metal oxidants (e.g., Fe³⁺, Cu²⁺)[2]. Causality & Fix: Dissolved oxygen in your solvent is oxidizing the ene-diol moiety. Conduct your synthesis under strict Schlenk line conditions using Argon or Nitrogen, and use thoroughly freeze-pump-thaw degassed solvents.

Q3: Does the hydrate state (xH₂O) affect the reaction stoichiometry? A3: Absolutely. Commercially available DHFA is predominantly a dihydrate (CAS 20688-70-4)[4]. Assuming an anhydrous molecular weight (148.07 g/mol ) instead of the dihydrate (184.10 g/mol ) will result in a ~20% stoichiometric deficit[4]. Causality & Fix: This deficit leaves unreacted electrophiles in your mixture, which often participate in deleterious side reactions. Always verify the hydration state via Karl Fischer titration prior to setting up your reaction.

Q4: Why does my DHFA solution change reactivity in alkaline conditions? A4: In an aqueous solution, DHFA exists in a tautomeric equilibrium between its trans-enol form (80%) and its keto form (20%)[3]. In alkaline conditions, the equilibrium shifts almost exclusively to the keto form (the rate constant for the enol + OH⁻ → keto + OH⁻ transition is 2.9 L/mol·s at 25°C)[1]. Causality & Fix: This tautomeric shift drastically reduces the nucleophilicity of the molecule. If the enediol moiety is required for your synthesis, maintain a mildly acidic to neutral pH.

Part 4: Standard Operating Protocol (SOP) for High-Purity DHFA Synthesis

To guarantee reproducibility, every protocol must be a self-validating system. Follow this workflow to minimize impurities before initiating your primary synthesis.

Step 1: Hydrate Verification (Karl Fischer Titration)

  • Action: Perform a volumetric Karl Fischer titration on your DHFA batch.

  • Validation: The measured water content must mathematically align with the dihydrate molecular weight (184.10 g/mol )[4]. If the mass fraction of water deviates from ~19.5%, adjust your stoichiometric calculations accordingly to prevent unreacted starting materials.

Step 2: Solvent Degassing & Deoxygenation

  • Action: Subject all aqueous and organic solvents to a minimum of three freeze-pump-thaw cycles, or sparge with high-purity Argon for 45 minutes.

  • Validation: Use an optical dissolved oxygen (DO) probe to ensure O₂ levels are < 0.1 ppm before introducing DHFA. This validates the prevention of diketosuccinic acid formation[2].

Step 3: pH Modulation and Buffer Selection

  • Action: Suspend DHFA in the degassed solvent and adjust the pH using a non-nucleophilic buffer (e.g., phosphate or acetate, depending on the target pH).

  • Validation: Utilize continuous in-line pH monitoring. The pH must be strictly maintained outside the 2.6–2.7 danger zone to validate the suppression of monoanion-driven decarboxylation[1].

Step 4: Metal Chelation (Optional but Recommended)

  • Action: Add 0.1–0.5 mol% of EDTA to the reaction mixture prior to DHFA addition.

  • Validation: Perform a spike-recovery test. If the degradation rate of DHFA noticeably decreases upon EDTA addition, trace metals (Ni²⁺, Fe³⁺) were present and are now successfully neutralized, validating the suppression of catalyzed decarboxylation[1].

References
  • PubChem. "Dihydroxyfumaric acid dihydrate | C4H8O8 | CID 71311555". National Center for Biotechnology Information. URL:[Link]

  • Secara, N., Duca, Gh., Vlad, L., Macaev, F. "Occurrence and Chemistry of Dihydroxyfumaric Acid". Chemistry Journal of Moldova 2011, 6 (1), 29-44. URL:[Link]

  • García, B., Ruiz, R., Leal, J. M. "Kinetic Study of the Hexacyanoferrate (III) Oxidation of Dihydroxyfumaric Acid in Acid Media". The Journal of Physical Chemistry A 2008, 112 (22), 4921-4928. URL:[Link]

  • Hay, R. W., Harvie, S. J. "The uncatalysed and nickel(II) catalysed decarboxylation of dihydroxyfumaric acid". Australian Journal of Chemistry 1965, 18 (8), 1197–1209. URL:[Link]

Sources

Optimization

Technical Support Center: Refining HPLC Retention Times for 2,3-Dihydroxybut-2-enedioic Acid Hydrate

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals struggling with the chromatographic behavior of 2,3-Dihydroxybut-2-enedioic acid hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals struggling with the chromatographic behavior of 2,3-Dihydroxybut-2-enedioic acid hydrate (commonly referred to as dihydroxyfumaric acid hydrate or dihydroxymaleic acid hydrate).

Due to its short-chain dicarboxylic acid structure and highly reactive enediol core, this endogenous metabolite exhibits extreme hydrophilicity[1]. Standard high-performance liquid chromatography (HPLC) approaches often fail, resulting in void volume elution, severe peak tailing, or shifting retention times. This guide provides causality-driven troubleshooting, self-validating protocols, and structural methodologies to achieve robust retention and quantification.

SECTION 1: Troubleshooting Guides & FAQs

Q1: Why does 2,3-Dihydroxybut-2-enedioic acid hydrate elute in the void volume ( t0​ ) on my standard C18 column? Causality: At a neutral or slightly acidic pH, the two carboxylic acid groups (pKa ~2.0–3.0) of this molecule are heavily deprotonated (ionized). Ionized, highly hydrophilic molecules cannot partition effectively into the hydrophobic alkyl chains of a standard C18 stationary phase, resulting in zero retention[2].

Q2: How can I force retention on a Reversed-Phase (RP) system without switching to a different column chemistry? Causality & Solution: You must neutralize the molecule via a technique called Ion Suppression . By lowering the mobile phase pH to at least 1–2 units below the analyte's pKa (e.g., using 0.1% to 0.5% Formic Acid or Phosphoric Acid), you force the carboxylic groups into their fully protonated, neutral state[3]. Critical Warning: Standard C18 columns undergo "phase collapse" (dewetting) in 100% aqueous conditions. To successfully retain this molecule in RP-HPLC, you must use an Aqueous-compatible (AQ) C18 or polar-embedded column designed to withstand highly aqueous mobile phases without collapsing[2].

Q3: Why is HILIC often recommended over RP-HPLC for this specific hydrate? Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is orthogonal to reversed-phase chromatography. Instead of relying on hydrophobic interactions, HILIC utilizes a polar stationary phase (e.g., Zwitterionic, Amide, or bare silica) and a highly organic mobile phase (typically >70% Acetonitrile)[4]. The analyte partitions into a water-enriched layer immobilized on the silica surface. Because dihydroxyfumaric acid is extremely polar, 5 compared to forcing retention on an AQ-C18[5].

Q4: I finally have retention, but the peak is severely tailing. What is causing this? Causality: The enediol moiety in 2,3-dihydroxybut-2-enedioic acid is a strong bidentate chelator of trace metals. If your HPLC system uses stainless steel tubing or frits, the analyte will interact with exposed iron or titanium ions, causing severe peak tailing and loss of recovery. Solution: Passivate your LC system, swap to PEEK (polyetheretherketone) tubing, or add a trace amount of a chelating agent (e.g., 5 µM EDTA) to your sample/mobile phase to mask active metal sites.

SECTION 2: Data Presentation

Table 1: Comparison of Chromatographic Modes for 2,3-Dihydroxybut-2-enedioic Acid
ParameterHILIC ModeIon-Suppression RP-HPLC
Stationary Phase Zwitterionic (e.g., HILIC-Z), Amide, or Bare SilicaAqueous-compatible C18 (AQ-C18)
Mobile Phase >70% Acetonitrile / Aqueous Buffer100% Aqueous / Trace Organic
pH Control pH 3.0 - 4.0 (Ammonium Formate/Acetate)pH < 2.5 (0.1% Formic or Phosphoric Acid)
Retention Mechanism Partitioning into immobilized water layerHydrophobic interaction of neutral (protonated) state
Void Marker ( t0​ ) TolueneUracil
Pros Excellent retention, highly MS-compatibleSimple mobile phase preparation, robust
Cons Long equilibration times, sensitive to water in sample diluentRisk of phase collapse if standard C18 is accidentally used

SECTION 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols incorporate internal validation checks to guarantee the system is performing as intended before sample analysis begins.

Protocol A: HILIC Method Optimization for Polar Organic Acids

Objective: Establish baseline retention for 2,3-Dihydroxybut-2-enedioic acid using a Zwitterionic HILIC column[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Column Equilibration: Flush a Poroshell 120 HILIC-Z (or equivalent) column with 90% B / 10% A for at least 20 column volumes.

    • Validation Check: Monitor baseline pressure and UV/MS signal. Do not proceed until the Δ pressure is <10 bar over a 5-minute window, ensuring the water-enriched layer is fully immobilized.

  • Void Volume Determination: Inject 1 µL of Toluene (an unretained marker in HILIC). Record the retention time as t0​ .

  • Analyte Injection: Inject 1 µL of 100 µg/mL 2,3-Dihydroxybut-2-enedioic acid hydrate standard (diluted in >70% Acetonitrile to match initial conditions). Record retention time as tR​ .

  • System Suitability Calculation: Calculate the retention factor: k′=(tR​−t0​)/t0​ .

    • Validation Check: If k′<2 , increase the concentration of Acetonitrile (Mobile Phase B) to 95%. If the peak tails, verify the buffer concentration is strictly 10 mM to ensure sufficient ionic strength for secondary interaction suppression.

Protocol B: Ion-Suppression RP-HPLC Method

Objective: Retain the analyte using 100% aqueous conditions on an AQ-C18 column[3].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column Selection: Install an Aqueous-compatible C18 column (e.g., ACE UltraCore C18 or equivalent polar-embedded phase)[3].

  • Isocratic Elution: Set flow rate to 0.5 mL/min with 100% Mobile Phase A.

  • Validation Injection: Inject Uracil as a void marker to establish t0​ . Inject the analyte.

  • Gradient Wash (Optional): If late-eluting matrix impurities are present, program a wash step: hold at 100% A for 5 minutes, ramp to 50% B over 2 minutes, hold for 3 minutes, and return to 100% A.

    • Validation Check: Ensure exactly 10 column volumes of re-equilibration at 100% A before the next injection. Monitor tR​ of the analyte across 3 replicate injections; a drift of >0.1 min indicates inadequate re-equilibration.

SECTION 4: Mandatory Visualization

The following decision tree illustrates the logical workflow for troubleshooting retention issues with 2,3-Dihydroxybut-2-enedioic acid hydrate.

TroubleshootingWorkflow Title Retention Troubleshooting: 2,3-Dihydroxybut-2-enedioic acid Issue Analyte elutes in void volume (k' < 1) Decision Select Chromatographic Mode Issue->Decision HILIC HILIC Mode (Polar Stationary Phase) Decision->HILIC Highly Polar RP Reversed-Phase (RP-HPLC) (Aqueous-Compatible C18) Decision->RP LC-MS/UV HILIC_Action Increase Acetonitrile (>70%) Use Ammonium Formate Buffer HILIC->HILIC_Action RP_Action Apply Ion Suppression (0.1% Formic/Phosphoric Acid) RP->RP_Action Tailing Peak Tailing Observed? HILIC_Action->Tailing RP_Action->Tailing Tailing_Action Address Metal Chelation: Use PEEK tubing or add Chelator Tailing->Tailing_Action Yes Success Optimal Retention & Peak Shape Tailing->Success No Tailing_Action->Success

Caption: Decision tree for troubleshooting 2,3-Dihydroxybut-2-enedioic acid HPLC retention issues.

SECTION 5: References

  • Selleck Chemicals. Dihydroxyfumaric acid hydrate | CAS 199926-38-0.

  • SIELC Technologies. HPLC Separation of Organic Acids in HILIC Mode on Primesep N Column.

  • Agilent Technologies. Analysis of organic acids on an Agilent InfinityLab Poroshell 120 HILIC-Z column.

  • Taylor & Francis. Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography.

  • University of Edinburgh Research Explorer. Co-generation of hydroxyl and sulfate radicals via homogeneous and heterogeneous bi-catalysis.

Sources

Troubleshooting

Troubleshooting false positives in peroxidase assays using 2,3-Dihydroxybut-2-enedioic acid hydrate

Welcome to the Technical Support Center. This guide is designed for senior application scientists, assay developers, and drug discovery professionals working with peroxidase-based assays (e.g., Horseradish Peroxidase, My...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for senior application scientists, assay developers, and drug discovery professionals working with peroxidase-based assays (e.g., Horseradish Peroxidase, Myeloperoxidase) utilizing 2,3-Dihydroxybut-2-enedioic acid hydrate (commonly known as Dihydroxyfumaric acid or DHF).

While DHF is a potent electron donor, its unique enediol structure makes it notorious for inducing high background noise and false-positive signals. This guide dissects the chemical causality behind these artifacts and provides self-validating protocols to rescue your assay's signal-to-noise ratio.

Mechanistic Overview: The Peroxidase-Oxidase Trap

In standard assays, peroxidases consume exogenous hydrogen peroxide ( H2​O2​ ) to oxidize a reporter dye. However, DHF forces the enzyme into an alternative catalytic cycle known as the peroxidase-oxidase reaction .

Instead of requiring H2​O2​ , DHF reduces dissolved molecular oxygen ( O2​ ) to superoxide ( O2∙−​ ), generating endogenous H2​O2​ in situ. Concurrently, DHF converts the resting ferric peroxidase into Compound III (oxyperoxidase) . This state acts as a biological catalyst for Haber-Weiss-type reactions, unleashing highly reactive hydroxyl radicals ( ∙OH ) that indiscriminately oxidize or hydroxylate your reporter substrates [1][1].

Pathway DHF Dihydroxyfumaric Acid (DHF) AutoOx Auto-oxidation (pH ≥ 6.0) DHF->AutoOx Trace Metals HRP Peroxidase Enzyme (Ferric State) DHF->HRP Oxidase Activity O2 Molecular Oxygen (O2) O2->AutoOx O2->HRP ROS Superoxide (O2•-) & H2O2 AutoOx->ROS CompIII Compound III (Oxyperoxidase) HRP->CompIII OH Hydroxyl Radical (•OH) CompIII->OH Haber-Weiss Reaction ROS->OH FalsePos False Positive Signal (Reporter Oxidation) ROS->FalsePos OH->FalsePos

DHF-mediated peroxidase-oxidase reaction pathways leading to false positives.

Troubleshooting FAQs

Q1: Why does my peroxidase assay exhibit a rapidly increasing signal before I even add hydrogen peroxide? Causality: DHF is highly prone to auto-oxidation at physiological pH ranges (pH 6.0). During this non-enzymatic process, DHF reacts with dissolved O2​ to form the dihydroxyfumaryl radical and superoxide ( O2∙−​ ), which subsequently dismutates into H2​O2​ [2][2]. Because standard reporter dyes (e.g., Amplex Red, Guaiacol) fluoresce or change color upon oxidation by H2​O2​ , this endogenous generation creates a massive false-positive baseline. Resolution: Prepare DHF solutions immediately before use in deoxygenated (argon-purged) buffers to starve the auto-oxidation pathway of molecular oxygen.

Q2: I added EDTA to chelate trace metals, but I am still seeing high background oxidation. Why isn't the chelator working? Causality: While transition metals like Mn2+ and Cu2+ accelerate DHF oxidation, the primary auto-oxidation pathway of DHF at pH 6 is fundamentally insensitive to standard EDTA chelation [3][3]. The reaction is propagated by the superoxide radical, not solely by Fenton chemistry. Resolution: Instead of relying solely on metal chelators, incorporate Superoxide Dismutase (SOD) into your control reactions to quench the radical chain propagation directly.

Q3: My reporter substrate is being hydroxylated rather than undergoing standard one-electron oxidation. Is my peroxidase malfunctioning? Causality: Your enzyme is not malfunctioning; it has been hijacked. DHF converts resting peroxidase into Compound III. In this state, the enzyme acts as a biological Haber-Weiss catalyst, producing highly reactive hydroxyl radicals ( ∙OH ) [1][1]. These radicals indiscriminately hydroxylate aromatic reporter molecules (like p-coumaric acid or tyrosine analogs), mimicking enzymatic turnover but actually representing a non-specific radical attack [4][4].

Diagnostic Data & Scavenger Profiling

To effectively troubleshoot, you must use specific scavengers to identify which reactive oxygen species (ROS) is driving your false positive.

Table 1: Quantitative Impact of Diagnostic Scavengers on DHF-Mediated Background Signals

Diagnostic AgentWorking Conc.Target Reactive SpeciesExpected Impact on BackgroundMechanistic Causality
Superoxide Dismutase 100 µg/mLSuperoxide ( O2∙−​ )>80% Reduction Quenches the radical chain propagation of DHF auto-oxidation.
Catalase 75 µg/mLHydrogen Peroxide ( H2​O2​ )>90% Reduction Eliminates endogenous H2​O2​ generated by DHF, starving the reporter dye.
EDTA 1 - 5 mMTrace Metals ( Mn2+ )<10% Reduction DHF auto-oxidation at pH 6.0 is largely insensitive to standard chelation.
Mannitol 50 mMHydroxyl Radical ( ∙OH )50-70% Reduction Scavenges highly reactive radicals generated by Compound III Haber-Weiss reactions.

Self-Validating Experimental Protocol

Do not guess the source of your background noise. Implement this self-validating workflow to systematically isolate true peroxidatic turnover from DHF-induced radical artifacts.

Step-by-Step Methodology: The Scavenger Trap Assay

1. Baseline Establishment:

  • Action: Combine your target peroxidase (e.g., 1 µM), DHF (2 mM), and reporter dye in 100 mM sodium phosphate buffer (pH 6.0). Do not add exogenous H2​O2​ .

  • Causality: This establishes the baseline rate of the false positive ( ΔRFU/min or ΔA/min ). Any signal generated here is an artifact of DHF auto-oxidation or the peroxidase-oxidase reaction.

2. Superoxide Quenching (The SOD Trap):

  • Action: Run a parallel reaction spiked with 100 µg/mL Superoxide Dismutase (SOD).

  • Causality: DHF auto-oxidation is a radical chain reaction propagated by superoxide. SOD rapidly dismutates superoxide into H2​O2​ and O2​ , breaking the chain. If the signal drops significantly, the false positive is driven by non-enzymatic DHF auto-oxidation.

3. Peroxide Validation (The Catalase Trap):

  • Action: Run a parallel reaction spiked with 75 µg/mL Catalase.

  • Causality: Catalase specifically scavenges H2​O2​ . A near-total signal drop confirms that non-enzymatic H2​O2​ (generated by DHF) is the primary oxidant reacting with your reporter dye, rather than a direct enzyme-substrate interaction.

4. Hydroxyl Radical Scavenging:

  • Action: Introduce 50 mM mannitol or 5% DMSO to a parallel reaction well.

  • Causality: These agents specifically quench ∙OH . Signal attenuation here confirms that the peroxidase has been converted into the Compound III state and is driving a Haber-Weiss-type radical cascade, leading to non-specific hydroxylation of your reporter.

Workflow Start Observe High Background in Peroxidase Assay Step1 Add Superoxide Dismutase (SOD) Start->Step1 Check1 Is Signal Reduced? Step1->Check1 Cause1 Diagnosis: DHF Auto-oxidation (Superoxide Driven) Check1->Cause1 Yes Step2 Add Catalase Check1->Step2 No Check2 Is Signal Reduced? Step2->Check2 Cause2 Diagnosis: Endogenous H2O2 Generation Check2->Cause2 Yes Step3 Add Mannitol / DMSO Check2->Step3 No Check3 Is Signal Reduced? Step3->Check3 Cause3 Diagnosis: Compound III Hydroxyl Radical Attack Check3->Cause3 Yes Valid True Enzymatic Turnover Verified Check3->Valid No

Self-validating diagnostic workflow for isolating DHF-induced assay artifacts.

References

  • Superoxide and peroxidase-catalysed reactions. Oxidation of dihydroxyfumarate, NADH and dithiothreitol by horseradish peroxidase. ResearchGate. 3

  • Generation of hydrogen peroxide, superoxide and hydroxyl radicals during the oxidation of dihydroxyfumaric acid by peroxidase. National Institutes of Health (PMC). 2

  • Hydroxyl-radical production in physiological reactions. A novel function of peroxidase. Heidelberg Institute for Theoretical Studies. 1

  • A Heme Peroxidase with a Functional Role as an L-Tyrosine Hydroxylase in the Biosynthesis of Anthramycin. National Institutes of Health (PMC). 4

Sources

Optimization

Optimizing the hydration state of 2,3-Dihydroxybut-2-enedioic acid;hydrate for crystallographic studies

Welcome to the Structural Biology Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific crystallographic challenges associated with 2,3-Dihydroxybut-2-enedioic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Structural Biology Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific crystallographic challenges associated with 2,3-Dihydroxybut-2-enedioic acid hydrate (commonly known as Dihydroxyfumaric acid hydrate, or DHFA hydrate)[1].

DHFA hydrate is a highly reactive endogenous metabolite and a known generator of reactive oxygen species[2][3]. Because it is highly sensitive to environmental conditions—requiring storage at 4 °C in tightly closed, dry containers[4]—handling its crystalline form requires precision. The hydration state of this molecule directly dictates its crystal packing, unit cell dimensions, and ultimate X-ray diffraction resolution. This guide provides causal insights, troubleshooting workflows, and self-validating protocols to help you achieve atomic-resolution structural data.

Section 1: Core Concepts & Causality (FAQ)

Q1: Why does the hydration state of DHFA hydrate fluctuate, and how does it impact X-ray diffraction? A1: DHFA hydrate contains water molecules integrated into its crystal lattice, stabilizing the 3D network primarily via hydrogen bonding. When exposed to ambient conditions, the crystal can undergo efflorescence (loss of structural water) or deliquescence (absorption of atmospheric moisture). Efflorescence leads to an increase in mosaicity and structural disorder, visibly manifesting as opaque or cracked crystals. In X-ray crystallography, the precise arrangement of water molecules is critical; removing excess bulk solvent while maintaining structural water can tighten the crystal lattice, lower atomic B-factors, and significantly increase the diffraction power[5][6].

Q2: What is the mechanistic causality behind controlled dehydration improving crystal quality? A2: Dehydration is a thermodynamic post-crystallization treatment designed to overcome loose molecular packing. By carefully lowering the relative humidity (RH) around the crystal, you induce a lattice rearrangement that reduces the solvent content[6]. This shift decreases the unit cell volume, thereby reducing the thermal vibrations of the molecules (reflected in lower B-factors) and extending the high-resolution diffraction limit[6][7].

Section 2: Troubleshooting Guide

Issue 1: Crystals crack or become opaque during mounting.

  • Root Cause: Rapid solvent loss (efflorescence) due to exposure to ambient air, causing a catastrophic collapse of the crystal lattice.

  • Solution: Mount the crystals directly from their mother liquor using a specialized cryo-loop and immediately transfer them into a controlled humidity stream (e.g., an HC1 humidity controller) or coat them in a highly viscous, anhydrous cryoprotectant (like Paratone-N) to seal the crystal from the atmosphere.

Issue 2: Diffraction spots are smeared (high mosaicity) or resolution is poor (>2.5 Å).

  • Root Cause: Disordered solvent channels or variable occupancy of water molecules within the lattice, which increases the uncertainty of atomic positions[7].

  • Solution: Perform an in situ controlled dehydration experiment. Gradually reduce the RH in 2% increments, taking test diffraction frames at each step to monitor unit cell dimensions and spot profile.

Section 3: Experimental Methodologies

Protocol: Controlled Dehydration and Cryoprotection for DHFA Hydrate

This protocol operates as a self-validating system : success at each step is confirmed by real-time X-ray diffraction feedback, ensuring you never proceed with a compromised lattice.

  • Preparation: Ensure the DHFA hydrate crystals are maintained at 4 °C[4]. Pre-cool your crystallization plates and tools to avoid thermal shock.

  • Initial Mounting: Harvest a single crystal using a micromount. Immediately place it in the path of a humidified gas stream set to the exact RH of the mother liquor (typically 85-95%).

  • Baseline Validation: Collect a 1° oscillation frame. Index the reflections to determine the initial unit cell parameters and mosaicity. Causality: This establishes your baseline; without it, you cannot quantify lattice shrinkage.

  • Incremental Dehydration: Decrease the RH of the gas stream by 2%. Wait 5-10 minutes for the crystal to equilibrate. Causality: Large jumps in humidity cause an abrupt osmotic shock, leading to non-uniform unit cell shrinkage and macroscopic cracking. A 2% step allows internal water to diffuse out gradually.

  • Self-Validation Check: Collect another diffraction frame.

    • Pass: If the unit cell volume decreases and resolution improves while the mosaicity remains stable (e.g., < 0.5°), the dehydration is successful. Repeat Step 4.

    • Fail: If mosaicity spikes abruptly, the lattice is collapsing. Immediately increase the RH by 1% to arrest the degradation.

  • Cryocooling: Once the optimal hydration state is reached (maximum resolution, lowest B-factors), flash-cool the crystal by rapidly replacing the humidified stream with a 100 K nitrogen gas stream.

  • Data Collection: Proceed with full dataset collection.

Section 4: Quantitative Data Summaries

To illustrate the causal relationship between relative humidity and crystal quality, the following table summarizes typical optimization metrics for small molecule hydrates undergoing controlled dehydration.

Relative Humidity (RH)Unit Cell Volume (ų)Average B-factor (Ų)Resolution Limit (Å)Crystal Appearance
95% (Initial) 1240.545.22.2Clear, sharp edges
90% 1215.338.11.8Clear
85% (Optimal) 1190.028.51.1Clear, slightly smaller
80% (Over-dehydrated) N/A (Lattice collapse)N/A> 4.0Opaque, cracked

Section 5: Visual Workflows

The following diagram illustrates the logical decision tree for optimizing the hydration state of DHFA hydrate crystals prior to data collection.

G N1 Harvest DHFA Hydrate Crystal N2 Mount in Humidified Gas Stream N1->N2 N3 In Situ X-ray Diffraction N2->N3 N4 Diffraction Limit < 1.2 Å? N3->N4 N5 Flash-Cool to 100 K & Collect Data N4->N5 Yes (Optimal) N6 Decrease RH by 2% & Equilibrate N4->N6 No (Disordered) N6->N3 Iterate

Workflow for optimizing DHFA hydrate diffraction via dehydration.

Sources

Troubleshooting

Technical Support Center: Solutions for Baseline Noise in NMR Spectra of 2,3-Dihydroxybut-2-enedioic Acid Hydrate

Welcome to the technical support center for NMR spectroscopy. This guide, prepared by our senior application scientists, provides in-depth troubleshooting for common issues encountered when analyzing 2,3-dihydroxybut-2-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for NMR spectroscopy. This guide, prepared by our senior application scientists, provides in-depth troubleshooting for common issues encountered when analyzing 2,3-dihydroxybut-2-enedioic acid hydrate (tartaric acid hydrate). Our focus is on resolving baseline noise and distortion to ensure high-quality, interpretable spectra for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: Why is the baseline of my 2,3-dihydroxybut-2-enedioic acid hydrate NMR spectrum rolling and uneven?

An uneven or rolling baseline is a common artifact that can obscure weak signals and prevent accurate integration. The causes can be traced back to three main areas: sample preparation, instrument parameters during acquisition, and post-acquisition data processing. For a molecule like 2,3-dihydroxybut-2-enedioic acid hydrate—which is highly polar, has multiple exchangeable protons, and is an excellent metal chelator—careful attention to each stage is critical.

Below is a logical workflow to diagnose the source of your baseline issues.

G start Distorted Baseline Observed check_fid Step 1: Examine the Free Induction Decay (FID) start->check_fid fid_clipped Is the start of the FID 'clipped' (flat top)? check_fid->fid_clipped fid_ok FID appears as a normal exponential decay. fid_clipped->fid_ok No cause_rg Cause: Receiver Gain (RG) is too high. fid_clipped->cause_rg Yes check_sample Step 2: Review Sample Preparation fid_ok->check_sample check_processing Step 3: Check Data Processing fid_ok->check_processing solution_rg Solution: Re-acquire the spectrum. Set RG automatically, then reduce manually by 2-4 units. cause_rg->solution_rg cause_sample Potential Causes: - Paramagnetic Impurities (metals, O₂) - Undissolved Particulate Matter - High Sample Concentration check_sample->cause_sample solution_sample Solution: Re-prepare the sample using the 'Protocol for Optimal Sample Preparation' below. cause_sample->solution_sample solution_sample->check_processing If problem persists phasing Is the spectrum correctly phased? check_processing->phasing cause_phasing Cause: Incorrect zero- and/or first-order phase. phasing->cause_phasing No baseline_correction Final Step: Apply Post-Processing Baseline Correction phasing->baseline_correction Yes solution_phasing Solution: Perform manual phase correction. cause_phasing->solution_phasing solution_phasing->baseline_correction

Caption: Troubleshooting workflow for NMR baseline distortion.
Q2: My compound is chemically pure, but the peaks are broad and the baseline is noisy. What sample preparation errors could be the cause?

Even with high-purity starting material, several factors during sample preparation can severely degrade spectral quality. This is particularly true for molecules that can interact strongly with their environment.

  • Paramagnetic Impurities: This is a primary suspect. Paramagnetic species, such as dissolved molecular oxygen or trace metal ions (e.g., Fe³⁺, Cu²⁺, Mn²⁺), have unpaired electrons that dramatically shorten nuclear relaxation times, leading to significant peak broadening and a noisy baseline.[1][2][3] 2,3-dihydroxybut-2-enedioic acid is an effective chelator, meaning it can readily bind to trace metals that may have leached from glassware or are present in reagents.

    • Expert Insight: The presence of paramagnetic impurities often manifests as a "lumpy" or uneven baseline and peaks that are broader than expected, even after shimming. You may also notice that the FID decays much more rapidly than it should.

  • Incomplete Dissolution or Particulate Matter: Any suspended solid particles in the NMR tube will disrupt the homogeneity of the magnetic field.[1][4] This makes proper shimming impossible, resulting in broad, distorted lineshapes.[4]

    • Expert Insight: Because 2,3-dihydroxybut-2-enedioic acid hydrate is a polar solid, ensuring complete dissolution in a polar solvent like D₂O is crucial. Visually inspect the sample against a light source for any suspended particles before inserting it into the magnet.

  • Sample Concentration: While a higher concentration can improve the signal-to-noise ratio, excessively high concentrations increase the solution's viscosity.[5] This slows molecular tumbling, which can lead to broader peaks.[6]

    • Expert Insight: For small molecules like this, there is an optimal concentration range. Deviating significantly above this can be counterproductive.

  • Glassware Preparation: Use glassware that has been acid-washed (e.g., with 1M HCl) and rinsed thoroughly with deionized water, followed by a final rinse with acetone to dry. This minimizes trace metal contamination.

  • Solvent Selection: Use a high-purity deuterated solvent. For 2,3-dihydroxybut-2-enedioic acid hydrate, Deuterium Oxide (D₂O) is an excellent choice due to its polarity.[1][7]

  • Weighing and Dissolving: Weigh 1-5 mg of your sample for a standard ¹H NMR experiment.[1] Dissolve it in 0.6-0.7 mL of D₂O in a clean vial. Ensure complete dissolution by gentle vortexing.

  • Filtering: Construct a microfilter by placing a small, clean plug of cotton or glass wool into a Pasteur pipette. Filter the sample solution directly into a high-quality NMR tube (e.g., Norell® 507-HP or equivalent). This removes any dust or undissolved particulates.[4][8]

  • (Optional) Degassing: To remove dissolved oxygen, bubble a slow stream of an inert gas (like nitrogen or argon) through the sample for 1-2 minutes before capping the NMR tube. This is particularly important if you are measuring T1 relaxation times or require extremely high resolution.

Q3: My sample was prepared meticulously. Could the NMR instrument settings be the source of the baseline distortion?

Yes. If the sample is pristine, the next place to look is the acquisition parameters. Two settings are overwhelmingly responsible for baseline issues: receiver gain and magnetic field shimming .

  • Incorrect Receiver Gain (RG): The receiver gain is an amplification factor applied to the NMR signal. If it is set too high, the initial, most intense part of the FID will exceed the limit of the analog-to-digital converter (ADC).[9] This "clipping" of the FID results in a distorted signal that, after Fourier transformation, produces a spectrum with a rolling baseline and distorted, "sinc-like" peak shapes.[9][10][11] Conversely, if the gain is too low, the signal will be poorly digitized, leading to a low signal-to-noise ratio.[9]

    • Expert Insight: Most modern spectrometers have an automatic receiver gain adjustment routine (often called rga on Bruker or gain on Varian/Agilent systems). While this is usually reliable, it can sometimes set the gain too high, especially with strong solvent signals. A best practice is to run the automatic routine and then manually decrease the value by 2-4 units to create a safe margin.

  • Poor Shimming: The purpose of shimming is to make the static magnetic field (B₀) as homogeneous as possible across the volume of the sample.[12][13] If the field is not homogeneous, different molecules in the sample will experience slightly different magnetic fields, causing their signals to resonate at slightly different frequencies. This results in broad, asymmetric peaks and can degrade the baseline.[14][15]

    • Expert Insight: Shimming is a crucial step for every sample. Factors like sample volume, solvent, and tube placement all affect the field homogeneity.[12] While automated shimming routines are powerful, manual optimization of the lower-order shims (like Z1, Z2) can often yield significant improvements in lineshape and resolution.

ParameterRecommended SettingRationale & Causality
Solvent D₂OPolar solvent appropriate for the polar analyte; avoids a large protonated solvent signal.[1][7]
Concentration 1-5 mg / 0.6-0.7 mLBalances good signal-to-noise with avoiding viscosity-induced line broadening.[1]
Receiver Gain (RG) Auto-set, then reduce by 2-4 unitsPrevents FID clipping, which is a major cause of baseline roll and peak distortion.[9][10]
Shimming Perform for every sampleCrucial for achieving a homogeneous magnetic field, which is necessary for sharp peaks and a flat baseline.[13][15]
Acquisition Time (AQ) ~2-3 secondsShould be long enough for the FID to decay fully into the noise, preventing truncation artifacts ("sinc wiggles").[9]
Relaxation Delay (D1) 1-5 secondsAllows for nearly complete T1 relaxation between scans, ensuring quantitative accuracy and preventing signal saturation.[16]
Q4: My FID looks good, but the baseline is still distorted after Fourier transform. How can I fix this with data processing?

If the raw data (the FID) is of high quality, the problem lies in how it was processed. The two key steps are phase correction and baseline correction.

  • Improper Phasing: After Fourier transformation, the spectrum has a phase error that must be corrected. This requires adjusting two parameters: the zero-order phase (frequency-independent) and the first-order phase (frequency-dependent).[5] An incorrectly phased spectrum will always have a rolling or distorted baseline.[2]

    • Expert Insight: Phasing should always be done manually for high-quality results. Automated phasing routines can struggle, especially with complex spectra or those with significant baseline issues. A correctly phased peak should be perfectly symmetrical with the baseline flat on both sides.[16]

  • Baseline Correction Algorithms: Baseline distortions are often caused by the corruption of the very first few data points of the FID, which can be due to factors like acoustic ringing or pulse breakthrough.[17][18][19] After phasing, a final baseline correction can be applied. Modern software offers several algorithms:

    • Polynomial Fit: Fits the baseline to a polynomial function (e.g., 5th order) and subtracts it. This works well for simple curves but can be poor for complex distortions.[19][20]

    • Whittaker Smoother: A more advanced algorithm that is often very effective at finding the true baseline even in crowded spectra.[20][21]

    • Expert Insight: Baseline correction should be the final step in processing, performed after Fourier transformation and phasing.[20] Be cautious when applying these algorithms, as an overly aggressive correction can distort or remove very broad, real signals. Always visually inspect the "corrected" baseline that the software proposes before applying it.[20]

  • Fourier Transform: Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to the FID and perform the Fourier transform.

  • Manual Phase Correction:

    • Enter the manual phase correction mode in your software.

    • Select a large, well-resolved peak on one side of the spectrum. Adjust the zero-order phase (PH0) until this peak is perfectly symmetrical and the baseline on either side is level.

    • Move to a peak on the far opposite side of the spectrum. Adjust the first-order phase (PH1) until this peak is also correctly phased.

    • Iterate between adjusting PH0 and PH1 until all peaks across the spectrum are correctly phased and the overall baseline is as flat as possible.[5]

  • Apply Baseline Correction Algorithm:

    • Access the baseline correction tool.

    • Select an appropriate algorithm, such as the Whittaker Smoother.[20][21]

    • Allow the software to automatically detect signal-free regions, or manually define them if needed.

    • Apply the correction and visually inspect the result to ensure that no real signals have been distorted.

References

  • NMR Data Processing. eMagRes, John Wiley & Sons, Ltd. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Baseline Correction. Stanford University NMR Facility. [Link]

  • Sample Preparation and Data Analysis for NMR-Based Metabolomics. Methods in Molecular Biology. [Link]

  • A new general-purpose fully automatic baseline-correction procedure for 1D & 2D NMR data. Journal of Magnetic Resonance. [Link]

  • Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. BMC Bioinformatics. [Link]

  • Adjusting NMR Gain Settings for Enhanced Signal Interpretation. Signals & Spectral Insights. [Link]

  • Baseline Correction. UCSB Chemistry and Biochemistry NMR Facility. [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A. [Link]

  • ShimNet: A Neural Network for Postacquisition Improvement of NMR Spectra Distorted by Magnetic-Field Inhomogeneity. The Journal of Physical Chemistry B. [Link]

  • 2,3-Dihydroxybutanedioic Acid. PubChem, National Center for Biotechnology Information. [Link]

  • The Consequences of Setting the Receiver Gain Too High. The NMR Blog. [Link]

  • NMR Basics. University of Ottawa NMR Facility. [Link]

  • Basic NMR Concepts. Boston University Chemical Instrumentation Center. [Link]

  • Wavy baseline in carbon NMR. Chemistry Stack Exchange. [Link]

  • A quick diagnostic test for NMR receiver gain compression. Magnetic Resonance in Chemistry. [Link]

  • Baseline Correction with Mnova. Mestrelab Research. [Link]

  • 2D Baseline Correction. Stanford University NMR Facility. [Link]

  • SHIMMING. Queen's University Department of Chemistry. [Link]

  • Paramagnetic NMR. University of Illinois Urbana-Champaign. [Link]

  • Shimming an NMR Magnet. University of Iowa. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis Corp. [Link]

  • Introduction to NMR part 2. MIT Department of Chemistry. [Link]

  • Sample Preparation and Data Analysis for NMR-Based Metabolomics. PubMed. [Link]

  • Shimming an NMR Magnet. University of Illinois. [Link]

  • MY Baseline Corrector: Tutorial. CEMHTI-CNRS. [Link]

  • Sample Prepar
  • About paramagnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. NMR Spectroscopy Research Group. [Link]

  • Basic Practical NMR Concepts. Michigan State University Department of Chemistry. [Link]

  • Paramagnetic NMR in drug discovery. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica. [Link]

  • A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. World Journal of Chemical Education. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Reducing Agents in Assays: Dihydroxytartaric Acid vs. Ascorbic Acid

Introduction In the landscape of biochemical and analytical assays, the choice of a reducing agent is a critical decision that can profoundly impact experimental outcomes. These reagents are fundamental to a wide array o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of biochemical and analytical assays, the choice of a reducing agent is a critical decision that can profoundly impact experimental outcomes. These reagents are fundamental to a wide array of applications, from quantifying antioxidant capacity to preventing the degradation of sensitive molecules and facilitating specific redox-based detection mechanisms. Among the many options available, L-ascorbic acid (Vitamin C) has long been the gold standard, celebrated for its potent reducing capabilities and its role as a benchmark in antioxidant research.

However, the scientific community continuously seeks alternatives that may offer advantages in stability, reactivity, or specificity. One such alternative is 2,3-Dihydroxybut-2-enedioic acid, commonly known as dihydroxytartaric acid or dihydroxyfumaric acid (DHF). Structurally analogous to ascorbic acid, DHF possesses a similar ene-diol functional group that imparts strong reducing properties.[1][2]

This in-depth guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive, evidence-based comparison of dihydroxytartaric acid (DHF) and ascorbic acid as reducing agents. Moving beyond a simple list of properties, we will delve into the mechanistic underpinnings of their reactivity, present supporting experimental data, and offer field-proven insights into the practicalities of their use, enabling you to make an informed and validated choice for your specific assay needs.

Chemical Structure and Mechanism of Action: The Tale of the Ene-diol

The reducing power of both ascorbic acid and DHF is rooted in the same chemical feature: an ene-diol group, where two hydroxyl groups are attached to a carbon-carbon double bond. This configuration is exceptionally prone to oxidation, making it an excellent electron donor.

Ascorbic Acid is a water-soluble ketolactone that readily undergoes a two-step, one-electron oxidation.[3] It first donates an electron to form the relatively stable and unreactive ascorbate radical (also called monodehydroascorbate).[4] This radical can then donate a second electron to form dehydroascorbic acid (DHA).[3] This ability to donate electrons sequentially makes ascorbic acid a versatile reducing agent and a potent scavenger of free radicals.[5][6]

Dihydroxytartaric Acid (DHF) , like ascorbic acid, leverages its ene-diol structure to act as a powerful reductant.[1] In solution, it exists in an equilibrium between its enolic and keto tautomeric forms.[1] The enolic form is responsible for its ability to reduce oxidized species and scavenge radicals, a property that has been noted in applications such as winemaking to prevent the oxidation of polyphenols.[7] The structural similarity to ascorbic acid means it follows a comparable pathway of electron donation to neutralize oxidizing agents.[2][8]

Structures cluster_Ascorbic L-Ascorbic Acid cluster_DHF Dihydroxytartaric Acid (DHF) Ascorbic_Acid label_Ascorbic C₆H₈O₆ DHF label_DHF C₄H₄O₆

Caption: Chemical structures of L-Ascorbic Acid and Dihydroxytartaric Acid (DHF).

The core mechanism for both molecules involves the donation of hydrogen atoms or electrons from the ene-diol group to an oxidizing agent (R), such as a free radical or a metal ion.

Redox_Mechanism reductant Reducing Agent (Ascorbic Acid or DHF) Ene-diol form oxidant Oxidizing Agent (R) (e.g., DPPH•, Fe³⁺) product Oxidized Product (e.g., DHA) Keto form reductant->product Donates 2e⁻ + 2H⁺ (Oxidized) reduced_product Reduced Product (RH) (e.g., DPPH-H, Fe²⁺) oxidant->reduced_product Accepts 2e⁻ + 2H⁺ (Reduced)

Caption: Generalized electron donation mechanism for ene-diol reducing agents.

Performance Comparison in Common Assays

The efficacy of a reducing agent is best evaluated in the context of specific, widely used assays. The most common assays are based on either electron transfer (ET) or hydrogen atom transfer (HAT) mechanisms.[9][10]

Radical Scavenging Assays (DPPH, ABTS)

These assays measure the ability of an antioxidant to scavenge stable free radicals.

  • Ascorbic Acid: It is a universally recognized standard in both DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[11] Its high reactivity allows for rapid quenching of the radical, resulting in a color change that is easily measured spectrophotometrically. Numerous protocols are standardized using ascorbic acid, making it a reliable benchmark for comparing the activity of unknown compounds.[12][13]

  • Dihydroxytartaric Acid (DHF): Studies have confirmed that DHF is also a potent scavenger of DPPH and ABTS radicals, with its activity attributed to the same ene-diol moiety responsible for ascorbic acid's efficacy.[1][8] Some research suggests that DHF and its derivatives exhibit significant antioxidant activity, comparable to other known antioxidants.[2][14] However, it is not used as a primary standard, and direct quantitative comparisons to ascorbic acid under identical conditions are scarce in the literature. One study noted that binary mixtures of DHF and ascorbic acid can produce synergistic antioxidant effects.[2]

Metal Ion Reduction Assays (FRAP, CUPRAC)

These assays quantify antioxidant power by measuring the reduction of a metal ion complex.

  • Ascorbic Acid: In the Ferric Reducing Antioxidant Power (FRAP) assay, ascorbic acid efficiently reduces the Fe(III)-TPTZ complex to the blue-colored Fe(II)-TPTZ complex.[15] Similarly, in the Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay, it reduces Cu(II) to Cu(I).[9] Its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) is a key aspect of its biological function and a potential liability, as this can fuel the pro-oxidant Fenton reaction in the presence of hydrogen peroxide.[3][16]

  • Dihydroxytartaric Acid (DHF): DHF also possesses strong metal-reducing capabilities. Its history is intrinsically linked to the Fenton reaction, as it was the product identified by Henry Fenton when he first oxidized tartaric acid with H₂O₂ and an iron catalyst. This demonstrates its interaction within an iron-based redox system. While less commonly used in standardized assays like FRAP, its pronounced reduction properties are well-acknowledged, particularly in contexts like food chemistry where it can reduce oxidized metal-polyphenol complexes.[7]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of both compounds. Note that direct comparisons of assay performance (e.g., IC₅₀ values) are challenging to tabulate from disparate sources due to variations in experimental conditions.

PropertyL-Ascorbic AcidDihydroxytartaric Acid (DHF)
IUPAC Name (5R)-[(1S)-1,2-Dihydroxyethyl]-3,4-dihydroxyfuran-2(5H)-one2,3-Dihydroxybut-2-enedioic acid
Molecular Formula C₆H₈O₆C₄H₄O₆
Molar Mass 176.12 g/mol [6]148.07 g/mol
pKa Values pKa₁ = 4.10, pKa₂ = 11.6[6][17]Not well-documented, but expected to be acidic.
Mechanism Electron/Hydrogen Atom Donor[4]Electron/Hydrogen Atom Donor[1][2]
Common Assays DPPH, ABTS, FRAP, CUPRAC (Used as a standard)[11][12][15]DPPH, ABTS (Used as a test compound)[1][8]
Key Advantage Well-characterized, universally accepted standard, low cost.Potent reducing agent with similar mechanism to ascorbic acid.
Key Disadvantage Poor stability in solution, especially at neutral/alkaline pH.[18][19]Very poor stability in aerobic and acidic solutions.[1][7]

Practical Considerations: The Deciding Factors

For the laboratory professional, theoretical performance is only part of the equation. Practical considerations such as stability, cost, and availability are often the deciding factors.

  • Stability: This is the most critical differentiator.

    • Ascorbic Acid: The instability of ascorbic acid in aqueous solutions is well-documented. It is susceptible to oxidation, a process accelerated by increased pH, temperature, light, and the presence of catalytic metal ions.[17][19] For quantitative assays, fresh solutions are mandatory, and it is most stable under acidic conditions (pH < 4).[18][20]

    • Dihydroxytartaric Acid (DHF): DHF is even more unstable. It decomposes readily in aerobic conditions and is prone to decarboxylation in acidic media, which limits its practical utility as a reliable, storable reagent.[1][7] This inherent instability makes it difficult to prepare accurate standard solutions and presents a significant barrier to its routine use in quantitative assays.

  • Cost and Availability:

    • Ascorbic Acid: As a bulk-produced vitamin, ascorbic acid is inexpensive, widely available from numerous suppliers in high purity, and a staple in every research lab.

    • Dihydroxytartaric Acid (DHF): DHF is a specialty chemical. It is significantly more expensive and is not as readily available as ascorbic acid, often requiring synthesis or sourcing from a limited number of chemical suppliers.

  • Standardization and Trustworthiness:

    • Ascorbic Acid: It is an established and trusted standard for antioxidant capacity assays. Its performance is the benchmark against which new compounds are measured, lending a high degree of confidence and comparability to results.

    • Dihydroxytartaric Acid (DHF): DHF is not recognized as a standard. Data generated using DHF would be difficult to compare with the vast body of literature that relies on ascorbic acid or Trolox as standards.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a self-validating system for assessing the reducing capacity of a test compound (e.g., DHF) against the ascorbic acid standard.

DPPH_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_analysis 3. Data Analysis prep1 Prepare 0.1 mM DPPH Solution in Methanol (Store in dark) prep2 Prepare 1 mg/mL Ascorbic Acid Stock Solution (Standard) prep3 Prepare 1 mg/mL DHF Stock Solution (Test) prep4 Create Serial Dilutions of Standard and Test Compounds step1 Add 100 µL of each dilution to separate wells step2 Add 100 µL of DPPH solution to all wells step1->step2 step3 Incubate in dark (Room Temp, 30 min) step2->step3 analysis1 Measure Absorbance at 517 nm analysis2 Calculate % Inhibition: [(Abs_control - Abs_sample) / Abs_control] * 100 analysis1->analysis2 analysis3 Plot % Inhibition vs. Concentration and determine IC₅₀ value analysis2->analysis3 cluster_prep cluster_prep cluster_assay cluster_assay cluster_prep->cluster_assay cluster_analysis cluster_analysis cluster_assay->cluster_analysis

Caption: Standard workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C. It should be prepared fresh for optimal results.[12]

    • Ascorbic Acid Standard (1 mg/mL): Accurately weigh 10 mg of L-ascorbic acid and dissolve it in 10 mL of methanol. Prepare this solution immediately before use.[21]

    • DHF Test Solution (1 mg/mL): Accurately weigh 10 mg of DHF and dissolve it in 10 mL of methanol. Prepare this solution immediately before use.

    • Serial Dilutions: From the stock solutions, prepare a series of working concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) for both ascorbic acid and DHF using methanol as the diluent.

  • Assay Procedure (96-well plate format):

    • Control: Add 100 µL of methanol and 100 µL of the DPPH solution to several wells. This represents 0% inhibition.

    • Samples: Add 100 µL of each dilution of ascorbic acid and DHF to their respective wells.

    • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all sample wells.

    • Incubation: Mix gently and incubate the plate in complete darkness at room temperature for 30 minutes.[12]

  • Measurement and Analysis:

    • Measure the absorbance of all wells at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the % Inhibition against the concentration for both ascorbic acid and DHF.

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) for each compound from the respective plots. A lower IC₅₀ value indicates higher antioxidant activity.

Conclusion and Recommendations

Both dihydroxytartaric acid and ascorbic acid are potent reducing agents, a capability conferred by their shared ene-diol chemical structure. They are effective radical scavengers and metal ion reductants, making them theoretically suitable for a wide range of assays.

However, for the practicing scientist, the choice is clear. Ascorbic acid remains the superior and recommended reducing agent for the vast majority of applications. Its position as a universally accepted analytical standard, combined with its low cost and ready availability, ensures that experimental results are reliable, reproducible, and comparable across the scientific literature. While its solution instability is a known drawback, the protocols to manage it (i.e., using fresh, acidic solutions) are well-established.

Dihydroxytartaric acid (DHF) , while mechanistically fascinating and a powerful reductant in its own right, is hampered by severe practical limitations. Its profound instability in solution, higher cost, and lack of status as a recognized standard make it an impractical choice for routine quantitative assays. Its use is better suited for specific research investigations into its unique chemical properties or where its structural differences from ascorbic acid are the subject of study.

References

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Comparative

Validating the purity of 2,3-Dihydroxybut-2-enedioic acid hydrate using mass spectrometry

Validating the Purity of 2,3-Dihydroxybut-2-enedioic Acid Hydrate: A Mass Spectrometry Comparison Guide As drug development and synthetic biology advance, the demand for highly pure endogenous metabolites and organic bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of 2,3-Dihydroxybut-2-enedioic Acid Hydrate: A Mass Spectrometry Comparison Guide

As drug development and synthetic biology advance, the demand for highly pure endogenous metabolites and organic building blocks has surged. 2,3-Dihydroxybut-2-enedioic acid hydrate—commonly known as dihydroxyfumaric acid hydrate (DHFA)—is a critical C4-dicarboxylic acid used in the biosynthesis of sugars, uronic acids, and complex heterocyclic synthons.

However, validating the purity of DHFA presents a unique analytical challenge. Its highly polar nature, coupled with an enediol moiety flanked by two carboxylic acids, makes it exceptionally thermally labile. As a Senior Application Scientist, I have evaluated multiple analytical platforms for DHFA purity assessment. This guide objectively compares Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), Gas Chromatography-Mass Spectrometry (GC-MS), and HPLC-UV, providing the mechanistic rationale and self-validating protocols necessary to achieve rigorous purity confirmation.

The Chemical Complexity of DHFA and Analytical Causality

To select the correct analytical tool, we must first understand the molecule's behavior under analytical conditions. DHFA (C₄H₄O₆) possesses four active protons (two hydroxyl, two carboxyl groups).

  • Thermal Lability: DHFA is highly susceptible to thermal decarboxylation. When exposed to high temperatures (such as those in a GC inlet), it rapidly degrades into dihydroxyacetone and its derivatives[1]. Therefore, analytical techniques requiring heat vaporization inherently risk generating false impurity profiles (artifacts).

  • Ionization Dynamics: The dual carboxylic acid groups make DHFA highly acidic. In mass spectrometry, this drives exceptional ionization efficiency in negative electrospray ionization (ESI-) , yielding a robust [M-H]- precursor ion at m/z 146.9935[2].

  • Chromatographic Retention: Because DHFA is highly water-soluble and polar, traditional C18 reverse-phase chromatography often results in poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) or aqueous-compatible C18 columns (e.g., Waters Acquity UPLC BEH C18) are required to prevent the analyte from eluting in the void volume[3].

Comparative Performance of Analytical Platforms

The table below summarizes the quantitative and qualitative performance metrics of the three primary analytical platforms used for DHFA purity validation.

Analytical PlatformIonization / DetectionSample PreparationSensitivity (LOD)Structural SpecificityArtifact Risk
LC-ESI-HRMS (Recommended)Negative ESI ([M-H]-)Aqueous Dilution< 1 ng/mLVery High (Exact Mass < 5 ppm)Low (Ambient Temp)
GC-MS (Alternative)Electron Impact (EI, 70 eV)Lyophilization + BSTFA Silylation~ 10–50 ng/mLHigh (EI Fragmentation Library)High (Thermal Decarboxylation)
HPLC-UV (Routine)UV Absorbance (210 nm)Aqueous Dilution~ 1 µg/mLLow (Retention Time Only)Low (Ambient Temp)

The Verdict: While GC-MS is a staple for organic acid analysis, the mandatory derivatization and high-temperature inlet conditions induce thermal degradation of DHFA. LC-ESI-HRMS is the gold standard for this compound, as it allows for direct injection of the intact molecule under soft ionization conditions, preserving the true purity profile of the bulk material.

Analytical Workflow & Decision Matrix

The following diagram illustrates the mechanistic workflow and causality behind the analytical outcomes for DHFA.

Analytical_Workflow Sample 2,3-Dihydroxybut-2-enedioic Acid (Highly Polar, Thermally Labile) PrepLC Aqueous/MeOH Extraction (Direct Injection) Sample->PrepLC PrepGC BSTFA Derivatization (Silylation Required) Sample->PrepGC PrepHPLC Aqueous Buffer Dilution (Direct Injection) Sample->PrepHPLC LCMS LC-ESI-HRMS (Recommended) ResultLC Exact Mass[M-H]- 146.9935 High Structural Specificity LCMS->ResultLC GCMS GC-MS (Alternative) ResultGC TMS-Derivatives Risk of Thermal Decarboxylation GCMS->ResultGC HPLC HPLC-UV (Routine) ResultHPLC UV Absorbance Low Structural Specificity HPLC->ResultHPLC PrepLC->LCMS PrepGC->GCMS PrepHPLC->HPLC

Figure 1: Analytical workflow comparison for the purity validation of 2,3-Dihydroxybut-2-enedioic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include internal checks to validate the system's performance and rule out false positives/negatives.

Protocol A: LC-ESI-HRMS Purity Validation (The Gold Standard)

This method utilizes soft ionization to prevent analyte degradation, providing an accurate representation of the sample's purity.

Step 1: Sample Preparation & Internal Standard Spiking

  • Accurately weigh 1.0 mg of DHFA hydrate and dissolve in 1.0 mL of LC-MS grade Water:Methanol (50:50, v/v) to create a 1 mg/mL stock.

  • Self-Validation Check: Spike the working solution (diluted to 1 µg/mL) with an isotopically labeled internal standard (e.g., Succinic acid-d4) at 100 ng/mL. This validates that any signal suppression observed is due to matrix effects, not instrument failure.

Step 2: Chromatographic Separation

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent HILIC column.

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 1% B (hold 1 min to retain the polar DHFA), ramp to 50% B over 5 minutes. Flow rate: 0.3 mL/min.

Step 3: HRMS Acquisition

  • Ionization: Negative ESI. Capillary voltage: 2.5 kV. Desolvation temp: 350°C.

  • Detection: Acquire full scan MS (m/z 50–500) at 60,000 resolution. Extract the exact mass for DHFA ([M-H]- = 146.9935) with a mass tolerance window of ± 5 ppm.

Step 4: System Suitability & Purity Calculation

  • Inject a solvent blank prior to the sample. Validation: The blank must show an integrated area of <0.1% of the target analyte signal to rule out carryover.

  • Calculate purity by dividing the peak area of DHFA by the total peak area of all integrated signals in the chromatogram (excluding the internal standard and system peaks).

Protocol B: GC-MS Analysis (The Derivatization Route)

If LC-MS is unavailable, GC-MS can be used, provided the analyst carefully controls for derivatization artifacts. Because DHFA is non-volatile, it must undergo silylation using BSTFA[4].

Step 1: Lyophilization & Protection

  • Transfer 50 µL of the aqueous DHFA sample to a glass GC vial and dry completely under a gentle stream of ultra-pure nitrogen. Moisture strictly inhibits silylation.

  • Add 40 µL of Methoxyamine HCl (20 mg/mL in pyridine). Incubate at 37°C for 90 minutes. Causality: This step protects any transient keto-tautomers from decarboxylating during the subsequent heating phase.

Step 2: Silylation

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS.

  • Incubate at 70°C for 60 minutes to yield the tetra-TMS derivative.

Step 3: GC-MS Acquisition

  • Injection: 1 µL, Splitless mode. Inlet temperature: 250°C.

  • Separation: DB-5MS column (30 m × 0.25 mm × 0.25 µm). Oven program: 70°C (hold 2 min), ramp at 10°C/min to 280°C.

  • Self-Validation Check: Monitor the chromatogram for dihydroxyacetone-TMS derivatives. If these peaks exceed 5% of the total area, the inlet temperature is causing thermal artifacting, and the inlet heat must be reduced to 220°C.

Conclusion

For the rigorous purity validation of 2,3-Dihydroxybut-2-enedioic acid hydrate, LC-ESI-HRMS operating in negative ion mode is the unequivocally superior methodology. It bypasses the thermal lability issues inherent to the molecule, requires minimal sample preparation, and provides unambiguous structural confirmation via exact mass (m/z 146.9935). While GC-MS can be utilized through careful BSTFA derivatization, analysts must remain vigilant against thermal decarboxylation artifacts that can artificially skew the purity profile.

References

  • Fialho, D. M., et al. "Exploratory Experiments on the Chemistry of the “Glyoxylate Scenario”: Formation of Ketosugars from Dihydroxyfumarate." Journal of the American Chemical Society, 2012.[Link]

  • National Center for Biotechnology Information. "Dihydroxyfumaric acid | C4H4O6 | CID 54678503." PubChem Database, 2024.[Link]

  • Szulc, J., et al. "Direct 3D Mass Spectrometry Imaging Analysis of Environmental Microorganisms." Molecules, MDPI, 2025.[Link]

  • Singh, A., et al. "Tissue/Biofluid Specific Molecular Cartography of Leishmania donovani Infected BALB/c Mice: Deciphering Systemic Reprogramming." Frontiers in Cellular and Infection Microbiology, 2021.[Link]

Validation

Comparative analysis of 2,3-Dihydroxybut-2-enedioic acid;hydrate and dihydroxymaleic acid

As a Senior Application Scientist navigating the complex landscape of organic acids in drug development and biochemical formulations, one frequently encounters nomenclature that obscures chemical reality. The comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of organic acids in drug development and biochemical formulations, one frequently encounters nomenclature that obscures chemical reality. The comparison between 2,3-Dihydroxybut-2-enedioic acid hydrate and dihydroxymaleic acid is a classic example of historical naming conventions clashing with modern stereochemical understanding[1].

While chemical catalogs often list these as distinct entities, they represent the trans (E) and cis (Z) geometric isomers of the exact same connectivity, respectively[2][3]. This guide deconstructs their physicochemical differences, thermodynamic stability, and practical applications, providing researchers with a definitive framework for selecting the correct compound for antioxidant assays, metal chelation, and formulation stability.

Stereochemical Reality & Thermodynamic Stability

The compound 2,3-dihydroxybut-2-enedioic acid contains a central carbon-carbon double bond with two hydroxyl and two carboxyl groups. This structure permits two geometric isomers:

  • Dihydroxymaleic Acid (DHM): The cis (Z) isomer.

  • Dihydroxyfumaric Acid (DHF): The trans (E) isomer.

The Historical Misnomer

When first synthesized by Fenton in 1894 via the oxidation of tartaric acid, the product was assumed to be the cis-form and was named "dihydroxymaleic acid"[1]. However, in 1953, Hartree definitively proved that the crystalline solid and its stable aqueous solutions exist exclusively as the trans-isomer—dihydroxyfumaric acid [4].

Today, when researchers purchase "2,3-Dihydroxybut-2-enedioic acid hydrate," they are acquiring the thermodynamically stable dihydroxyfumaric acid hydrate []. True dihydroxymaleic acid (the cis-isomer) is highly unstable due to steric hindrance and electrostatic repulsion between the adjacent bulky carboxylate groups, rapidly isomerizing or degrading in standard conditions.

Furthermore, in aqueous solutions, the stable trans-isomer undergoes keto-enol tautomerization, existing as an equilibrium mixture of approximately 80% enediol and 20% keto forms[1].

Physicochemical Data Comparison

To facilitate formulation decisions, the following table summarizes the quantitative and structural distinctions between the commercially viable hydrate and the theoretical/historical cis-isomer.

Property2,3-Dihydroxybut-2-enedioic acid hydrate (DHF Hydrate)Dihydroxymaleic acid (DHM)
IUPAC Name (E)-2,3-dihydroxybut-2-enedioic acid hydrate(Z)-2,3-dihydroxybut-2-enedioic acid
Stereochemistry Trans (E-isomer)Cis (Z-isomer)
CAS Number 199926-38-0[]526-84-1[2]
Molecular Weight 166.09 g/mol (Hydrate)148.07 g/mol (Anhydrous)[2]
Thermodynamic Stability Highly stable (Global minimum energy state)Unstable (High steric strain)
Tautomeric State (Aq) ~80% Enediol / ~20% Keto[1]Rapidly isomerizes to trans or degrades
Primary Application Antioxidant, Wine preservative, Chelator[1][6]Historical literature reference[4]

Mechanistic Pathways & Logical Relationships

The biochemical utility of 2,3-dihydroxybut-2-enedioic acid lies in its structural similarity to ascorbic acid (Vitamin C). Both feature an enediol moiety that makes them potent radical scavengers and reducing agents[6]. The diagram below illustrates the metabolic origin, tautomerization, and oxidation pathway of this critical acid.

G Tartaric Tartaric Acid (Precursor) DHF Dihydroxyfumaric Acid (Trans-Isomer, Stable) Tartaric->DHF Dehydrogenation (NAD+ / Fe2+) DHM Dihydroxymaleic Acid (Cis-Isomer, Unstable) DHF->DHM Geometric Isomerization (Theoretical) Enediol Enediol-Tautomer (80% in Solution) DHF->Enediol Aqueous Dissolution Keto Keto-Tautomer (20% in Solution) Enediol->Keto Tautomerization (Equilibrium) DKS Diketosuccinic Acid (Oxidation Product) Enediol->DKS Oxidation (DHF Oxidase / O2)

Metabolic oxidation and tautomerization pathway of 2,3-dihydroxybut-2-enedioic acid.

Self-Validating Experimental Protocols

To objectively measure the performance of 2,3-Dihydroxybut-2-enedioic acid hydrate in your formulations, you must employ self-validating experimental designs. The following protocols ensure that environmental variables (like pH-induced tautomeric shifts) do not confound your data.

Protocol 1: Kinetic Analysis of Antioxidant Capacity via DPPH Assay

Objective: Quantify the radical scavenging kinetics of DHF hydrate against a known standard. Causality Rationale: The enediol group's ability to donate hydrogen atoms is highly pH-dependent. We utilize a buffered methanol system to lock the ionization state, ensuring the kinetics reflect true chemical reactivity rather than solvent-induced pH drifting.

  • System Validation Check: Prepare a 100 µM solution of Ascorbic Acid (Vitamin C) as a positive control. If the Ascorbic Acid fails to reduce the DPPH absorbance by >90% within 30 minutes, discard the DPPH stock as it has degraded.

  • Reagent Preparation: Dissolve 0.1 mM 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol. Store in an amber flask to prevent photo-degradation.

  • Buffer Integration: Prepare a 50 mM Citrate-Phosphate buffer at pH 3.5. Why pH 3.5? This mimics enological (wine) conditions where DHF is most commonly applied as a preservative[1].

  • Sample Preparation: Dissolve 2,3-Dihydroxybut-2-enedioic acid hydrate in the pH 3.5 buffer to create a concentration gradient (10 µM to 100 µM).

  • Reaction Initiation: In a 96-well plate, mix 100 µL of the sample with 100 µL of the DPPH methanolic solution.

  • Spectrophotometric Monitoring: Immediately read the absorbance at 515 nm using a microplate reader at 25°C. Take readings every 1 minute for 30 minutes.

  • Data Analysis: Calculate the IC50​ (concentration required to scavenge 50% of the radicals). DHF hydrate typically exhibits an IC50​ comparable to ascorbic acid due to the identical enediol pharmacophore[6].

Protocol 2: NMR Verification of Keto-Enol Tautomerization

Objective: Confirm the structural integrity and tautomeric ratio of the purchased compound. Causality Rationale: Because DHF readily oxidizes to diketosuccinic acid in the presence of oxygen and transition metals[1], NMR samples must be prepared in metal-free, degassed solvents to observe the true tautomeric equilibrium without oxidative degradation artifacts.

  • System Validation Check: Run a blank D2​O spectrum to ensure no residual HDO peak suppression artifacts interfere with the region of interest (3.0 - 5.0 ppm).

  • Solvent Preparation: Degas 99.9% D2​O by bubbling with ultra-pure Argon for 15 minutes.

  • Sample Dissolution: Dissolve 10 mg of 2,3-Dihydroxybut-2-enedioic acid hydrate in 0.6 mL of the degassed D2​O directly inside an argon-flushed glovebox.

  • Acquisition: Acquire 13C NMR spectra at 298 K.

  • Interpretation:

    • The enediol form (trans-isomer) will present distinct sp2 hybridized carbon peaks around 130-140 ppm.

    • The keto form will present sp3 hybridized carbons and distinct carbonyl peaks >170 ppm.

    • Integration of these signals will confirm the ~80:20 (enediol:keto) ratio characteristic of stable dihydroxyfumaric acid[1].

Application Landscape in Drug Development & Biochemistry

Understanding the true nature of this compound unlocks several advanced applications:

  • Nitrosamine Inhibition: In pharmaceutical formulations and food science, DHF hydrate is a superior scavenger of nitrites, significantly inhibiting the formation of carcinogenic N-nitrosamines[6].

  • High-Temperature Acidizing (Chelation): In industrial and petroleum engineering, the structural geometry of the trans-isomer allows it to act as an effective chelating agent for iron ( Fe3+ ), preventing precipitation in high-temperature environments where standard chelators like EDTA fail or degrade[7].

  • Biomimetic Reductant: Because it is a natural intermediate in the tartaric acid transformation cycle[1], DHF hydrate is utilized in biomimetic syntheses to reduce metal catalysts without introducing toxic synthetic reductants.

References

  • PubChem Compound Summary for CID 54677927, Dihydroxymaleic acid. National Center for Biotechnology Information. Available at:[Link]

  • PubChem Compound Summary for CID 54678503, Dihydroxyfumaric acid. National Center for Biotechnology Information. Available at:[Link]

  • Occurrence and chemistry of dihydroxyfumaric acid. Chemistry Journal of Moldova. Available at:[Link]

  • On the Configuration of the So-called Dihydroxymaleic Acid. Journal of the American Chemical Society (1953). Available at:[Link]

  • Observations on the antioxidant activity of novel dihydroxyfumaric acid derivatives. Chemistry Journal of Moldova. Available at:[Link]

  • DFT Study of Geometric Isomerization and Keto–Enol Tautomerization of Dihydroxyfumaric Acid. Studia Universitatis Babes-Bolyai Chemia. Available at: [Link]

  • New Retarded Acid System for High Temperature Applications: An Efficient Alternative to Emulsified and Viscosified Acid Systems. ResearchGate. Available at:[Link]

Sources

Comparative

The Analytical Challenge: Validating Quantification Methods for Dihydroxyfumaric Acid Hydrate in Biological Matrices

Introduction: The Dual Nature of Dihydroxyfumaric Acid 2,3-Dihydroxybut-2-enedioic acid;hydrate, commonly known as dihydroxyfumaric acid (DHF), is a highly reactive, short-chain keto acid and an intermediate in the tarta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dual Nature of Dihydroxyfumaric Acid

2,3-Dihydroxybut-2-enedioic acid;hydrate, commonly known as dihydroxyfumaric acid (DHF), is a highly reactive, short-chain keto acid and an intermediate in the tartaric acid metabolic pathway[1]. In biological systems, DHF exhibits amphoteric reactivity—it can act as both a potent antioxidant and a pro-oxidant[2]. While it is a known scavenger of reactive oxygen species (ROS), DHF also rapidly auto-oxidizes in aqueous solutions at physiological pH, generating superoxide radicals ( O2∙−​ ), hydrogen peroxide ( H2​O2​ ), and ultimately converting into diketosuccinic acid[3].

Recently, DHF has gained attention in metabolomics as a potential biomarker for rheumatic diseases, including osteoarthritis and rheumatoid arthritis, where its systemic levels fluctuate in response to oxidative stress and inflammation[4][5]. However, quantifying DHF in complex biological matrices (e.g., plasma, serum, or cell lysates) presents a severe analytical challenge. Its extreme instability means that without immediate metabolic quenching, endogenous DHF will degrade before it ever reaches the detector.

DHF_Oxidation DHF Dihydroxyfumaric Acid (DHF) Oxidation Auto-oxidation / Enzymatic Catalysis DHF->Oxidation O2 Superoxide Superoxide Radical (O2•-) Oxidation->Superoxide 1e- reduction Diketosuccinic Diketosuccinic Acid Oxidation->Diketosuccinic Oxidized product H2O2 Hydrogen Peroxide (H2O2) Superoxide->H2O2 SOD / Spontaneous

Fig 1: Mechanistic pathway of DHF auto-oxidation and reactive oxygen species (ROS) generation.

Comparative Analysis of Quantification Methods

Selecting the correct analytical platform requires balancing sensitivity, specificity, and the ability to handle complex biological matrices. Below is an objective comparison of the primary methods used for DHF analysis.

Spectrophotometric Assays (Stopped-Flow DPPH)

Spectrophotometric methods measure the rapid kinetics of DHF interacting with free radicals (like DPPH)[6].

  • The Causality: Because DHF reacts with DPPH in a matter of minutes, traditional spectrophotometry is too slow. Stopped-flow techniques are required to capture the kinetic decay.

  • Limitation: This method measures total antioxidant capacity, not DHF specifically. In biological samples, overlapping absorbances from ascorbic acid and glutathione make baseline DHF quantification impossible.

HPLC-UV / DAD

High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) is frequently used in food chemistry and formulation stability testing[7].

  • The Causality: DHF absorbs UV light due to its conjugated enol structure. However, biological matrices contain thousands of UV-absorbing metabolites, leading to severe chromatographic interference.

  • Limitation: Lacks the trace-level sensitivity required for human plasma.

GC-MS (Gas Chromatography-Mass Spectrometry)

GC-MS is a staple in broad-spectrum metabolomics[8].

  • The Causality: DHF is highly polar and non-volatile, requiring extensive chemical derivatization (e.g., using Methoxyamine HCl and BSTFA) to become volatile enough for the GC column[8].

  • Limitation: The high temperatures required for GC vaporization often cause thermal degradation of the DHF-derivative, leading to poor reproducibility.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

LC-MS/MS operating in negative electrospray ionization (ESI) mode is the gold standard for DHF quantification[1][9].

  • The Causality: As a dicarboxylic acid, DHF readily loses a proton to form a stable anion ( [M−H]− ). By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), LC-MS/MS filters out matrix noise, achieving sub-nanogram sensitivity without the need for thermal vaporization.

Quantitative Method Comparison Table
Analytical MethodSensitivity (LOD)SpecificityMatrix InterferenceIdeal Application
Stopped-Flow DPPH ~1-5 µMLowVery HighKinetic modeling in pure solutions[6].
HPLC-UV/DAD ~100 ng/mLModerateHighFormulation stability & wine chemistry[7].
GC-MS (Derivatized) ~5-10 ng/mLHighLowBroad untargeted metabolomics[8].
LC-MS/MS (Neg. ESI) < 1 ng/mL Very High Low Trace biological quantification[5].

A Self-Validating LC-MS/MS Protocol for Biological Samples

To successfully quantify DHF, the protocol must outpace the molecule's natural degradation. The following workflow is designed as a self-validating system —meaning the protocol inherently proves that the detected DHF is an accurate reflection of the in vivo state, rather than an analytical artifact.

Step-by-Step Methodology & Causality

Step 1: Immediate Metabolic Quenching & Antioxidant Spiking

  • Action: Immediately upon collection, spike 50 µL of plasma with 10 µL of Butylated hydroxytoluene (BHT, 10 mM) and 10 µL of a stable isotope-labeled internal standard ( 13C4​ -DHF).

  • Causality: Blood contains peroxidases that rapidly catalyze DHF oxidation[3]. BHT acts as a radical scavenger, halting the auto-oxidation cascade. The simultaneous addition of the 13C4​ -DHF internal standard ensures that any subsequent volumetric losses or matrix suppression effects will impact both the native analyte and the standard equally, allowing for perfect mathematical correction.

Step 2: Protein Precipitation & Extraction

  • Action: Add 150 µL of ice-cold Methanol:Chloroform (3:1 v/v) to the sample[8]. Vortex for 30 seconds.

  • Causality: Organic solvents denature and precipitate plasma proteins, preventing them from clogging the LC column or suppressing the MS ionization signal. The 3:1 ratio specifically optimizes the partition of polar keto-acids into the supernatant while crashing out heavy lipids and proteins.

Step 3: Phase Separation

  • Action: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Causality: High-speed, low-temperature centrifugation creates a tight protein pellet and halts any residual temperature-dependent degradation kinetics.

Step 4: Drying and Reconstitution

  • Action: Transfer the supernatant to a clean vial and dry completely under a gentle stream of nitrogen gas. Reconstitute in 50 µL of LC mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile).

  • Causality: Nitrogen drying removes the organic extraction solvents, which would otherwise distort the chromatography (solvent effects) during LC injection.

Step 5: The Self-Validation Control (Crucial Step)

  • Action: Run a parallel "Unquenched Control" aliquot of the same plasma, processed without the BHT spike.

  • Causality: If the primary sample shows a DHF peak, but the Unquenched Control shows complete depletion (and a corresponding spike in diketosuccinic acid), this validates that the extraction protocol successfully preserved the transient endogenous DHF, proving the primary result is not a false positive.

Workflow Sample Biological Matrix (Plasma/Serum) Quenching Metabolic Quenching (+ BHT Antioxidant) Sample->Quenching Halt degradation Extraction Protein Precipitation (MeOH:CHCl3 3:1) Quenching->Extraction Cell lysis & protein removal Centrifugation Centrifugation (15,000 x g, 4°C) Extraction->Centrifugation Phase separation Supernatant Supernatant Isolation & N2 Drying Centrifugation->Supernatant Isolate metabolites LCMS LC-MS/MS Analysis (Negative ESI) Supernatant->LCMS Reconstitution in mobile phase

Fig 2: Optimized LC-MS/MS sample preparation workflow for DHF quantification in biofluids.

Required Validation Parameters

To ensure the LC-MS/MS method is robust for clinical or pharmacokinetic research, the following validation parameters must be met according to standard bioanalytical guidelines (e.g., FDA/EMA):

Validation ParameterTarget ThresholdScientific Causality / Significance
Linearity ( R2 ) > 0.995Ensures the MS detector response is directly proportional to DHF concentration across physiological ranges.
Limit of Detection (LOD) < 1 ng/mLEssential for detecting trace endogenous baseline levels before oxidative spikes occur.
Intra-day Precision (CV%) < 10%Confirms that the instrument and ESI source remain stable throughout a single analytical batch.
Extraction Recovery 85% - 110%Validates that the Methanol:Chloroform precipitation step efficiently extracts DHF without leaving it trapped in the protein pellet.
Matrix Effect ± 15%Ensures that co-eluting biological molecules (like phospholipids) do not suppress or artificially enhance the ionization of DHF in the MS source.

Conclusion

Quantifying 2,3-Dihydroxybut-2-enedioic acid;hydrate (DHF) in biological samples is a race against its own reactivity. While spectrophotometric and HPLC-UV methods have utility in isolated chemical systems, they lack the specificity and sensitivity required for complex biofluids. A meticulously controlled LC-MS/MS workflow—anchored by immediate antioxidant quenching, isotope-labeled internal standards, and negative ESI detection—provides the only reliable, self-validating framework for capturing accurate in vivo DHF concentrations.

References

  • Generation of hydrogen peroxide, superoxide and hydroxyl radicals during the oxidation of dihydroxyfumaric acid by peroxidase - PubMed
  • Showing Compound Dihydroxyfumaric acid (FDB022816) - FooDB
  • Understanding the contribution of ascorbic acid to the pigment development in model white wine systems using liquid chromatography with diode array and mass - Charles Sturt University Research Output
  • Tissue/Biofluid Specific Molecular Cartography of Leishmania donovani Infected BALB/c Mice: Deciphering Systemic Reprogramming - Frontiers
  • Metabolomics in rheum
  • Base-Mediated Cascade Aldol Addition and Fragmentation Reactions of Dihydroxyfumaric Acid and Aromatic Aldehydes: Controlling Chemodivergence via Choice of Base, Solvent, and Substituents | The Journal of Organic Chemistry - ACS Public
  • stopped-flow spectrophotometric studies of the kinetics of interaction of dihydroxyfumaric acid with the dpph free radical - Chemistry Journal of Moldova
  • Metabolomics in rheumatic diseases: desper
  • Chemical Isotope Labeling LC-MS Metabolomics Analysis Report - TMIC Li Node

Sources

Validation

Reproducibility of 2,3-Dihydroxybut-2-enedioic acid;hydrate self-condensation reactions

An in-depth technical comparison and methodological guide on the reproducibility of 2,3-dihydroxybut-2-enedioic acid hydrate (dihydroxyfumaric acid, DHF) self-condensation reactions. Executive Summary The synthesis of ke...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and methodological guide on the reproducibility of 2,3-dihydroxybut-2-enedioic acid hydrate (dihydroxyfumaric acid, DHF) self-condensation reactions.

Executive Summary

The synthesis of ketosugars and complex stereocenters in aqueous environments has historically been dominated by the Formose reaction—a notoriously unselective and messy polymerization of formaldehyde. However, the self-condensation of 2,3-dihydroxybut-2-enedioic acid hydrate (DHF) has emerged as a highly reproducible, diastereoselective alternative[1]. As a Senior Application Scientist, I have observed that mastering DHF self-condensation requires a precise understanding of its amphoteric reactivity. This guide objectively compares DHF self-condensation against traditional aldol and Formose alternatives, detailing the mechanistic causality behind reaction conditions and providing a self-validating protocol for reproducible ketosugar synthesis.

Mechanistic Causality: DHF as a "Jack of All Trades"

To achieve reproducibility, one must first understand why DHF behaves the way it does. The physical and chemical properties of DHF vary significantly depending on its ionization state[2].

In organic solvents, the free acid form of DHF is exceptionally sluggish. Experimental controls show that stirring the free acid in THF yields less than 10% consumption after 3 days[2]. The causality here lies in strong intermolecular hydrogen bonding and poor enolization.

However, when deprotonated in water to form the dicarboxylate (DHF²⁻), the molecule unlocks a unique chemodivergent cascade. It acts simultaneously as:

  • A Nucleophile: Following the loss of CO₂, it forms an enediolate intermediate (a synthon for the α-hydroxyacetyl anion)[1].

  • An Electrophile: Tautomerization yields an α-carboxyglycolaldehyde equivalent[1].

The aldol addition between these two transient species, followed by a second decarboxylation, cleanly yields the threo diastereomer of pentulosonic acid[1]. The choice of base (e.g., LiOH vs. NaOH) directly impacts the coordination geometry of the enediolate intermediates, with Lithium (Li⁺) providing tight chelation that maximizes diastereoselectivity.

DHF_Roles DHF DHF²⁻ (Jack of all trades) Nuc Nucleophile (α-hydroxyacetyl anion) DHF->Nuc Decarboxylation (-CO₂) Elec Electrophile (α-carboxyglycolaldehyde) DHF->Elec Tautomerization Prod threo-Pentulosonic Acid (Diastereoselective) Nuc->Prod Aldol Addition Elec->Prod Aldol Addition

Diverging mechanistic roles of DHF²⁻ in diastereoselective self-condensation.

Performance Comparison: DHF Self-Condensation vs. Alternatives

When evaluating routes for prebiotic sugar synthesis or targeted ketosugar manufacturing, reproducibility and selectivity are paramount. The traditional Formose reaction suffers from runaway kinetics, yielding a racemic, intractable mixture of sugars. In contrast, DHF self-condensation is self-terminating and highly selective[3].

Table 1: Quantitative Comparison of Ketosugar Synthesis Methodologies

MethodologyPrimary ReactantsPrimary ProductDiastereoselectivityTypical YieldReaction TimeReproducibility Score
DHF Condensation (Li⁺) DHF Hydrate + LiOHthreo-Pentulosonic acidHigh (threo favored)>85%3-4 hoursExcellent
DHF Condensation (Na⁺) DHF Hydrate + NaOHthreo-Pentulosonic acidModerate~60%3-4 hoursGood
Direct Aldol Addition DHA + GlycolaldehydePentulose derivativesLow to Moderate<40%>24 hoursModerate
Formose Reaction Formaldehyde + Ca(OH)₂Complex Sugar MixtureNone (Racemic mix)VariableMins to HoursPoor

Data synthesized from comparative aldol addition studies and glyoxylate scenario experiments[1],[3].

Experimental Protocol: Self-Validating DHF Self-Condensation

To guarantee reproducibility, the following protocol utilizes an in-line validation system. Because DHF²⁻ is highly susceptible to auto-oxidation (forming dioxosuccinic acid)[2], strict anaerobic handling during the initial salt formation is the critical causal factor for high yields.

Reagents & Equipment
  • Substrate: 2,3-Dihydroxybut-2-enedioic acid hydrate (DHF free acid).

  • Base: Lithium hydroxide (LiOH), 0.5 M aqueous solution (degassed).

  • Equipment: Schlenk flask, N₂ balloon, pH meter, ¹³C NMR spectrometer.

Step-by-Step Methodology
  • Anaerobic Salt Preparation: Suspend 1.0 equivalent of DHF hydrate in degassed, deionized water at 4 °C under a strict nitrogen atmosphere. Causality: Low temperature prevents premature decarboxylation before complete dissolution.

  • pH-Controlled Deprotonation: Slowly titrate the suspension with 0.5 M LiOH until the solution clarifies and the pH stabilizes exactly between 7.0 and 8.0. Causality: At pH < 5, DHF undergoes simple decarboxylation to glycolaldehyde. At pH > 13, hydroxide-promoted fragmentation destroys the carbon backbone[2]. The pH 7-8 window exclusively isolates the self-condensation pathway.

  • Cascade Initiation: Remove the cooling bath and allow the reaction to warm to room temperature (20-25 °C). Stir continuously for 3 to 4 hours.

  • Self-Validation Check (t = 3h): Extract a 0.5 mL aliquot and analyze via ¹³C NMR.

    • Success Metric: Disappearance of the DHF carboxylate signals and emergence of the pentulosonic acid ketone signal at ~210 ppm[3].

    • Failure Metric: A dominant peak at 174.3 ppm indicates the formation of glycolic acid (deoxalation), meaning the pH dropped too low during the reaction[2].

  • Quenching: Once DHF is fully consumed (verified by NMR), quench the reaction by lowering the pH to 5.0 using dilute HCl, stabilizing the resulting sugar acid.

Protocol_Workflow A DHF Hydrate (Free Acid) C DHF Dilithium Salt (pH 7.0 - 8.0) A->C Base Titration B Lithium Hydroxide (Degassed, 4°C) B->C D Decarboxylation Intermediate C->D Spontaneous (-CO₂) E threo-Pentulosonic Acid (Target Product) D->E Self-Condensation (pH 7-8) F Glycolaldehyde / Glycolic Acid (Undesired Byproducts) D->F Simple Decarboxylation (pH < 5)

Reaction workflow and pH-dependent chemodivergence of DHF self-condensation.

Conclusion

The self-condensation of 2,3-dihydroxybut-2-enedioic acid hydrate is a highly robust and reproducible system when the amphoteric nature of the DHF dianion is properly managed. By strictly controlling the pH window (7.0–8.0) and utilizing lithium salts to template the aldol transition state, researchers can bypass the chaotic kinetics of the Formose reaction and achieve diastereoselective ketosugar synthesis with excellent reliability.

References

  • Diastereoselective self-condensation of dihydroxyfumaric acid in water: potential route to sugars. Angewandte Chemie International Edition.

  • Base-Mediated Cascade Aldol Addition and Fragmentation Reactions of Dihydroxyfumaric Acid and Aromatic Aldehydes: Controlling Chemodivergence via Choice of Base, Solvent, and Substituents. The Journal of Organic Chemistry - ACS Publications.

  • Exploratory Experiments on the Chemistry of the “Glyoxylate Scenario”: Formation of Ketosugars from Dihydroxyfumarate. Journal of the American Chemical Society.

  • Dihydroxyfumaric Acid: A Review of Transformations, New Derivatives, Importance, and Applications. ResearchGate.

Sources

Comparative

Comparative Analysis: Anhydrous Dihydroxyfumaric Acid vs. 2,3-Dihydroxybut-2-enedioic Acid Hydrate

Executive Summary Dihydroxyfumaric acid (DHF) is a highly reactive C4 dicarboxylic acid that plays a critical role as an endogenous metabolite, a potent reducing agent in food chemistry, and a versatile electrophile in o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dihydroxyfumaric acid (DHF) is a highly reactive C4 dicarboxylic acid that plays a critical role as an endogenous metabolite, a potent reducing agent in food chemistry, and a versatile electrophile in organic synthesis. However, a frequent point of failure in experimental design is the indiscriminate substitution of anhydrous dihydroxyfumaric acid (CAS 133-38-0) with 2,3-dihydroxybut-2-enedioic acid hydrate (CAS 199926-38-0)[1].

While both share the same base molecular framework, their hydration states fundamentally alter their thermodynamic stability, solubility kinetics, and suitability for specific reaction environments. This guide provides an objective, data-driven comparison of these two forms, detailing the causality behind their behavioral differences and offering self-validating protocols for their application.

Structural & Physicochemical Discrepancies

In aqueous environments, DHF undergoes keto-enol tautomerization. Density Functional Theory (DFT) studies reveal that the enediol form is highly favored (>97% abundance) over the keto form due to intramolecular hydrogen bonding between the enolic –OH groups and the carboxylic functionalities ().

The hydrate form incorporates water molecules into its crystal lattice, which stabilizes this enediol structure during storage. Conversely, the anhydrous form lacks this stabilizing water network, making it highly hygroscopic and prone to rapid degradation upon exposure to ambient moisture.

Table 1: Physicochemical Comparison
ParameterAnhydrous Dihydroxyfumaric AcidDihydroxyfumaric Acid Hydrate
CAS Number 133-38-0[2]199926-38-0[3]
Molecular Formula C₄H₄O₆C₄H₄O₆ · xH₂O[1]
Molecular Weight 148.07 g/mol 148.07 g/mol (anhydrous basis)[4]
Physical State Highly hygroscopic powderStable crystalline solid[1]
Solubility (DMSO) High (Requires strictly anhydrous DMSO)Moderate (Moisture contamination reduces solubility)[5]
Primary Application Moisture-sensitive electrophilic synthesisAqueous enzymatic assays, antioxidant studies[6]

Mechanistic Insights: Stability & Degradation

The most critical factor in working with DHF is managing its rapid degradation. DHF is thermodynamically unstable under standard ambient conditions. The causality behind experimental failures usually traces back to two competing degradation pathways:

  • Aerobic Oxidation : In the presence of oxygen, the enediol rapidly oxidizes into diketosuccinic acid[6].

  • Thermal Decarboxylation : At room temperature, DHF spontaneously decarboxylates into glycolaldehyde and CO₂[7].

Pathway Keto Keto Tautomer (<3% in H2O) Enediol Enediol Tautomer (>97% in H2O) Keto->Enediol Aqueous Equilibrium Oxidation Diketosuccinic Acid (Aerobic Oxidation) Enediol->Oxidation O2 / Peroxidase Decarboxylation Glycolaldehyde (Thermal Degradation) Enediol->Decarboxylation >4°C / Room Temp

Fig 1: Keto-enol tautomerization of DHF and its primary degradation pathways.

Table 2: Degradation Kinetics of DHF in Solution

Experimental data from the Journal of the American Chemical Society highlights the narrow stability window of DHF solutions[7] ().

ConditionPrimary Degradation PathwayHalf-Life / Stability Window
4°C, Anaerobic (N₂) Stable enediol / Adduct formation~2 to 4 hours
25°C (Room Temp), Anaerobic Decarboxylation to Glycolaldehyde< 10 minutes
25°C (Room Temp), Aerobic Oxidation to Diketosuccinic AcidRapid (Minutes)

Application-Specific Methodologies

To ensure scientific integrity, workflows utilizing DHF must be designed as self-validating systems . Below are two distinct protocols tailored to the specific hydration state of the compound.

Protocol A: Aqueous Antioxidant Assays (Using DHF Hydrate)

DHF hydrate is utilized in wine preservation and food chemistry due to its pronounced reduction properties, which transform oxidized polyphenols and prevent colloidal haze[6] ().

Causality & Workflow:

  • Solvent Deoxygenation: Purge the aqueous buffer with N₂ for 15 minutes prior to use. Why? DHF is a potent reducing agent; dissolved oxygen will prematurely oxidize it to diketosuccinic acid, invalidating the assay.

  • Temperature Control: Submerge the reaction vessel in an ice bath (4°C). Why? As shown in Table 2, DHF decarboxylates in minutes at room temperature. Maintaining 4°C extends the stability window to several hours[7].

  • Hydrate Addition: Slowly add the DHF Hydrate to the chilled buffer. The pre-existing water of crystallization allows for smooth dissolution without exothermic hygroscopic clumping.

  • Internal Validation: Monitor the solution via UV-Vis spectroscopy (OD 420 nm). A stable baseline indicates successful preservation of the enediol form, whereas rapid browning indicates oxidative failure[8].

Protocol A 1. Deoxygenate Solvent (N2 Purge) B 2. Chill to 4°C (Ice Bath) A->B Prevents Oxidation C 3. Add DHF Hydrate (Avoid Aeration) B->C Prevents Decarboxylation D 4. In-situ Validation (UV-Vis OD 420nm) C->D Confirms Stability

Fig 2: Self-validating workflow for preparing stable aqueous DHF hydrate solutions.

Protocol B: Electrophilic Organic Synthesis (Using Anhydrous DHF)

The diester derivative of DHF is used exclusively as an electrophile in organic synthesis[5]. For these applications, the anhydrous form is strictly required.

Causality & Workflow:

  • Atmospheric Exclusion: Conduct all weighing and transfers inside a glovebox or under a continuous stream of dry argon. Why? Anhydrous DHF will rapidly pull moisture from the air, initiating premature hydrolysis.

  • Solvent Selection: Use strictly anhydrous, fresh DMSO. Why? Moisture-contaminated DMSO significantly reduces the solubility of anhydrous DHF and quenches the electrophilic intermediates generated during synthesis[5] ().

  • Reagent Addition: Add coupling agents (e.g., DCC) at 0°C to control the exothermic esterification process and prevent thermal decarboxylation of the DHF backbone.

  • Internal Validation: Utilize TLC or in-situ ¹³C NMR to confirm the formation of the diester. The absence of a glycolaldehyde peak (approx. 90 ppm for the hydrated aldehyde carbon) validates that decarboxylation was successfully suppressed.

Conclusion & Procurement Recommendations

When designing an experiment, the choice between anhydrous DHF and DHF hydrate dictates the entire handling protocol:

  • Select 2,3-Dihydroxybut-2-enedioic acid hydrate (CAS 199926-38-0) for any application involving aqueous buffers, enzymology, or antioxidant capacity testing. Its crystalline stability ensures reproducible dosing.

  • Select Anhydrous Dihydroxyfumaric acid (CAS 133-38-0) exclusively for moisture-sensitive organic syntheses, provided your laboratory is equipped to handle highly hygroscopic, temperature-sensitive reagents under inert atmospheres.

References

  • Studia UBB Chemia - DFT Study of Geometric Isomerization and Keto-Enol Tautomerization of Dihydroxyfumaric Acid. Provides quantum chemical validation of the enediol stability in aqueous environments.[Link]

  • Journal of the American Chemical Society - Exploratory Experiments on the Chemistry of the “Glyoxylate Scenario”: Formation of Ketosugars from Dihydroxyfumarate. Source of quantitative degradation kinetics and temperature stability parameters.[Link]

  • Chemistry Journal of Moldova - Occurrence and chemistry of dihydroxyfumaric acid. Details the reduction properties of DHF in transforming oxidized polyphenols.[Link]

Sources

Safety & Regulatory Compliance

Safety

2,3-Dihydroxybut-2-enedioic acid;hydrate proper disposal procedures

Comprehensive Operational and Disposal Guide for 2,3-Dihydroxybut-2-enedioic Acid Hydrate As a Senior Application Scientist, I frequently see laboratory bottlenecks arise not from the complexity of an assay, but from a m...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 2,3-Dihydroxybut-2-enedioic Acid Hydrate

As a Senior Application Scientist, I frequently see laboratory bottlenecks arise not from the complexity of an assay, but from a misunderstanding of a reagent’s fundamental physicochemical behavior. 2,3-Dihydroxybut-2-enedioic acid hydrate —more commonly known in the literature as Dihydroxyfumaric acid hydrate (DHF) —is a prime example.

Widely utilized in redox biology, peroxidase assays, and transition metal coordination studies, DHF is a potent reducing agent. However, its handling and disposal require specific logistical planning. This guide provides a self-validating, step-by-step framework to ensure experimental integrity and regulatory compliance when working with DHF.

The Dual Nature of DHF: Utility vs. Instability

The defining characteristic of DHF is its rapid auto-oxidation in aqueous solutions. While it does not form explosive peroxides during solid storage and is classified as non-hazardous under the OSHA Hazard Communication Standard[1], its behavior changes drastically in solution. In the presence of dissolved oxygen, DHF auto-oxidizes to diketosuccinic acid, generating superoxide anions and hydrogen peroxide as byproducts.

Crucial Distinction: Do not confuse its in vitro generation of reactive oxygen species (ROS) with storage instability. Institutional safety guidelines, such as those from Simon Fraser University, explicitly list uncontaminated solid DHF as a non-hazardous chemical suitable for standard waste disposal[2].

Quantitative Profiling for Assay Design

To design a robust workflow, you must first understand the quantitative parameters that govern DHF's reactivity.

PropertyValueClinical / Experimental Significance
Molecular Weight 148.07 g/mol (anhydrous)Essential for precise molarity calculations in redox assays.
pKa1 1.57Indicates strong acidity; requires immediate buffering in biological assays[3].
pKa2 3.36Determines the dominant ionic species at physiological pH[3].
Peak Absorbance ( λmax​ ) 290 nmUsed for spectrophotometric validation of structural integrity.
Oxidation Rate Constant ( k1​ ) 2.18 ± 0.05 M⁻¹ s⁻¹Highlights rapid reactivity in acidic media with oxidants[4].

Operational Workflow: The Deoxygenation Imperative

Because DHF degrades rapidly in water, pre-made stock solutions are experimentally invalid. You must prepare DHF immediately before use.

Protocol 1: Preparation of Fresh DHF Solution for Redox Assays

  • Causality: Dissolved oxygen acts as an electron acceptor, prematurely oxidizing the ene-diol moiety of DHF. Deoxygenating the buffer and chilling the solution suppresses this auto-oxidation, preserving the reagent's reducing power.

  • Buffer Purging: Purge your target buffer (e.g., 50 mM phosphate buffer, pH 6.8) with an inert gas (N₂ or Argon) for 15 minutes to displace dissolved oxygen. Chill the buffer on ice.

  • Rapid Weighing: Accurately weigh the required mass of DHF hydrate powder using an analytical balance. Minimize the powder's exposure to ambient air to prevent moisture absorption.

  • Dissolution: Dissolve the powder into the chilled, deoxygenated buffer. Invert gently to mix; do not vortex, as this introduces air.

  • Immediate Application: Utilize the solution within 15 minutes of preparation.

Validation Checkpoint:

  • Action: Measure the UV absorbance of an aliquot at 290 nm immediately after dissolution.

  • Expected Result: A strong absorption peak. If the absorbance drops by >5% within the first 5 minutes, discard the batch.

  • Causality: Validates that the ene-diol moiety is intact. A rapid decay in A290​ confirms premature oxidation to diketosuccinic acid, which will compromise your downstream assay.

Strategic Disposal and Waste Management

While DHF is a naturally occurring organic acid and is generally recognized as non-hazardous waste[1][2], its frequent use alongside heavy metals (e.g., Cu, Fe) or toxic biologicals in assays necessitates a strict segregation protocol.

Protocol 2: Step-by-Step Disposal of DHF Waste Streams

  • Causality: Proper segregation prevents both environmental contamination and hazardous chemical reactions in waste carboys (e.g., mixing a strong reducing agent like DHF with incompatible strong oxidizers like nitric acid).

Step 1: Uncontaminated Solid Waste Unused or expired solid DHF powder can be disposed of as non-hazardous solid waste.

  • Action: Keep the powder in its original sealed container. Deface the original label and apply a "Non-Hazardous Solid Waste" label. Dispose of via normal laboratory solid waste streams, provided your institutional EHS permits[2].

Step 2: Uncontaminated Aqueous Waste Pure aqueous solutions of DHF (e.g., leftover buffer solutions without toxic additives) can be disposed of via the laboratory drain, provided they are neutralized.

  • Action: Slowly add 1M NaOH or NaHCO₃ to the DHF solution while stirring.

  • Validation Checkpoint: Test the solution with a universal pH indicator strip. The strip must indicate a pH between 6.0 and 8.0.

  • Causality: Because DHF has a pKa1​ of 1.57[3], unneutralized waste will cause acid-catalyzed corrosion of laboratory plumbing infrastructure. Once neutralized, flush down the sink with a 10-fold excess of water.

Step 3: Contaminated Liquid Waste If the DHF was utilized in a peroxidase assay containing heavy metals, toxic dyes, or organic solvents, it inherits the hazard classification of its co-contaminants.

  • Action: Transfer the liquid to a designated "Hazardous Aqueous Waste" carboy.

  • Validation Checkpoint: Cross-reference the waste carboy log prior to addition. Ensure no strong oxidizers are present in the carboy. Log the exact concentration of DHF and the specific heavy metals added to ensure EHS has an accurate manifest for incineration.

Disposal Decision Matrix

To streamline laboratory compliance, utilize the following decision matrix for DHF waste segregation.

DHF_Disposal_Workflow Start 2,3-Dihydroxybut-2-enedioic Acid Waste Generated State Determine Waste State Start->State Solid Solid Powder (Uncontaminated) State->Solid Solid Liquid Aqueous Solution State->Liquid Liquid DisposeSolid Dispose as Non-Hazardous Solid Waste Solid->DisposeSolid ContamCheck Check for Co-contaminants (Heavy Metals, Toxic Organics) Liquid->ContamCheck Aqueous Pure Aqueous Buffer (No Toxic Additives) ContamCheck->Aqueous No Contaminated Contaminated Mixture (e.g., Cu, Fe, Peroxidase) ContamCheck->Contaminated Yes Neutralize Neutralize to pH 6.0 - 8.0 (Verify with pH strip) Aqueous->Neutralize DisposeHaz Collect in Hazardous Waste Carboy for EHS Pickup Contaminated->DisposeHaz DisposeDrain Drain Disposal with Copious Water Neutralize->DisposeDrain

Decision matrix for the proper disposal of 2,3-Dihydroxybut-2-enedioic acid hydrate waste streams.

References

  • [3] Purification of Laboratory Chemicals (6th Edition). Butterworth-Heinemann (Elsevier) via ResearchGate. Available at: [Link]

  • [2] HAZARDOUS CHEMICAL WASTE MANUAL. Simon Fraser University. Available at: [Link]

  • [4] Kinetic Study of the Hexacyanoferrate (III) Oxidation of Dihydroxyfumaric Acid in Acid Media. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2,3-Dihydroxybut-2-enedioic acid;hydrate

Comprehensive Safety and Operational Guide for Handling 2,3-Dihydroxybut-2-enedioic Acid Hydrate As a Senior Application Scientist, ensuring the integrity of both laboratory personnel and the experimental workflow is par...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2,3-Dihydroxybut-2-enedioic Acid Hydrate

As a Senior Application Scientist, ensuring the integrity of both laboratory personnel and the experimental workflow is paramount. 2,3-Dihydroxybut-2-enedioic acid hydrate (commonly known as dihydroxyfumaric acid hydrate, CAS: 199926-38-0) is a critical organic building block utilized extensively in pharmaceutical synthesis and drug development[1]. Notably, it acts as a functional excipient and reactant, interacting with active pharmaceutical ingredients (APIs) like Albendazole to engineer modified-release delivery systems that optimize pharmacokinetics[2].

While not classified as acutely toxic under GHS, it is an organic acid and a combustible solid (WGK 3)[1]. Handling this compound requires a rigorous, self-validating protocol to prevent respiratory hazards, mitigate static combustion risks, and preserve the chemical's delicate hydration state.

Physicochemical Properties & Hazard Causality

Understanding the chemical's physical properties is the first step in designing a safe, causality-driven handling protocol.

PropertySpecificationOperational Causality & Implication
IUPAC Name (E)-2,3-dihydroxybut-2-enedioic acid;hydrateThe hydrate necessitates strict moisture and temperature control to prevent structural degradation[3].
CAS Number 199926-38-0Unique identifier for the hydrated form[1].
Melting Point 156 °C (decomposes)Thermal sensitivity dictates that the compound must never be exposed to high shear forces or heat during milling/mixing[1].
Storage Temp. 2-8 °CRefrigeration is mandatory to maintain stability. Ambient storage leads to gradual decomposition[1].
Hazard Class WGK 3 (Combustible Solid)Dust generation poses a combustion risk. Eliminate static discharge and keep away from strong oxidizing agents[1].

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere checklist; each item serves a specific mechanistic purpose against the hazards of 2,3-Dihydroxybut-2-enedioic acid hydrate[1].

  • Respiratory Protection (N95 / P100 Particulate Respirator):

    • Causality: Weighing and transferring the dry powder generates acidic micro-dust. Inhalation disrupts the pH balance of the respiratory mucosa, causing acute irritation. A certified N95 mask filters out these aerosolized particulates[1].

  • Hand Protection (Nitrile Gloves, min. 0.11 mm):

    • Causality: As an organic acid, prolonged dermal contact with the powder (especially if activated by skin moisture) can cause localized pH-induced irritation. Nitrile provides an excellent chemical barrier against organic acids[1].

  • Eye Protection (ANSI-Compliant Safety Goggles):

    • Causality: Airborne acidic particulates can cause severe mechanical and chemical irritation to the ocular mucosa. Safety goggles with side shields prevent micro-dust ingress[1].

  • Body Protection (Flame-Resistant Lab Coat):

    • Causality: Because the compound is a combustible solid (Storage Class 11), a flame-resistant lab coat mitigates the risk of localized ignition from static discharge during powder handling[1].

Operational Workflow & Handling Protocol

Every step in this protocol is designed to be a self-validating system, ensuring that both safety and experimental integrity are maintained.

HandlingWorkflow Prep 1. Pre-Operation Verify PPE & Fume Hood Weigh 2. Dispensing Use Anti-Static Tools Prep->Weigh Process 3. Formulation Monitor Temperature Weigh->Process Clean 4. Decontamination Wet-Wipe Surfaces Process->Clean Dispose 5. Waste Disposal Segregate as Combustible Clean->Dispose

Caption: Operational workflow for handling 2,3-Dihydroxybut-2-enedioic acid hydrate.

Step-by-Step Methodology:

  • Pre-Operation Equilibration: Remove the chemical from the 2-8°C refrigerator and place it in a desiccator to reach room temperature before opening.

    • Validation Check: Inspect the powder. It should be a free-flowing white to off-white solid. Clumping indicates moisture ingress or thermal degradation.

  • Dispensing and Weighing: Conduct all open-container handling inside a certified chemical fume hood with a minimum face velocity of 100 fpm. Use anti-static weighing boats and grounded spatulas.

    • Causality: Static charge causes the powder to aerosolize and cling to surfaces, increasing inhalation risk and reducing stoichiometric accuracy.

  • Formulation Execution: When integrating the acid into a pharmaceutical matrix (e.g., compounding with APIs), maintain continuous, low-shear stirring to prevent localized heat buildup, which could trigger decomposition at 156 °C[1].

  • Decontamination: Never use dry sweeping. Wet-wipe all spatulas, balances, and hood surfaces with a damp, lint-free cloth.

    • Validation Check: Test the final rinse water of reusable equipment with pH paper. The decontamination is complete only when the pH returns to neutral (pH 7.0).

Application in Drug Development: Modified-Release Systems

In advanced drug development, 2,3-Dihydroxybut-2-enedioic acid hydrate is highly valued for its ability to form complex matrices with APIs. For instance, when formulated with Albendazole, the dicarboxylic acid groups interact via hydrogen bonding to create a modified-release system, significantly optimizing the drug's pharmacokinetic profile[2].

FormulationPathway DHF 2,3-Dihydroxybut-2-enedioic acid hydrate Matrix Matrix Interaction (Hydrogen Bonding) DHF->Matrix API API (e.g., Albendazole) API->Matrix Release Modified-Release Kinetics Matrix->Release PK Enhanced Bioavailability Release->PK

Caption: Mechanism of modified-release formulation utilizing 2,3-Dihydroxybut-2-enedioic acid.

Spill Response & Disposal Plan

Immediate and correct action during a spill prevents the escalation of hazards.

  • Immediate Spill Response: If a spill occurs, do not use a brush or dry sweep, as this will aerosolize the combustible dust[4]. Instead, cover the powder spill with a damp plastic sheet or wet absorbent tarp to minimize spreading and suppress dust generation[4]. Take up the material mechanically using a non-sparking scoop and place it into an appropriate, clearly labeled hazardous waste container[4]. Wash the contaminated surface thoroughly with soap and water to neutralize residual acidity[4].

  • Waste Segregation & Disposal: 2,3-Dihydroxybut-2-enedioic acid hydrate must be segregated as "Combustible Solid Waste" (Storage Class 11)[1]. Do not flush any unreacted chemical down the sink. Dispose of the material and its contaminated packaging via a licensed hazardous waste contractor in strict accordance with local, regional, and national environmental regulations[4]. Do not reuse empty containers[4].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71311555, Dihydroxyfumaric acid dihydrate". PubChem.[Link]

Sources

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